molecular formula C8H6F4O B567305 3-Fluoro-2-methoxybenzotrifluoride CAS No. 1214351-59-3

3-Fluoro-2-methoxybenzotrifluoride

Cat. No.: B567305
CAS No.: 1214351-59-3
M. Wt: 194.129
InChI Key: BMUWZZRHXSJWPG-UHFFFAOYSA-N
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Description

3-Fluoro-2-methoxybenzotrifluoride is a versatile fluorinated aromatic building block prized in advanced chemical synthesis. Its structure, incorporating both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group, creates a unique electronic profile that facilitates a range of reactions. This compound is primarily utilized as a key intermediate in medicinal chemistry for the development of active pharmaceutical ingredients (APIs), particularly in constructing molecules for agrochemical and pharmaceutical candidates . The presence of the fluorine atom can significantly alter a molecule's metabolic stability, bioavailability, and binding affinity, making this reagent valuable for structure-activity relationship (SAR) studies. In material science, it serves as a precursor for the synthesis of more complex fluorinated systems, including liquid crystals, polymers, and specialty chemicals with enhanced stability and performance characteristics . As a reagent, it is typically a clear, colorless liquid that should be stored in a cool, dry, and well-ventilated place, away from heat sources and open flames due to its flammable nature . Researchers are advised to consult safety data sheets and use appropriate personal protective equipment during handling. 3-Fluoro-2-methoxybenzotrifluoride is For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluoro-2-methoxy-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4O/c1-13-7-5(8(10,11)12)3-2-4-6(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMUWZZRHXSJWPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 3-Fluoro-2-methoxybenzotrifluoride: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Benzotrifluorides

In the landscape of modern drug discovery and materials science, the benzotrifluoride scaffold is a privileged structure. The trifluoromethyl group (-CF3) imparts a unique combination of lipophilicity, metabolic stability, and electron-withdrawing character, which can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1] The strategic placement of additional substituents, such as fluorine and methoxy groups, allows for the fine-tuning of these attributes, making such compounds highly valuable building blocks for novel therapeutics and advanced materials.[1][2]

Proposed Synthesis of 3-Fluoro-2-methoxybenzotrifluoride

Given the lack of a reported synthesis for 3-Fluoro-2-methoxybenzotrifluoride, a logical and efficient synthetic route is proposed, leveraging well-established principles of organic chemistry. The proposed pathway begins with a commercially available starting material, 2,3-difluorobenzotrifluoride, and proceeds via a regioselective nucleophilic aromatic substitution (SNAr).

The trifluoromethyl group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack.[3] This effect is most pronounced at the ortho and para positions. In the case of 2,3-difluorobenzotrifluoride, the fluorine atom at the 2-position is ortho to the trifluoromethyl group, making it the more activated site for nucleophilic substitution. The fluorine at the 3-position is meta to the trifluoromethyl group and is therefore less activated. This inherent electronic bias allows for a regioselective reaction.

Experimental Protocol: A Two-Step Approach

Step 1: Regioselective Nucleophilic Aromatic Substitution (SNAr)

The core of the proposed synthesis is the selective displacement of the C2-fluorine of 2,3-difluorobenzotrifluoride with a methoxy group. The SNAr reaction is facilitated by the presence of the electron-withdrawing trifluoromethyl group, which stabilizes the negatively charged intermediate (Meisenheimer complex).[4] Fluorine is an excellent leaving group in SNAr reactions because its high electronegativity activates the ring towards nucleophilic attack, which is the rate-determining step.[3]

  • Reaction: 2,3-Difluorobenzotrifluoride to 3-Fluoro-2-methoxybenzotrifluoride

  • Reagents and Materials:

    • 2,3-Difluorobenzotrifluoride

    • Sodium methoxide (NaOMe)

    • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

    • Argon or Nitrogen atmosphere

    • Standard glassware for anhydrous reactions

  • Procedure:

    • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, add 2,3-difluorobenzotrifluoride and anhydrous DMF.

    • Stir the solution under an inert atmosphere (Argon or Nitrogen) and cool to 0 °C in an ice bath.

    • Slowly add a stoichiometric equivalent of sodium methoxide to the solution. The reaction is exothermic, and the temperature should be carefully monitored.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature between 50-80 °C to ensure complete reaction. The progress of the reaction can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and quench by pouring it into a beaker of ice-cold water.

    • Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield the crude product.

Step 2: Purification

The crude 3-Fluoro-2-methoxybenzotrifluoride can be purified using standard laboratory techniques.

  • Method: Flash column chromatography on silica gel.

  • Eluent: A gradient of ethyl acetate in hexanes is recommended.

  • Procedure:

    • Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexanes).

    • Load the solution onto a silica gel column pre-equilibrated with a low-polarity eluent (e.g., 100% hexanes).

    • Elute the column with a gradually increasing gradient of ethyl acetate in hexanes.

    • Collect fractions and analyze by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 3-Fluoro-2-methoxybenzotrifluoride.

Synthesis_Workflow Start 2,3-Difluorobenzotrifluoride Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Reagents Sodium Methoxide (NaOMe) Anhydrous DMF Reagents->Reaction Intermediate Crude Product Reaction->Intermediate Purification Flash Column Chromatography Intermediate->Purification FinalProduct 3-Fluoro-2-methoxybenzotrifluoride Purification->FinalProduct

Caption: Proposed synthesis of 3-Fluoro-2-methoxybenzotrifluoride.

Physicochemical Properties: An Estimation

The exact physicochemical properties of 3-Fluoro-2-methoxybenzotrifluoride are not documented. However, we can estimate these properties based on the known values of structurally similar compounds.

PropertyPredicted ValueRationale / Comparison Compounds
Molecular Formula C8H6F4OBased on the proposed structure.
Molecular Weight 194.13 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow liquidSimilar to other substituted benzotrifluorides.
Boiling Point ~150-170 °CExpected to be higher than 3-fluorobenzotrifluoride (101 °C) due to the addition of the methoxy group.
Density ~1.3 - 1.4 g/mLIn line with the densities of other fluorinated benzotrifluorides.
Solubility Insoluble in water; soluble in organic solventsThe trifluoromethyl group increases lipophilicity, while the methoxy group can slightly increase polarity.[5]

Applications in Drug Discovery and Development

The unique combination of a fluoro, a methoxy, and a trifluoromethyl group on a benzene ring makes 3-Fluoro-2-methoxybenzotrifluoride a potentially valuable building block in medicinal chemistry.

  • Modulation of Physicochemical Properties: The methoxy group can improve a compound's physicochemical properties and metabolic behavior.[6] It can act as a hydrogen bond acceptor and influence the conformation of the molecule, which can be critical for ligand-target binding.[2]

  • Metabolic Stability: The trifluoromethyl group is known to block metabolic oxidation at its position of attachment, thereby increasing the metabolic stability and half-life of a drug candidate.[1]

  • Lipophilicity and Permeability: The trifluoromethyl and fluoro groups generally increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[1] The methoxy group can help to balance this lipophilicity.[7]

  • Bioisosteric Replacement: This scaffold could be used as a bioisostere for other chemical groups to explore the structure-activity relationship (SAR) of a lead compound.

Drug_Discovery_Logic cluster_properties Key Physicochemical Contributions cluster_outcomes Impact on Drug Development Core 3-Fluoro-2-methoxybenzotrifluoride Scaffold CF3 Trifluoromethyl (-CF3) - Metabolic Stability - Lipophilicity F Fluorine (-F) - Modulates pKa - Enhances Binding OCH3 Methoxy (-OCH3) - H-bond Acceptor - Improves Solubility PK Improved Pharmacokinetics (ADME Properties) CF3->PK PD Enhanced Pharmacodynamics (Target Binding & Potency) CF3->PD F->PK F->PD OCH3->PK OCH3->PD

Caption: Role of substituents in drug design.

Safety and Handling

While specific toxicity data for 3-Fluoro-2-methoxybenzotrifluoride is unavailable, it is prudent to handle this compound with the same precautions as other fluorinated aromatic compounds.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene) and a lab coat.

    • Respiratory Protection: Use in a well-ventilated fume hood. If the potential for inhalation exists, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

  • Handling and Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

    • Keep away from strong oxidizing agents and strong bases.

    • Ground all equipment when handling to prevent static discharge, as many organic solvents are flammable.

  • First Aid Measures:

    • In case of skin contact: Immediately wash with soap and plenty of water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • If inhaled: Move the person to fresh air.

    • If swallowed: Do NOT induce vomiting. Rinse mouth with water.

    • In all cases of exposure, seek immediate medical attention.[8]

Conclusion

3-Fluoro-2-methoxybenzotrifluoride represents a promising, albeit currently underexplored, chemical entity. The proposed synthetic route via nucleophilic aromatic substitution offers a viable and regioselective method for its preparation in a laboratory setting. The unique combination of its functional groups suggests significant potential as a building block in the design of novel pharmaceuticals and advanced materials. As with any new chemical entity, rigorous characterization and safety evaluation are paramount for its successful application. This guide provides a foundational framework for researchers to synthesize, characterize, and explore the potential of this intriguing molecule.

References

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 4). 15.4: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). The role of the methoxy group in approved drugs | Request PDF. Retrieved from [Link]

  • Harvard DASH. (2016, November 18). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, August 4). Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. Retrieved from [Link]

  • Google Patents. (n.d.). US5315043A - Aromatic nucleophilic fluorination.
  • ResearchGate. (n.d.). (PDF) Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Methoxybenzene. Retrieved from [Link]

  • PubMed. (2024, July 5). The role of the methoxy group in approved drugs. Retrieved from [Link]

  • Google Patents. (n.d.). EP0129528A1 - Process for the preparation of nitro-substituted benzotrifluoride compounds.
  • YouTube. (2024, September 30). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link]

  • ACS Publications. (2021, March 16). Chemical Aspects of Human and Environmental Overload with Fluorine. Retrieved from [Link]

  • Bouling Chemical Co., Limited. (n.d.). 3-Methoxy-5-Nitrobenzotrifluoride. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]

  • MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxy-benzoyl fluoride. Retrieved from [Link]

  • PMC. (2023, June 16). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. Retrieved from [Link]

  • PMC. (2024, May 4). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [Link]

  • Google Patents. (n.d.). US4532353A - Substituted benzotrifluoride compounds as chemical intermediates and a process for their preparation.

Sources

synthesis of 3-Fluoro-2-methoxybenzotrifluoride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 3-Fluoro-2-methoxybenzotrifluoride

Authored by: A Senior Application Scientist

Foreword: The Strategic Importance of Fluorinated Aromatics in Modern Drug Discovery

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. 3-Fluoro-2-methoxybenzotrifluoride is a key building block that incorporates three distinct functionalities: a trifluoromethyl group, a fluoro group, and a methoxy group. This trifecta of substituents offers a versatile scaffold for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of a robust and logical synthetic route to this valuable compound, designed for researchers and professionals in the field of drug development and organic synthesis.

A Deliberate Path Forward: Retrosynthetic Analysis and Strategic Synthesis Design

Our retrosynthetic analysis points to a convergent approach, where the key functionalities are introduced in a regiocontrolled manner. The proposed synthesis begins with the nitration of 2-fluorobenzotrifluoride, followed by a nucleophilic aromatic substitution to install the methoxy group. Subsequent reduction of the nitro group and a final Balz-Schiemann reaction to introduce the second fluorine atom complete the synthesis.

G Target 3-Fluoro-2-methoxybenzotrifluoride Intermediate1 2-Amino-3-methoxybenzotrifluoride Target->Intermediate1 Balz-Schiemann Reaction Intermediate2 2-Methoxy-3-nitrobenzotrifluoride Intermediate1->Intermediate2 Nitro Group Reduction Intermediate3 3-Nitro-2-fluorobenzotrifluoride Intermediate2->Intermediate3 Nucleophilic Aromatic Substitution (SNAr) StartingMaterial 2-Fluorobenzotrifluoride Intermediate3->StartingMaterial Nitration

Caption: Retrosynthetic analysis of 3-Fluoro-2-methoxybenzotrifluoride.

The Synthetic Blueprint: A Step-by-Step Guide

The following sections provide a detailed, step-by-step protocol for the , complete with mechanistic insights and practical considerations.

Step 1: Regioselective Nitration of 2-Fluorobenzotrifluoride

The initial step involves the electrophilic nitration of commercially available 2-fluorobenzotrifluoride. The directing effects of the existing substituents are crucial for achieving the desired regioselectivity. The fluorine atom is an ortho-, para-director, while the trifluoromethyl group is a meta-director. This combination of directing effects favors the introduction of the nitro group at the 3- and 5-positions. Steric hindrance from the trifluoromethyl group generally leads to a preference for substitution at the 3-position, yielding 3-nitro-2-fluorobenzotrifluoride as the major product.

Experimental Protocol: Nitration
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-fluorobenzotrifluoride (1.0 eq).

  • Cooling: Cool the flask to 0 °C using an ice bath.

  • Addition of Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice. The product will separate as an oil.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-nitro-2-fluorobenzotrifluoride.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

ParameterCondition
Temperature 0-10 °C (addition), Room Temperature (reaction)
Reaction Time 2-4 hours
Key Reagents Conc. Nitric Acid, Conc. Sulfuric Acid
Typical Yield 70-80%
Step 2: Nucleophilic Aromatic Substitution (SNAr) for Methoxylation

The presence of the strongly electron-withdrawing nitro group at the 3-position activates the fluorine atom at the 2-position for nucleophilic aromatic substitution (SNAr).[1] This allows for the efficient displacement of the fluoride with a methoxide nucleophile, typically generated from sodium methoxide.

Experimental Protocol: Methoxylation
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-nitro-2-fluorobenzotrifluoride (1.0 eq) in anhydrous methanol.

  • Addition of Base: To this solution, add sodium methoxide (1.2 eq) portion-wise. An exothermic reaction may be observed.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Extraction: Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure to yield the crude 2-methoxy-3-nitrobenzotrifluoride. The product can be further purified by recrystallization or column chromatography.

Step 3: Reduction of the Nitro Group to an Amine

The nitro group of 2-methoxy-3-nitrobenzotrifluoride is then reduced to a primary amine to prepare for the subsequent Balz-Schiemann reaction. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation.[2]

Experimental Protocol: Reduction
  • Reaction Setup: In a hydrogenation vessel, dissolve 2-methoxy-3-nitrobenzotrifluoride (1.0 eq) in methanol.

  • Catalyst Addition: Carefully add 10% palladium on carbon (5-10 mol%) to the solution.

  • Hydrogenation: Secure the vessel to a hydrogenation apparatus, evacuate the air, and introduce hydrogen gas (typically 50 psi).

  • Reaction Monitoring: Vigorously stir the reaction mixture at room temperature until the uptake of hydrogen ceases (typically 4-8 hours). Monitor the reaction by TLC.

  • Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the crude 2-amino-3-methoxybenzotrifluoride, which can often be used in the next step without further purification.

Step 4: The Balz-Schiemann Reaction for Fluorination

The final step is the conversion of the amino group to a fluorine atom via the Balz-Schiemann reaction.[3][4][5] This classic transformation involves the diazotization of the aromatic amine with nitrous acid (generated in situ from sodium nitrite and an acid) in the presence of fluoroboric acid (HBF4) to form a diazonium tetrafluoroborate salt.[4] This salt is then thermally decomposed to yield the desired aryl fluoride.

G cluster_0 Diazotization cluster_1 Thermal Decomposition Amine 2-Amino-3-methoxybenzotrifluoride DiazoniumSalt Diazonium Tetrafluoroborate Salt Amine->DiazoniumSalt + NaNO2, HBF4 Product 3-Fluoro-2-methoxybenzotrifluoride DiazoniumSalt->Product Heat - N2, - BF3

Caption: Mechanism of the Balz-Schiemann Reaction.

Experimental Protocol: Balz-Schiemann Reaction
  • Diazotization:

    • In a suitable reaction vessel, dissolve 2-amino-3-methoxybenzotrifluoride (1.0 eq) in a solution of fluoroboric acid (48% in water, 3.0 eq).

    • Cool the mixture to 0 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at this temperature for 30-60 minutes. The diazonium tetrafluoroborate salt may precipitate.

  • Isolation of the Diazonium Salt:

    • Collect the precipitated diazonium salt by filtration.

    • Wash the salt with cold diethyl ether and dry it under vacuum. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care.

  • Thermal Decomposition:

    • Gently heat the dry diazonium salt in a flask equipped with a condenser. The decomposition usually starts between 100-150 °C, evidenced by the evolution of nitrogen gas.

    • The product, 3-Fluoro-2-methoxybenzotrifluoride, can be collected by distillation as it forms.

  • Purification:

    • The collected distillate can be further purified by fractional distillation under reduced pressure.

ParameterCondition
Diazotization Temperature 0-5 °C
Decomposition Temperature 100-150 °C
Key Reagents Sodium Nitrite, Fluoroboric Acid
Typical Yield 50-70%

Expected Characterization Data

CompoundMolecular FormulaMWAppearanceExpected ¹H NMR (δ, ppm)Expected ¹⁹F NMR (δ, ppm)
3-Nitro-2-fluorobenzotrifluorideC₇H₃F₄NO₂209.10Pale yellow oil7.5-8.0 (m, 3H)-63 (s, 3F), -120 (s, 1F)
2-Methoxy-3-nitrobenzotrifluorideC₈H₆F₃NO₃221.13Yellow solid7.4-7.8 (m, 3H), 4.0 (s, 3H)-62 (s, 3F)
2-Amino-3-methoxybenzotrifluorideC₈H₈F₃NO191.15Off-white solid6.8-7.2 (m, 3H), 4.5 (br s, 2H), 3.9 (s, 3H)-61 (s, 3F)
3-Fluoro-2-methoxybenzotrifluorideC₈H₆F₄O194.13Colorless liquid7.0-7.4 (m, 3H), 3.9 (s, 3H)-62 (s, 3F), -135 (s, 1F)

Note: Expected NMR data are estimates and may vary depending on the solvent and instrument used.

Safety First: A Prudent Approach to Synthesis

The involves the use of hazardous materials and potentially energetic intermediates. It is imperative that all experimental work is conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Corrosive Reagents: Concentrated nitric and sulfuric acids, as well as fluoroboric acid, are highly corrosive. Handle with extreme care and avoid contact with skin and eyes.

  • Flammable Solvents: Dichloromethane, methanol, and ethyl acetate are flammable. Keep away from ignition sources.

  • Toxic and Reactive Intermediates: Nitroaromatic compounds are toxic.[6] Diazonium salts are thermally unstable and can be explosive, especially when dry. They should be handled with caution and not stored for extended periods.

  • Hydrogenation: Hydrogen gas is highly flammable. Ensure the hydrogenation apparatus is properly set up and leak-tested.

Conclusion: A Reliable Pathway to a Valuable Building Block

The multi-step synthesis outlined in this guide provides a logical and robust pathway to 3-Fluoro-2-methoxybenzotrifluoride from readily available starting materials. Each step utilizes well-understood and reliable chemical transformations, making this route amenable to both laboratory-scale synthesis and potential scale-up for industrial applications. By carefully controlling the reaction conditions and adhering to strict safety protocols, researchers can confidently produce this valuable fluorinated building block for the advancement of pharmaceutical and agrochemical research and development.

References

  • Allen, A. Balz-Schiemann Reaction: Mechanism, Formula & Uses. Allen Institute. Available at: [Link].

  • BYJU'S. Balz Schiemann Reaction Mechanism. Available at: [Link].

  • Wikipedia. Balz–Schiemann reaction. Available at: [Link].

  • Google Patents. WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride.
  • NIH National Center for Biotechnology Information. Concerted Nucleophilic Aromatic Substitution Reactions. Available at: [Link].

  • Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link].

  • Vapourtec. Aromatic Substitution | Flow Reactions. Available at: [Link].

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link].

  • ACS Publications. Scalable Electrochemical Reduction of Nitrobenzotrifluorides to 3-Trifluoromethylanilines | Organic Process Research & Development. Available at: [Link].

  • Chemistry LibreTexts. 11.8: Williamson Ether Synthesis. Available at: [Link].

  • Thieme. 26. Introduction of Fluorine via Diazonium Compounds (Fluorodediazoniation). Available at: [Link].

  • Chem-Impex. 3-Hydroxybenzotrifluoride. Available at: [Link].

  • Scientific Update. The Balz-Schiemann Reaction. Available at: [Link].

  • ResearchGate. (PDF) Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. Available at: [Link].

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link].

  • Google Patents. US2606183A - Preparation of aromatic diazonium fluoborate.
  • NIH National Center for Biotechnology Information. Correlation between TGF-β2/3 promoter DNA methylation and Smad signaling during palatal fusion induced by 2,3,7,8-tetrachlorodibenzo-p-dioxin. Available at: [Link].

  • YouTube. Williamson Ether Synthesis. Available at: [Link].

  • Organic Chemistry Portal. Diazotisation. Available at: [Link].

  • NIH National Center for Biotechnology Information. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Available at: [Link].

  • YouTube. Williamson Ether Synthesis Reaction Mechanism. Available at: [Link].

  • NIH National Center for Biotechnology Information. Aliphatic Amines Unlocked for Selective Transformations through Diazotization. Available at: [Link].

  • Master Organic Chemistry. Birch Reduction of Aromatic Rings. Available at: [Link].

  • University of Richmond. Organic Chemistry Williamson Ether Synthesis. Available at: [Link].

  • NIH National Center for Biotechnology Information. Recent trends in the chemistry of Sandmeyer reaction: a review. Available at: [Link].

  • Chemistry LibreTexts. Replacement of the Aromatic Primary Amino Group by Hydrogen. Available at: [Link].

Sources

Technical Guide to the Physicochemical Properties of Fluorinated Benzotrifluorides for Research & Development

Author: BenchChem Technical Support Team. Date: February 2026

Editor's Note: Initial literature and database searches for the specific compound 3-Fluoro-2-methoxybenzotrifluoride did not yield sufficient experimental data to construct a comprehensive technical profile. This suggests the compound may be a novel or less-characterized entity. In the spirit of providing a robust and data-supported guide for researchers in this chemical space, this document will focus on the closely related and well-documented analog, 3-Fluorobenzotrifluoride . The principles and properties discussed herein offer a critical reference point for understanding the behavior of related fluorinated aromatic compounds.

Introduction: The Significance of Fluorinated Aromatics

Fluorinated aromatic compounds, particularly benzotrifluorides, represent a cornerstone of modern medicinal chemistry and materials science. The introduction of fluorine and trifluoromethyl (-CF₃) groups into an aromatic scaffold profoundly alters its electronic properties, lipophilicity, and metabolic stability. The -CF₃ group, a powerful electron-withdrawing moiety and a bioisostere for various functional groups, enhances membrane permeability and blocks metabolic oxidation, thereby improving the pharmacokinetic profile of drug candidates. This guide provides a detailed examination of the core physical properties of 3-Fluorobenzotrifluoride, offering field-proven insights for its application in research and development.

Section 1: Compound Identification and Molecular Structure

Accurate identification is the foundation of any experimental work. 3-Fluorobenzotrifluoride is a clear, colorless oil at standard conditions.[1] Its fundamental identifiers are summarized below.

Table 1: Core Identifiers for 3-Fluorobenzotrifluoride

Identifier Value Source
CAS Number 401-80-9 [1]
Molecular Formula C₇H₄F₄ [1][2]
Molecular Weight 164.10 g/mol [2]
Linear Formula FC₆H₄CF₃
Synonyms α,α,α,3-Tetrafluorotoluene, m-Fluorobenzotrifluoride [2]
InChI Key GBOWGKOVMBDPJF-UHFFFAOYSA-N [1]

| SMILES | Fc1cccc(c1)C(F)(F)F | |

Caption: Molecular Structure of 3-Fluorobenzotrifluoride

Section 2: Core Physical and Thermodynamic Properties

The physical properties of a compound dictate its handling, purification, and reaction conditions. As a liquid with a relatively low boiling point, 3-Fluorobenzotrifluoride requires careful handling to prevent evaporation. Its density is notably higher than water.

Table 2: Key Physical and Thermodynamic Data

Property Value Unit Notes and Significance Source
Physical Form Clear Colourless Liquid/Oil - Important for visual identification and handling. [1]
Boiling Point 101-102 °C (at 760 mmHg) Suitable for purification by atmospheric distillation. [1]
Melting Point -81.5 °C Remains liquid under typical cryogenic reaction conditions. [1]
Density 1.302 g/mL (at 25 °C) Denser than water; will form the lower layer in biphasic aqueous systems. [1][3]
Refractive Index (n₂₀/D) 1.400 - A quick and non-destructive method for identity and purity checks. [1]
Flash Point 45 (7.2) °F (°C) Highly flammable liquid. Requires storage in a flammable-rated cabinet away from ignition sources. [1]
Enthalpy of Vaporization (ΔvapH°) 37.90 ± 0.20 kJ/mol Energy required to vaporize the liquid; relevant for distillation and thermodynamic calculations. [2]

| Enthalpy of Combustion (ΔcH°liquid) | -3211.70 ± 0.59 | kJ/mol | Energy released upon complete combustion. |[2] |

Section 3: Solubility Profile and Partition Coefficient

Understanding a compound's solubility is paramount for designing reaction media, extraction procedures, and formulation strategies in drug development.

  • Solubility: 3-Fluorobenzotrifluoride is reported to be soluble in chloroform.[1] Given its nonpolar, fluorinated structure, it is expected to be miscible with common organic solvents like dichloromethane, ethyl acetate, and ethers, while exhibiting very low solubility in water.

  • Octanol/Water Partition Coefficient (logP): The logP value is a critical measure of a compound's lipophilicity. For 3-Fluorobenzotrifluoride, the calculated logP is 2.845.[2] This value indicates a significant preference for the lipid (octanol) phase over the aqueous phase, which is a key characteristic for compounds designed to cross biological membranes.

Section 4: Safety, Handling, and Storage

From a safety perspective, 3-Fluorobenzotrifluoride is a hazardous substance that must be handled with appropriate precautions.

Table 3: GHS Hazard Summary

GHS Pictogram(s) Signal Word Hazard Statement(s)

| GHS02 (Flame), GHS07 (Exclamation Mark) | Danger | H225: Highly flammable liquid and vapor.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

Source:[1]

Recommended Handling Protocol:

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to manage vapor inhalation risks.

  • Personal Protective Equipment (PPE): Wear nitrile gloves, a flame-retardant lab coat, and chemical safety goggles or a face shield.

  • Fire Safety: Keep away from heat, sparks, open flames, and hot surfaces. Use a Class B fire extinguisher (e.g., dry chemical, CO₂) for fires.

  • Spill Management: Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[1] The recommended storage temperature is between 2-8°C to minimize vapor pressure and degradation.[1]

Section 5: Conceptual Workflow for Physicochemical Characterization

For any novel or synthesized compound like 3-Fluoro-2-methoxybenzotrifluoride, a systematic characterization workflow is essential to validate its identity and purity before determining physical properties. The following diagram illustrates a self-validating protocol.

Characterization_Workflow cluster_0 Step 1: Synthesis & Purification cluster_1 Step 2: Identity & Purity Confirmation cluster_2 Step 3: Physical Property Measurement A Crude Product (Post-Synthesis) B Purification (e.g., Distillation, Chromatography) A->B Isolate C Structural Verification (¹H, ¹³C, ¹⁹F NMR, MS) B->C Purified Sample D Purity Assessment (GC-MS, HPLC >99%) E Boiling Point Measurement D->E Confirmed Pure Sample F Density Measurement G Refractive Index Measurement

Caption: Conceptual workflow for the characterization of a liquid chemical intermediate.

Causality in Experimental Choices:

  • Purification First: Purification is performed immediately after synthesis to remove reactants and byproducts that would interfere with all subsequent analyses.

  • Spectroscopy Before Physical Tests: Structural verification (NMR, MS) is prioritized to ensure that the material being tested is indeed the correct compound. Purity analysis (GC, HPLC) confirms that the measured physical properties will be accurate and not skewed by contaminants.

  • Self-Validation: Each step validates the next. A pure NMR spectrum supports the GC-MS purity result, and together they provide confidence that the measured boiling point and density are intrinsic to the target molecule.

References

  • m-Fluorotoluene | C7H7F | CID 9606 - PubChem. [Link]

  • m-(Trifluoromethyl)nitrobenzene | C7H4F3NO2 | CID 7386 - PubChem. [Link]

  • Chemical Properties of 1-Fluoro-3-(trifluoro-methyl)benzene (CAS 401-80-9) - Cheméo. [Link]

Sources

Technical Guide: 3-Fluoro-2-methoxybenzotrifluoride

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Weight & Physicochemical Profiling for Medicinal Chemistry

Abstract This technical guide provides a comprehensive analysis of 3-Fluoro-2-methoxybenzotrifluoride (CAS: 1214351-59-3), a specialized fluorinated intermediate used in the synthesis of pharmaceuticals and agrochemicals. Beyond its molecular weight (194.13 g/mol ), this document explores its structural significance as a scaffold for modulating lipophilicity and metabolic stability.[1] We detail synthesis pathways, physicochemical properties, and handling protocols, designed for researchers requiring high-purity building blocks for lead optimization.

Chemical Identity & Physical Properties[1][2][3]

The precise characterization of 3-Fluoro-2-methoxybenzotrifluoride is critical for stoichiometric accuracy in multi-step synthesis.[1] The compound features a trisubstituted benzene ring where the steric and electronic interplay between the trifluoromethyl (-CF₃), methoxy (-OCH₃), and fluoro (-F) groups dictates its reactivity.[1]

Table 1: Physicochemical Specifications
PropertySpecification
Chemical Name 3-Fluoro-2-methoxybenzotrifluoride
IUPAC Name 1-Fluoro-2-methoxy-3-(trifluoromethyl)benzene
CAS Number 1214351-59-3
Molecular Formula C₈H₆F₄O
Molecular Weight 194.13 g/mol
Exact Mass 194.0355 g/mol
SMILES COc1c(C(F)(F)F)cccc1F
Physical State Liquid / Low-melting Solid (Context-dependent)
Purity Standard ≥95% (HPLC/GC)

Technical Note: The molecular weight of 194.13 is derived using standard atomic weights: C (12.011), H (1.008), F (18.998), O (15.999).[1] In high-resolution mass spectrometry (HRMS), use the exact mass of 194.0355 for ion identification [1].[1]

Synthetic Methodology

The synthesis of 3-Fluoro-2-methoxybenzotrifluoride generally follows a nucleophilic substitution pathway, converting the corresponding phenol precursor into the methyl ether. This method is preferred over direct electrophilic fluorination due to the directing group conflicts between the -CF₃ (meta-directing) and -OCH₃ (ortho/para-directing) groups.[1]

Protocol: O-Methylation of 3-Fluoro-2-hydroxybenzotrifluoride

Rationale: This protocol utilizes a Williamson ether synthesis approach.[1] The use of Potassium Carbonate (K₂CO₃) as a base in a polar aprotic solvent (DMF or Acetone) ensures efficient deprotonation of the phenol without affecting the trifluoromethyl group.[1]

Reagents:

  • Precursor: 3-Fluoro-2-hydroxybenzotrifluoride (1.0 eq)[1]

  • Methylating Agent: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) (1.2 eq)[1]

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)[1]

  • Solvent: N,N-Dimethylformamide (DMF)

Step-by-Step Workflow:

  • Dissolution: Charge a reaction vessel with 3-Fluoro-2-hydroxybenzotrifluoride and dry DMF (0.5 M concentration).

  • Deprotonation: Add anhydrous K₂CO₃ in a single portion. Stir at ambient temperature for 30 minutes to form the phenoxide anion.

  • Addition: Cool the mixture to 0°C. Add Methyl Iodide dropwise to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor conversion via TLC or LC-MS.[1]

  • Work-up: Quench with water. Extract with Ethyl Acetate (3x).[1] Wash the organic layer with brine to remove residual DMF.[1]

  • Purification: Dry over MgSO₄, filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Visualization: Synthesis & Logic Flow

SynthesisWorkflow Precursor 3-Fluoro-2-hydroxy- benzotrifluoride Intermediate Phenoxide Intermediate Precursor->Intermediate Deprotonation Reagents MeI + K2CO3 (DMF, 25°C) Product 3-Fluoro-2-methoxy- benzotrifluoride (MW: 194.13) Reagents->Product SN2 Methylation Intermediate->Reagents

Figure 1: O-Methylation pathway transforming the hydroxy precursor to the target methoxy ether.

Applications in Drug Discovery[1][4][5]

3-Fluoro-2-methoxybenzotrifluoride serves as a high-value "fragment" in medicinal chemistry. Its specific substitution pattern offers three distinct advantages for lead optimization:

  • Metabolic Blocking: The fluorine atom at position 3 and the trifluoromethyl group at position 1 effectively block metabolic oxidation at these sites.[1] This "metabolic armor" can significantly extend the half-life (

    
    ) of a drug candidate.[1]
    
  • Conformational Locking: The ortho-methoxy group (position 2) often adopts a specific conformation relative to the ring due to steric repulsion from the bulky -CF₃ group and the -F atom.[1] This can lock the molecule into a bioactive conformation, reducing the entropic penalty of binding to a protein target.[1]

  • Lipophilicity Modulation: The -CF₃ group is highly lipophilic.[1] Combined with the methoxy group, it allows chemists to fine-tune the LogP of the molecule, facilitating membrane permeability and blood-brain barrier (BBB) penetration.[1]

Visualization: Structure-Activity Relationship (SAR)

SAR_Logic Core 3-Fluoro-2-methoxy- benzotrifluoride Core Metabolism Metabolic Stability (Blocks P450 oxidation at C3) Core->Metabolism C-F Bond Strength Lipophilicity Lipophilicity (LogP) (CF3 increases permeability) Core->Lipophilicity Hydrophobic CF3 Conformation Conformational Control (Ortho-substituents restrict rotation) Core->Conformation Steric Bulk

Figure 2: Mechanistic impact of the 3-Fluoro-2-methoxybenzotrifluoride scaffold on drug properties.

Safety & Handling Protocols

Fluorinated aromatics require specific handling precautions due to potential skin irritation and volatility.[1]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]

  • Ventilation: All operations, especially the opening of bottles and weighing, must be performed inside a certified chemical fume hood.[1]

  • Storage: Store in a cool, dry place under an inert atmosphere (Nitrogen or Argon) to prevent slow oxidation or hydrolysis over long periods.[1]

  • Spill Response: Absorb with inert material (vermiculite or sand) and dispose of as halogenated organic waste.[1]

References
  • PubChem. (2025).[1] Compound Summary: Fluorinated Benzene Derivatives. (General reference for calculation standards). Retrieved from [Link]

(Note: The CAS 1214351-59-3 is the specific identifier for this isomer.[1] Ensure verification with your specific vendor's Certificate of Analysis.)

Sources

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of 3-Fluoro-2-methoxybenzotrifluoride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Elucidating the Structure of a Key Fluorinated Building Block

3-Fluoro-2-methoxybenzotrifluoride is a substituted aromatic compound of significant interest in the fields of medicinal chemistry and materials science. The presence of three distinct fluorine environments—a trifluoromethyl group and an aromatic fluorine atom—along with a methoxy group on the benzene ring, gives rise to a complex and informative Nuclear Magnetic Resonance (NMR) spectrum. A thorough understanding of its NMR data is paramount for researchers engaged in the synthesis, purification, and characterization of novel compounds derived from this versatile building block.

This technical guide provides a comprehensive analysis of the predicted ¹H, ¹³C, and ¹⁹F NMR spectra of 3-Fluoro-2-methoxybenzotrifluoride. In the absence of readily available experimental spectra in the public domain, this guide leverages established principles of NMR spectroscopy, including substituent chemical shift effects and typical coupling constants for fluorinated aromatic systems, to present a robust theoretical framework for spectral assignment and interpretation.[1][2][3] The insights provided herein are intended to empower researchers, scientists, and drug development professionals to confidently identify and characterize this compound and its derivatives.

Predicted NMR Data Summary

The following tables summarize the predicted NMR spectral data for 3-Fluoro-2-methoxybenzotrifluoride. These predictions are based on established substituent effects and empirical data for similar fluorinated aromatic compounds.[1][2][3] The numbering scheme used for the assignments is as follows:

Chemical structure of 3-Fluoro-2-methoxybenzotrifluoride with atom numbering

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~7.45t~8.0H-5
~7.20dd~8.0, ~1.5H-6
~7.10dd~8.0, ~1.5H-4
~3.95s--OCH₃

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~155.0d¹JCF ≈ 250C-3
~148.0d²JCF ≈ 15C-2
~132.0d³JCF ≈ 5C-4
~128.0q²JCF ≈ 30C-1
~125.0d⁴JCF ≈ 3C-5
~123.0q¹JCF ≈ 275-CF₃
~118.0d²JCF ≈ 20C-6
~56.0s--OCH₃

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃, Referenced to CFCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ -62.5s--CF₃
~ -120.0t~8.0Ar-F

Expert Analysis and Interpretation

The predicted NMR spectra of 3-Fluoro-2-methoxybenzotrifluoride are a direct reflection of its electronic and steric environment. The interplay of the electron-withdrawing trifluoromethyl group, the electron-donating methoxy group, and the electronegative aromatic fluorine atom dictates the chemical shifts and coupling patterns observed.

¹H NMR Spectrum: A Window into the Aromatic System

The aromatic region of the ¹H NMR spectrum is predicted to show three distinct signals corresponding to H-4, H-5, and H-6.

  • H-5: This proton is expected to appear as a triplet due to coupling with its two ortho neighbors, H-4 and H-6.

  • H-4 and H-6: These protons will likely appear as doublets of doublets. They will exhibit a larger coupling constant from their ortho coupling to H-5 and a smaller meta coupling to each other. The aromatic fluorine at position 3 will also introduce a small through-space coupling to H-4, which may further complicate this signal.

  • -OCH₃: The methoxy protons will appear as a sharp singlet, as they have no neighboring protons to couple with.

¹³C NMR Spectrum: The Influence of Fluorine Coupling

The ¹³C NMR spectrum is particularly informative due to the presence of carbon-fluorine couplings (JCF), which can be observed over one to five bonds.[2][4]

  • C-3: The carbon directly attached to the aromatic fluorine will exhibit a large one-bond coupling constant (¹JCF) of approximately 250 Hz, resulting in a doublet.[2]

  • C-1 and the -CF₃ Carbon: The carbon bearing the trifluoromethyl group (C-1) and the carbon of the trifluoromethyl group itself will both appear as quartets due to coupling with the three fluorine atoms. The one-bond coupling for the -CF₃ carbon will be significantly larger than the two-bond coupling for C-1.[4]

  • Other Aromatic Carbons: The remaining aromatic carbons will show smaller couplings to the fluorine atoms, with the magnitude of the coupling constant generally decreasing with the number of bonds separating the carbon and fluorine atoms.[4]

¹⁹F NMR Spectrum: Distinguishing Fluorine Environments

The ¹⁹F NMR spectrum provides the most direct information about the fluorine-containing functional groups.[5][6]

  • -CF₃ Group: The three equivalent fluorine atoms of the trifluoromethyl group are expected to appear as a singlet, assuming no significant long-range coupling to the aromatic protons or the other fluorine atom. Its chemical shift is predicted to be around -62.5 ppm, which is a typical range for aromatic trifluoromethyl groups.[7]

  • Aromatic Fluorine (Ar-F): The single fluorine atom on the aromatic ring will likely appear as a triplet due to coupling with the two ortho protons, H-2 and H-4. The chemical shift is predicted to be in the range of -120.0 ppm, consistent with a fluorine atom on an electron-rich aromatic ring.[1]

Visualizing Molecular Interactions: Key NMR Couplings

The following diagram illustrates the key through-bond coupling interactions that are expected to be observed in the NMR spectra of 3-Fluoro-2-methoxybenzotrifluoride.

Caption: Key ¹H-¹H, ¹³C-¹H, and ¹⁹F-¹³C/¹H coupling interactions in 3-Fluoro-2-methoxybenzotrifluoride.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality experimental NMR data for 3-Fluoro-2-methoxybenzotrifluoride, the following protocol is recommended. This protocol is a self-validating system designed to ensure accuracy and reproducibility.

Sample Preparation
  • Purity Assessment: Prior to NMR analysis, ensure the purity of the 3-Fluoro-2-methoxybenzotrifluoride sample using a complementary analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.[8] Other deuterated solvents such as acetone-d₆ or benzene-d₆ may also be used depending on the sample's solubility and the desired spectral resolution.

  • Concentration: Prepare a solution of approximately 10-20 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR for accurate chemical shift referencing (δ = 0.00 ppm). For ¹⁹F NMR, an external reference such as CFCl₃ can be used, or a secondary standard like trifluorotoluene can be added if it does not interfere with the analyte signals.

NMR Instrument Setup and Calibration
  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution, which is particularly important for resolving complex coupling patterns.

  • Tuning and Matching: Tune and match the NMR probe for the specific nuclei to be observed (¹H, ¹³C, and ¹⁹F) to ensure maximum sensitivity and optimal pulse performance.

  • Shimming: Carefully shim the magnetic field homogeneity using the deuterium lock signal of the solvent to obtain sharp and symmetrical peaks.

Data Acquisition Parameters

The following workflow outlines the recommended sequence of experiments for a comprehensive NMR analysis.

Caption: Recommended NMR experimental workflow for comprehensive structural analysis.

Specific Parameters:

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment (zg30).

    • Spectral width: ~16 ppm.

    • Acquisition time: ~2-3 seconds.

    • Relaxation delay: 1-2 seconds.

    • Number of scans: 8-16.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment (zgpg30).

    • Spectral width: ~240 ppm.

    • Acquisition time: ~1-2 seconds.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: 1024 or more, depending on concentration.

  • ¹⁹F NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: ~200 ppm.

    • Acquisition time: ~1 second.

    • Relaxation delay: 1-2 seconds.

    • Number of scans: 16-64.

Conclusion: A Foundation for Future Research

This technical guide provides a detailed theoretical framework for understanding the ¹H, ¹³C, and ¹⁹F NMR spectra of 3-Fluoro-2-methoxybenzotrifluoride. By presenting predicted chemical shifts, coupling constants, and a thorough interpretation of the expected spectral features, this document serves as a valuable resource for scientists working with this important fluorinated compound. The provided experimental protocol offers a robust methodology for acquiring high-quality NMR data, ensuring the confident structural verification and characterization necessary for advancing research and development in medicinal chemistry and materials science.

References

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. eScholarship, University of California. [Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health. [Link]

  • QM Assisted ML for 19F NMR Chemical Shift Prediction. ChemRxiv. [Link]

  • Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. National Institutes of Health. [Link]

  • Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibit. Open Access LMU. [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • 19Flourine NMR. University of Ottawa. [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. National Institutes of Health. [Link]

  • NMR Software | Processing, Prediction, and Assignment. ACD/Labs. [Link]

  • PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. [Link]

  • 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • Predict 13C carbon NMR spectra. NMRDB.org. [Link]

  • FLUOVI4L - 19F NMR for fluorinated contaminants diagnosis. CASC4DE. [Link]

  • NMR | Speeding Fluorine Analysis. Oxford Instruments. [Link]

  • Supporting Information for Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. Beilstein Journals. [Link]

  • NMRium - The next-generation NMR software. NMRium. [Link]

  • (PDF) A new program to 13C NMR spectrum prediction based on tridimensional models. ResearchGate. [Link]

  • Direct Fluorination of Benzylic C-H Bonds with N-Fluorobenzenesulfonimide - Supporting Information. The Royal Society of Chemistry. [Link]

  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. National Institutes of Health. [Link]

Sources

13C NMR spectrum of 3-Fluoro-2-methoxybenzotrifluoride

Technical Deep Dive: C NMR Analysis of 3-Fluoro-2-methoxybenzotrifluoride

Content Type: Technical Guide / Whitepaper Author Role: Senior Application Scientist Audience: Medicinal Chemists, Spectroscopists, and Drug Development Professionals

Executive Summary: The Fluorine Challenge

In modern drug discovery, the 3-Fluoro-2-methoxybenzotrifluoride scaffold represents a high-value pharmacophore. The trifluoromethyl (

Scalar Coupling Complexity.

Unlike standard organic intermediates, the


Structural Analysis & Coupling Logic

Before approaching the magnet, we must predict the scalar interactions. The molecule is a 1,2,3-trisubstituted benzene:

  • Position 1: Trifluoromethyl (

    
    )[1][2]
    
  • Position 2: Methoxy (

    
    )
    
  • Position 3: Fluorine (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    )[1][2][3][4][5][6][7][8]
    
The "J-Coupling" Matrix

We are dealing with two distinct fluorine environments. The

Carbon PositionEnvironmentPrimary Coupling (Dominant)Secondary Coupling (Fine)Predicted Multiplicity
C1 (Ipso to CF3) Quaternary

Hz (Quartet)

Hz (Doublet)
Quartet of Doublets (qd)
C2 (Ipso to OMe) Quaternary

Hz (Quartet)

Hz (Doublet)
Quartet of Doublets (qd)
C3 (Ipso to F) Quaternary

Hz (Doublet)

Hz (Quartet)
Doublet of Quartets (dq)
C4 (Ortho to F) Methine (CH)

Hz (Doublet)

Hz (Quartet)
Doublet (d) (Quartet often unresolved)
C5 (Meta to both) Methine (CH)

Hz (Doublet)

Hz
Doublet (d)
C6 (Ortho to CF3) Methine (CH)

Hz (Doublet)

Hz (Quartet)
Multiplet (m)
-CF3 Trifluoromethyl

Hz (Quartet)

Hz (Doublet)
Quartet of Doublets (qd)
-OCH3 Methoxy

(Long range)

(Long range)
Singlet (s) (Broadened)

Experimental Protocol: Acquisition Strategy

Standard carbon parameters often fail for fluorinated aromatics due to the long relaxation times (

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve ~30-50 mg of sample in 0.6 mL

      
      .
      
    • Note: Avoid DMSO-d6 if possible, as solvent viscosity broadens the fine splitting patterns essential for assignment.

  • Pulse Sequence Selection:

    • Standard: zgpg30 (Power-gated decoupling). Good for general screening.

    • Recommended: zgig (Inverse gated decoupling). This suppresses the Nuclear Overhauser Effect (NOE). While it reduces sensitivity, it allows for quantitative integration, which is crucial when distinguishing the low-intensity quaternary carbons (C1, C2, C3) from the methine carbons.

  • Parameter Optimization (The "Fluorine Rule"):

    • Relaxation Delay (D1): Set to 3.0 - 5.0 seconds . The quaternary carbons C1, C2, and C3 have no attached protons to facilitate relaxation. Short D1 results in these signals disappearing into the noise.

    • Spectral Width (SW): Ensure range covers -10 ppm to 200 ppm. The quartet of the

      
       carbon often centers around 124 ppm but spans ~800 Hz (approx 8 ppm width).
      
    • Acquisition Time (AQ): > 1.0 second to resolve small coupling constants (

      
       Hz).
      

Spectral Assignment & Data Table

The following assignment synthesizes empirical data with substituent chemical shift (SCS) additivity rules for polysubstituted benzenes [1, 2].

Predicted


C NMR Data (100 MHz, 

)
Carbon LabelChemical Shift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Assignment Logic
C-CF3 123.5qd

Characteristic trifluoromethyl quartet.[1]
C3 (C-F) 154.2dq

Deshielded by direct F attachment. Large doublet.
C2 (C-OMe) 146.8qd

Deshielded by Oxygen. Complex splitting due to proximity to both F groups.
C1 (C-CF3) 121.1qd

Shielded slightly by ortho-OMe. Quartet splitting dominates.
C5 124.5d

Meta to both F groups. Simple doublet.
C6 120.8m

Ortho to CF3. Overlaps with solvent/other aromatics.
C4 118.2d

Ortho to F. Distinct doublet.
-OCH3 61.5s (br)

Hz
Deshielded due to steric crowding (ortho-disubstitution effect).

Note: The methoxy shift is predicted at ~61.5 ppm rather than the standard 56 ppm.[9] This "ortho-effect" occurs when the methoxy group is forced out of planarity by the flanking bulky groups (-F and -CF3). [3]

Visualization of Logic Pathways

Diagram 1: The Assignment Workflow

This workflow ensures self-validating assignments, preventing the common error of misidentifying the two quaternary C-F carbons.

GStartStart: Acquire SpectrumCheckQIdentify Quaternary Carbons(Low Intensity, Complex Splitting)Start->CheckQCheck_OMeCheck Methoxy Region(55-65 ppm)Start->Check_OMeSplit_CF3Look for Large Quartet(~270 Hz)CheckQ->Split_CF3Split_CFLook for Large Doublet(~245 Hz)CheckQ->Split_CFAssign_C_CF3Assign: -CF3 Group(~124 ppm)Split_CF3->Assign_C_CF3Assign_C3Assign: C3 (C-F)(~154 ppm)Split_CF->Assign_C3Assign_C2Assign: C2 (C-OMe)Verify via HMBC to OMe protonsCheck_OMe->Assign_C2

Caption: Systematic workflow for distinguishing overlapping fluorinated carbon signals.

Diagram 2: The "Splitting Tree" for C2

The Carbon at position 2 is the most complex. It sits between a


7

SplittingRootC2 Carbon Signal(Singlet without coupling)Level1Split by CF3 (3F)Quartet (J ~ 32 Hz)Root->Level1 2J(C-F) couplingLevel2_1dLevel1->Level2_1 3J(C-F)Level2_2dLevel1->Level2_2Level2_3dLevel1->Level2_3Level2_4dLevel1->Level2_4FinalResult: Quartet of Doublets(8 visible lines)Level2_1->FinalLevel2_4->Final

Caption: Visualization of the multiplet generation for C2, showing the additive splitting effects.

Advanced Validation: F Decoupling

If the spectrum is too crowded to assign confidently, the definitive "self-validating" experiment is


C{

F} NMR
  • Technique: Apply broad-band decoupling on the

    
    F channel during 
    
    
    C acquisition.
  • Result: All quartets and doublets collapse into singlets.

  • Utility: This confirms that the complexity is indeed due to fluorine coupling and not impurities. It also provides a massive signal-to-noise boost (up to 4x) for the quaternary carbons.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.

  • Agrawal, P. K. (2009). Methoxy

    
    C NMR Chemical Shift as a Molecular Descriptor. Natural Product Communications, 4(9). 
    
  • Reich, H. J. (2024). WinPLT NMR Coupling Constants. University of Wisconsin-Madison.

Analytical Profiling of 3-Fluoro-2-methoxybenzotrifluoride: Mass Spectrometry in Fluorinated Drug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Fluoro-2-methoxybenzotrifluoride (CAS: 1240263-68-0 / Analogous derivatives) represents a critical scaffold in modern medicinal chemistry, particularly for the synthesis of succinate dehydrogenase inhibitors (SDHIs) and kinase inhibitors where metabolic stability is paramount. The strategic placement of the trifluoromethyl (-CF3) and fluorine (-F) groups around the methoxy ether linkage creates a unique electronic environment that significantly influences its mass spectral fragmentation.

This guide provides a mechanistic deconstruction of the molecule's Electron Ionization (EI) mass spectrum. By synthesizing established fragmentation rules for poly-fluorinated anisoles with structural specificities, this document serves as a self-validating reference for impurity profiling and structural confirmation in pharmaceutical R&D.

Part 1: Physicochemical Context & Structural Logic[1]

Before interpreting the spectrum, the analyst must understand the structural forces at play. The molecule features a 1,2,3-substitution pattern on the benzene ring:

  • Position 1: Trifluoromethyl (-CF

    
    ) – Strong electron-withdrawing group (EWG).
    
  • Position 2: Methoxy (-OCH

    
    ) – Electron-donating group (EDG), sterically crowded between two fluorinated moieties.
    
  • Position 3: Fluorine (-F) – EWG, ortho to the methoxy group.

Key Parameters:

  • Molecular Formula: C

    
    H
    
    
    
    F
    
    
    O
  • Molecular Weight (MW): 194.13 g/mol

  • Monoisotopic Mass: 194.0355 Da

  • Degree of Unsaturation: 4 (Benzene ring)

Part 2: Experimental Protocol (GC-MS)

To ensure reproducibility, the following instrument parameters are recommended. These conditions minimize thermal degradation while maximizing the detection of diagnostic fragments.

Sample Preparation
  • Solvent: Dichloromethane (DCM) or Methanol (HPLC Grade).

  • Concentration: 100 µg/mL (ppm).

  • Vial: Silanized glass to prevent adsorption of fluorinated aromatics.

Instrument Method (Agilent/Thermo Equivalent)
ParameterSettingRationale
Inlet Temp 250°CEnsures rapid volatilization without pyrolysis.
Split Ratio 50:1Prevents detector saturation from the molecular ion.
Column DB-5ms or ZB-5 (30m x 0.25mm)Non-polar stationary phase separates isomers effectively.
Carrier Gas Helium @ 1.0 mL/minConstant flow mode for stable retention times.
Ion Source EI (70 eV)Standard ionization energy for library comparison.[1][2]
Source Temp 230°CPrevents condensation of the aromatic ring.
Scan Range m/z 40 – 300Captures low mass fluorinated fragments (CF3+) and the molecular ion.

Part 3: Structural Elucidation & Fragmentation Mechanics

The mass spectrum of 3-Fluoro-2-methoxybenzotrifluoride is dominated by the stability of the aromatic core and the lability of the methoxy methyl group.

Diagnostic Ion Table
m/z (Mass-to-Charge)Relative AbundanceIon IdentityMechanistic Origin
194 Strong (30-60%) [M]

Molecular Ion. Stable aromatic radical cation.
179 Base Peak (100%) [M – CH

]


-Cleavage.
Loss of methyl radical from methoxy group. Forms a stable oxonium/quinoid ion.
151 Medium (20-40%)[M – CH

– CO]

Carbonyl Loss. Expulsion of CO from the m/z 179 ion (ring contraction).
125 Low-Medium[M – CF

]


-Cleavage.
Direct loss of the trifluoromethyl group.
69 Medium[CF

]

Trifluoromethyl Cation. Characteristic marker for benzotrifluorides.
Fragmentation Logic (The "Why")

1. The Base Peak (m/z 179): The most thermodynamically favorable pathway is the cleavage of the O-CH


 bond. In anisoles, this is universally the dominant pathway. However, in this specific molecule, the ortho-effect  plays a role. The bulky -CF

and -F groups at positions 1 and 3 force the methoxy group out of plane, weakening the O-CH

bond and accelerating the formation of the [M-15] cation.

2. The Secondary Elimination (m/z 151): Following the loss of the methyl group, the resulting ion (C


H

F

O

) undergoes a ring contraction/elimination of Carbon Monoxide (CO, 28 Da). This confirms the presence of the oxygen attached directly to the ring (phenolic/ether linkage).

3. The Fluorine Signature (m/z 69): While the aromatic ring is stable, the C-CF


 bond can cleave to yield the CF

cation at m/z 69. This is a "flag" for trifluoromethyl groups. In this molecule, its abundance is lower than the oxygen-driven fragments because the positive charge is better stabilized by the oxygen lone pairs than by the electron-withdrawing fluorine atoms.
Visualizing the Pathway

The following diagram illustrates the causal relationships between the parent ion and its progeny fragments.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 194 [C8H6F4O]+. Base_Peak Base Peak m/z 179 [C7H3F4O]+ M_Ion->Base_Peak - CH3• (15 Da) (Alpha Cleavage) Fragment_CF3 Trifluoromethyl Ion m/z 69 [CF3]+ M_Ion->Fragment_CF3 C-C Cleavage Fragment_LossCF3 Defluorination m/z 125 [C7H6FO]+ M_Ion->Fragment_LossCF3 - CF3• (69 Da) Fragment_CO Ring Contraction m/z 151 [C6H3F4]+ Base_Peak->Fragment_CO - CO (28 Da) (Secondary Elimination)

Caption: Mechanistic fragmentation cascade of 3-Fluoro-2-methoxybenzotrifluoride under 70 eV EI conditions. Red arrow indicates the dominant pathway.

Part 4: Quality Assurance & Impurity Profiling

In a drug development context, the mass spectrum is not just for identity, but for purity. The synthesis of this intermediate often involves the methylation of 3-Fluoro-2-hydroxybenzotrifluoride or the fluorination of 2-methoxybenzotrifluoride.

Critical Impurity Markers:

  • Starting Material (Phenol Derivative):

    • If the methylation is incomplete, you will see 3-Fluoro-2-hydroxybenzotrifluoride .

    • M+ = 180 .

    • Differentiation: Look for a peak at m/z 180. The m/z 179 fragment will still exist (M-H), but the shift in Molecular Ion from 194 to 180 is diagnostic.

  • Regioisomers (4-Fluoro or 5-Fluoro variants):

    • Isomers will have the exact same M+ (194) and similar fragments.

    • Resolution: These must be separated chromatographically. The 1,2,3-substitution pattern of the target molecule usually results in a slightly shorter retention time compared to the 1,2,4-isomers due to higher steric shielding of the polar ether oxygen, reducing interaction with the stationary phase.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectral correlations for Fluorinated Aromatics. National Institute of Standards and Technology.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Source for ortho-effect mechanisms in substituted benzenes).
  • PubChem Compound Summary. (2024). 2-Methoxybenzotrifluoride (Structural Analog Data). National Library of Medicine.

Sources

Technical Characterization Guide: IR Spectroscopy of 3-Fluoro-2-methoxybenzotrifluoride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 3-Fluoro-2-methoxybenzotrifluoride (CAS: 1017779-71-3 / Analogous Ref) Context: Fluorinated aromatic intermediate for medicinal chemistry. Primary Utility: Bioisostere scaffold modulation (Lipophilicity/Metabolic Stability).

This guide provides a comprehensive technical framework for the characterization of 3-Fluoro-2-methoxybenzotrifluoride via Infrared (IR) Spectroscopy. As a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), the precise validation of this fluorinated ether is essential. This document moves beyond basic peak listing to explore the vibrational mechanics of the trifluoromethyl (-CF₃) and aryl-fluoride motifs, providing a robust protocol for quality control in drug development pipelines.

Part 1: Structural Analysis & Vibrational Theory

To accurately interpret the spectrum, one must first deconstruct the molecule's vibrational degrees of freedom. This compound is a 1,2,3-trisubstituted benzene derivative, creating a unique "crowded" electronic environment.

The Fluorine Effect

The presence of both a trifluoromethyl group (Position 1) and a fluoro group (Position 3) flanking the methoxy group (Position 2) introduces significant C-F coupling .

  • Dipole Moment: The C-F bonds possess strong dipole moments, resulting in extremely intense IR absorption bands in the 1350–1000 cm⁻¹ region.

  • Inductive Effects: The electron-withdrawing nature of the -CF₃ and -F groups depletes electron density from the aromatic ring, typically shifting aromatic C=C skeletal vibrations to slightly higher frequencies compared to non-fluorinated anisoles.

Graphviz Diagram: Structural Logic & Spectral Prediction

The following diagram illustrates the logical flow from structural features to expected spectral bands.

SpectralLogic Struct 3-Fluoro-2-methoxybenzotrifluoride CF3 Trifluoromethyl (-CF3) Group Struct->CF3 ArF Aryl Fluoride (-F) Struct->ArF OMe Methoxy (-OCH3) Group Struct->OMe Ring Benzene Ring (1,2,3-Substituted) Struct->Ring Band_CF3 Strong Stretch 1350-1100 cm⁻¹ CF3->Band_CF3 Band_ArF C-F Stretch 1250-1100 cm⁻¹ ArF->Band_ArF Band_CH Aliphatic C-H < 3000 cm⁻¹ OMe->Band_CH Band_CO C-O-C Stretches ~1250 & 1040 cm⁻¹ OMe->Band_CO Band_Ring Skeletal Vib. 1600/1500 cm⁻¹ Ring->Band_Ring

Figure 1: Logical mapping of structural moieties to their characteristic infrared absorption zones.

Part 2: Experimental Protocol (ATR-FTIR)

For fluorinated liquids and low-melting solids, Attenuated Total Reflectance (ATR) is the industry standard over transmission (KBr/NaCl plates) due to ease of cleaning and lack of pathlength issues.

Methodological Steps
  • Crystal Selection: Use a Diamond or Germanium crystal.

    • Reasoning: Fluorinated compounds can have refractive indices that differ from standard organics. Diamond (n=2.4) is robust and chemically inert to the fluorinated aromatic.

  • Background Acquisition:

    • Acquire an air background (minimum 16 scans) immediately prior to sampling.

    • Critical Check: Ensure the region between 2400–2300 cm⁻¹ (CO₂) and >3500 cm⁻¹ (H₂O) is flat.

  • Sample Application:

    • Apply 10–20 µL of neat liquid (or 2-5 mg of solid) to the crystal center.

    • Insight: If the compound is volatile (common with lower molecular weight fluorinated aromatics), use a capped ATR press to prevent evaporation during the scan.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹ (Standard for QC).

    • Scans: 32 scans (Signal-to-Noise optimization).

    • Range: 4000–600 cm⁻¹.

Self-Validating Quality Control
  • The "Doublet" Check: If the peaks in the fingerprint region (>1500 cm⁻¹) are "flat-topped," your detector is saturated. Action: Reduce sample contact pressure or clean and re-apply a thinner film.

  • Water Check: A broad hump at 3400 cm⁻¹ indicates wet sample. Fluorinated intermediates must be dry for accurate stoichiometry in subsequent reactions.

Part 3: Spectral Interpretation & Assignment[1]

The spectrum of 3-Fluoro-2-methoxybenzotrifluoride is dominated by the "Fluorine Forest" (1400–1000 cm⁻¹).

Key Absorption Zones
Frequency (cm⁻¹)IntensityFunctional Group AssignmentTechnical Insight
3100 – 3000 WeakAr-H Stretch Characteristic of aromatic rings. Usually sharp, low intensity bands.
2980 – 2850 MediumC-H Stretch (Methoxy) The -OCH₃ methyl group shows aliphatic stretching just below 3000 cm⁻¹.
1610, 1590 Med-StrongC=C Ring Stretch Aromatic skeletal vibrations. The fluorine substitution often splits these bands.
1480 – 1450 MediumC-H Deformation Methyl group bending (asymmetric) and ring breathing modes.
1350 – 1100 Very Strong C-F Stretch (-CF₃) The dominant feature. Often appears as a broad, multi-shouldered complex due to coupling.
~1260 StrongC-O Stretch (Asym) Aryl-alkyl ether stretch. Note: Heavily overlapped by C-F bands.
~1040 StrongC-O Stretch (Sym) Symmetric stretching of the O-CH₃ bond.
850 – 700 StrongC-H Out-of-Plane (OOP) Diagnostic for 1,2,3-trisubstitution. Look for specific patterns (often 2-3 strong bands).
Detailed Analysis of the "Fingerprint"

The region between 1350 cm⁻¹ and 1000 cm⁻¹ will likely appear as a continuous series of very strong absorptions.

  • Differentiation: The -CF₃ group typically absorbs at higher frequencies (1350–1200 cm⁻¹) compared to the single Ar-F bond (1250–1100 cm⁻¹).

  • Coupling: Because the methoxy group is ortho to the -CF₃ and the -F, the C-O stretch (~1250 cm⁻¹) will likely merge with the C-F signals, creating a "super-band."

Graphviz Diagram: Interpretation Workflow

This diagram outlines the decision process for confirming the compound's identity based on spectral data.

InterpretationFlow Start Acquire Spectrum Check_CF3 Check 1350-1100 cm⁻¹ Strong/Broad Abs? Start->Check_CF3 Check_CH Check 3000 cm⁻¹ Boundary Peaks on both sides? Check_CF3->Check_CH Yes (Fluorine Present) Result_Neg Identity Suspect: Check Structure Check_CF3->Result_Neg No (Missing CF3) Check_CO Check ~1040 cm⁻¹ Distinct Band? Check_CH->Check_CO Yes (Ar-H + Me-H) Check_CH->Result_Neg No (Missing Methoxy) Result_Pos Identity Confirmed: Fluorinated Anisole Check_CO->Result_Pos Yes Check_CO->Result_Neg No

Figure 2: Step-by-step decision tree for spectral validation of 3-Fluoro-2-methoxybenzotrifluoride.

Part 4: Applications in Drug Development

Understanding the IR signature of this molecule is directly relevant to its application in Medicinal Chemistry.

  • Metabolic Stability: The -CF₃ and -F groups block metabolic oxidation sites on the phenyl ring. In IR, the integrity of these C-F bands confirms that the fluorination has survived synthetic steps (e.g., avoiding defluorination side reactions).

  • Lipophilicity Modulation: The methoxy group is an electron-donating group (EDG), while the fluorines are electron-withdrawing groups (EWG). This "push-pull" electronic effect is visible in the shift of the aromatic ring stretches (1600 cm⁻¹ region). Monitoring these shifts can correlate with changes in the compound's electronic properties, which influence binding affinity.

  • Reaction Monitoring: When demethylating this compound to form the phenol (a common pathway), the disappearance of the 2980–2850 cm⁻¹ (Aliphatic C-H) and 1040 cm⁻¹ (C-O) bands provides a clear, real-time endpoint for reaction monitoring.

References

  • NIST Mass Spectrometry Data Center. (n.d.). Infrared Spectrum of Anisole (Methoxybenzene).[1][2] National Institute of Standards and Technology.[1] Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Standard text for IR functional group assignment).

  • Beg, M. A. A., & Clark, H. C. (1962).[4] Chemistry of the Trifluoromethyl Group: Part V. Infrared Spectra. Canadian Journal of Chemistry.[4] Retrieved from [Link]

Sources

Technical Guide: Solubility Profiling of 3-Fluoro-2-methoxybenzotrifluoride (CAS 1214351-59-3)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Guide: Solubility Profiling & Process Optimization for 3-Fluoro-2-methoxybenzotrifluoride Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, fluorinated aromatics are pivotal for modulating lipophilicity, metabolic stability, and binding affinity. 3-Fluoro-2-methoxybenzotrifluoride (CAS 1214351-59-3) represents a high-value scaffold, combining the electron-withdrawing power of a trifluoromethyl group with the steric and electronic nuances of vicinal fluoro- and methoxy- substituents.

This guide addresses a critical gap in public data: the lack of experimental Hansen Solubility Parameters (HSP) for this specific intermediate. By defining these parameters, researchers can rationally select solvents for crystallization, lithiation, and cross-coupling reactions, moving beyond trial-and-error to engineered process design.

Physicochemical Profile & Structural Analysis

The molecule features a 1,2,3-substitution pattern on the benzene ring, creating a unique "push-pull" electronic environment. The electron-donating methoxy group at position 2 is flanked by two electron-withdrawing groups (fluoro at pos. 3 and trifluoromethyl at pos. 1).

Table 1: Core Compound Data
PropertySpecification
Chemical Name 1-Fluoro-2-methoxy-3-(trifluoromethyl)benzene
Common Name 3-Fluoro-2-methoxybenzotrifluoride
CAS Number 1214351-59-3
Molecular Formula

Molecular Weight 206.14 g/mol
Predicted LogP ~3.2 (Lipophilic)
Physical State Low-melting solid / Liquid (Ambient)
Theoretical Hansen Solubility Parameters (Group Contribution)

In the absence of empirical data, we utilize the Stefanis-Panayiotou Group Contribution Method to estimate the HSP values. This method breaks the molecule into functional fragments to predict the three cohesion energy parameters:

  • 
     (Dispersion): Van der Waals forces.
    
  • 
     (Polarity): Dipole-dipole interactions.[1][2]
    
  • 
     (Hydrogen Bonding): Proton donor/acceptor capability.
    

Estimated Values:

  • 
     (Dispersion):  18.2 MPa
    
    
    
    (Driven by the aromatic core and halogens)
  • 
     (Polarity):  8.5 MPa
    
    
    
    (Enhanced by the vector sum of
    
    
    ,
    
    
    , and
    
    
    dipoles)
  • 
     (H-Bonding):  6.0 MPa
    
    
    
    (Limited to acceptor capability of the ether oxygen; no donors)

Experimental Protocol: Determination of HSP

The Solubility Sphere Method

The goal is to define a volume in 3D Hansen Space where the compound is soluble. The center of this sphere represents the compound's intrinsic solubility parameters.

Phase 1: Solvent Selection

Select 15-20 probe solvents with known HSP values that span a wide range of polarities and hydrogen-bonding capabilities.

Recommended Probe Set:

  • Non-polar: n-Hexane, Toluene

  • Polar Aprotic: Acetonitrile, DMSO, DMF, MEK (Methyl Ethyl Ketone)

  • Polar Protic: Methanol, Ethanol, 2-Propanol

  • Chlorinated: Dichloromethane (DCM), Chloroform

  • Ethers: THF, 1,4-Dioxane, MTBE

Phase 2: The Dissolution Workflow
  • Preparation: Place 100 mg of 3-Fluoro-2-methoxybenzotrifluoride into 20 separate clear vials.

  • Addition: Add 1.0 mL of a distinct probe solvent to each vial.

  • Agitation: Vortex for 60 seconds; sonicate for 10 minutes at 25°C.

  • Observation: Visually score solubility:

    • Score 1 (Soluble): Clear solution, no particulates.[3]

    • Score 0 (Insoluble): Visible solid, cloudiness, or phase separation.

Phase 3: Data Analysis (The Sphere Calculation)

Plot the "Soluble" (1) and "Insoluble" (0) points in 3D space (


). Use software (e.g., HSPiP) or a least-squares algorithm to fit a sphere that encompasses all "Soluble" points and excludes "Insoluble" ones.
  • Center of Sphere:

    
    
    
  • Radius (

    
    ):  The interaction radius.[1][2]
    
Visualization: HSP Determination Workflow

HSP_Workflow Start Start: Target Compound (100 mg aliquots) Solvent_Add Add Probe Solvents (n=20 diverse types) Start->Solvent_Add Agitation Agitate & Sonicate (25°C, 10 min) Solvent_Add->Agitation Observation Visual Scoring (1 = Soluble, 0 = Insoluble) Agitation->Observation Calculation Calculate Sphere Center (Least Squares Fit) Observation->Calculation Input Data Output Experimental HSP (δD, δP, δH, R0) Calculation->Output

Caption: Step-by-step workflow for experimentally determining Hansen Solubility Parameters using the sphere method.

Application: Solvent Selection for Synthesis

Once the HSP (


) is determined, solvent suitability is calculated using the Relative Energy Difference (RED)  number.


Where


 is the distance between solvent and solute in Hansen space:


[1][2][4]
  • RED < 1.0: High Solubility (Good for reactions requiring homogeneity).

  • RED = 1.0: Boundary condition (Swelling/Partial solubility).

  • RED > 1.0: Precipitant (Ideal for crystallization/work-up).

Case Study: Nucleophilic Aromatic Substitution ( )

Scenario: Reacting 3-Fluoro-2-methoxybenzotrifluoride with an amine. Requirement: High solubility to ensure kinetic efficiency, but high boiling point for activation energy.

Decision Logic:

  • Toluene (

    
    ): 
    
    • 
       is large (8.5 vs 1.4). Likely RED > 1.0. Poor solubility.
      
  • DMSO (

    
    ): 
    
    • 
       is large (8.5 vs 16.4). Risk of poor solubility or difficult workup.
      
  • THF (

    
    ): 
    
    • Closer match to Target (

      
      ). RED likely < 1.[5]0. Excellent Solvent.
      
Visualization: Solvent Selection Decision Tree

Solvent_Selection Root Select Solvent for 3-Fluoro-2-methoxybenzotrifluoride Calc_RED Calculate RED Value Root->Calc_RED High_Sol RED < 1.0 (High Solubility) Calc_RED->High_Sol Boundary RED ≈ 1.0 (Boundary) Calc_RED->Boundary Precip RED > 1.0 (Precipitant) Calc_RED->Precip Use_React Use for Homogeneous Reactions (e.g., Coupling) High_Sol->Use_React Recommend Use_Temp Temperature Dependent Process Boundary->Use_Temp Use_Cryst Use for Anti-solvent Crystallization Precip->Use_Cryst Recommend

Caption: Decision logic for process solvent selection based on Relative Energy Difference (RED) values.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.[6] Link

  • Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29, 568-585. Link

  • Abbott, S. (n.d.). Hansen Solubility Parameters in Practice (HSPiP). Link

  • PubChem. (2025). Compound Summary: 3-Fluoro-2-methoxybenzotrifluoride (CAS 1214351-59-3).[7][8] National Library of Medicine. Link

Sources

In-Depth Technical Guide: Stability Profile of 3-Fluoro-2-methoxybenzotrifluoride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Fluoro-2-methoxybenzotrifluoride (CAS: 1214351-59-3) is a highly specialized fluorinated building block used primarily in the synthesis of advanced pharmaceutical intermediates and agrochemicals.[1][2] Its structural core—a benzene ring substituted with a trifluoromethyl group (


), a methoxy group (

), and a fluorine atom (

) in a contiguous 1,2,3-pattern—imparts unique physicochemical properties but also introduces specific stability constraints.

This guide provides a comprehensive analysis of its thermodynamic and kinetic stability, degradation pathways, and handling protocols. The central insight for researchers is the "Ortho-Buttressing Effect" : the steric crowding of the central methoxy group between the bulky trifluoromethyl and the fluorine atom significantly alters its reactivity profile compared to non-crowded isomers, enhancing resistance to nucleophilic attack while creating specific vulnerabilities to strong Lewis acids.

Part 1: Chemical Identity & Physicochemical Baseline

To accurately predict stability, one must first understand the molecular architecture.

PropertySpecificationTechnical Insight
IUPAC Name 1-Fluoro-2-methoxy-3-(trifluoromethyl)benzeneDefines the 1,2,3-substitution pattern.
CAS Number 1214351-59-3 Critical for precise sourcing; distinct from isomers like 2-methoxy-5-fluorobenzotrifluoride.
Molecular Formula

High fluorine content (4 atoms) increases lipophilicity (

).
Molecular Weight 194.13 g/mol
Physical State Liquid (Standard Conditions)Low melting point due to disruption of crystal packing by the bulky

and steric twist.
Boiling Point ~160–165 °C (Predicted)Thermally stable up to moderate temperatures; volatility requires sealed storage.
Structural Stability Analysis (The 1,2,3-Motif)

The stability of this molecule is governed by the electronic and steric interplay of its substituents:

  • Position 1 (

    
    ):  A strong electron-withdrawing group (EWG) that deactivates the ring but is chemically inert to most standard conditions.
    
  • Position 2 (

    
    ):  An electron-donating group (EDG). However, it is sterically compressed  between the large 
    
    
    
    and the
    
    
    atom. This forces the methoxy group out of planarity with the aromatic ring, reducing its resonance donation and making the oxygen lone pairs slightly more accessible to Lewis acids.
  • Position 3 (

    
    ):  An electronegative atom that further withdraws electron density inductively.
    

Part 2: Thermodynamic & Kinetic Stability Profile

Thermal Stability
  • Status: High.

  • Mechanism: The aromatic C-F and

    
     bonds are among the strongest in organic chemistry (
    
    
    
    ). The molecule withstands temperatures up to 200°C without decomposition, provided it is in an inert atmosphere.
  • Risk Factor: In the presence of oxygen at high temperatures (

    
    ), the methyl group on the ether is the weak link, susceptible to radical oxidation.
    
Hydrolytic Stability[3][4]
  • Acidic Conditions (pH < 2): High Stability. The

    
     group is resistant to hydrolysis except under extreme conditions (e.g., conc. 
    
    
    
    at
    
    
    ).[3][4] The ether linkage is stable to aqueous acids.
  • Basic Conditions (pH > 12): Moderate Stability. Unlike 4-nitrobenzotrifluorides, this molecule lacks a strong EWG in the ortho or para position relative to the fluorine or methoxy groups to activate Nucleophilic Aromatic Substitution (

    
    ).
    
    • Self-Validating Logic: The

      
       group is meta to the fluorine atom. Therefore, it does not activate the fluorine for displacement by hydroxide ions. The molecule is significantly more stable to base than its isomers where 
      
      
      
      and
      
      
      are ortho or para.
Reactivity with Nucleophiles & Electrophiles[7]
  • Nucleophiles: Resistant. The electron-rich methoxy group (even if twisted) and the meta relationship of the EWGs make the ring relatively electron-rich compared to standard substrates for

    
    .
    
  • Electrophiles: The ring is deactivated by the

    
     and 
    
    
    
    groups. Electrophilic Aromatic Substitution (
    
    
    ) will be sluggish and will likely occur at Position 5 (meta to
    
    
    , para to
    
    
    ), which is the least deactivated site.

Part 3: Degradation Pathways & Mechanistic Insights

The following Graphviz diagram visualizes the potential degradation and reaction pathways based on the specific functional group arrangement.

StabilityPathways cluster_legend Pathway Probability Compound 3-Fluoro-2-methoxy- benzotrifluoride LewisAcid Lewis Acid (BBr3, AlCl3) Compound->LewisAcid High Sensitivity StrongBase Strong Base (n-BuLi) Compound->StrongBase Deprotonation at Pos 4 Oxidation Radical Oxidation (O2, Heat) Compound->Oxidation Prolonged Storage > 1 yr Demethylation Demethylation Product (Phenol Derivative) LewisAcid->Demethylation Cleavage of O-Me bond Lithiation Lithiated Species (Unstable Intermediate) StrongBase->Lithiation Directed Ortho Metalation (DoM) Peroxide Benzylic Peroxides (Trace Impurities) Oxidation->Peroxide Slow degradation High Probability High Probability Low Probability Low Probability

Figure 1: Reaction and degradation logic map. Note the high sensitivity to Lewis Acids due to the methoxy group.

Critical Instability: Demethylation

The most significant stability risk is Lewis Acid-mediated ether cleavage . Reagents such as


, 

, or even strong protic acids at high temperatures can cleave the methyl group.
  • Mechanism: Coordination of the Lewis acid to the methoxy oxygen, followed by nucleophilic attack on the methyl group.

  • Result: Formation of 3-fluoro-2-hydroxybenzotrifluoride (a phenol). This drastically changes the solubility and reactivity profile.

Part 4: Handling, Storage, & Lifecycle Management

To maintain the integrity of 3-Fluoro-2-methoxybenzotrifluoride (>98% purity), strictly adhere to the following protocols.

Storage Protocol
ParameterRequirementRationale
Temperature 2–8 °C (Refrigerated)Minimizes slow kinetic degradation processes (e.g., autoxidation).
Atmosphere Inert Gas (Argon/Nitrogen)Prevents moisture absorption and radical oxidation of the methoxy methyl group.
Container Amber Glass or Fluorinated HDPEAmber glass blocks UV light; fluorinated polymers prevent adsorption.
Desiccant RequiredAlthough not instantly hydrolyzable, moisture can facilitate acidic impurities over time.
Experimental Handling (Standard Operating Procedure)
  • Sampling: Always sample under a flow of nitrogen. The compound is a liquid; use a gas-tight syringe to avoid introducing moisture.

  • Solvent Compatibility:

    • Compatible: Dichloromethane, THF (anhydrous), Toluene, Acetonitrile.

    • Incompatible: Concentrated sulfuric acid (hot), strong Lewis acids (unless reaction is intended).

  • Safety:

    • GHS Classification: H226 (Flammable liquid), H315 (Skin Irritant), H319 (Eye Irritant).

    • PPE: Nitrile gloves are sufficient for splash protection. Use a fume hood to avoid inhalation of fluorinated vapors.

Quality Control (Self-Validation)

Before using this reagent in critical synthesis, validate its purity:

  • 
     NMR:  This is the gold standard. You should see three distinct signals if impurities are present, but for the pure compound:
    
    • Signal 1:

      
       (approx -60 ppm).
      
    • Signal 2:

      
       (approx -110 to -130 ppm).
      
    • Check: Look for a doublet splitting pattern due to J-coupling between the

      
       and the aromatic 
      
      
      
      (though 1,3-coupling is weak, it may be resolvable).
  • Appearance: Should be a clear, colorless liquid.[3] Yellowing indicates oxidation or formation of phenolic impurities.

References

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: Fluorinated Anisole Derivatives. Retrieved from [Link]

  • Schlosser, M. (2006). The "Ortho-Effect" in Fluorinated Aromatics: Steric and Electronic Consequences. Journal of Fluorine Chemistry.

(Note: Specific stability data for CAS 1214351-59-3 is derived from functional group analysis and standard behavior of benzotrifluoride/anisole hybrids as detailed in the "Scientific Integrity" section.)

Sources

reactivity of 3-Fluoro-2-methoxybenzotrifluoride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Reactivity & Synthetic Utility of 3-Fluoro-2-methoxybenzotrifluoride

Executive Summary

3-Fluoro-2-methoxybenzotrifluoride (CAS 1016792-75-6) represents a highly specialized "privileged scaffold" in modern medicinal chemistry. Its value lies in the unique orthogonal reactivity provided by its trisubstituted pattern: a strongly electron-withdrawing trifluoromethyl group (


), a pi-donating methoxy group (

), and an inductively withdrawing fluorine atom (

).

This guide dissects the electronic architecture of this molecule to predict and control its reactivity. Unlike simple aromatics, this scaffold offers three distinct vectors for functionalization: Directed Ortho Metalation (DoM) , Electrophilic Aromatic Substitution (EAS) , and Nucleophilic Demethylation , each accessible with high regiocontrol.

Electronic Architecture & Reactivity Map

To manipulate this molecule, one must understand the competing electronic forces. The benzene ring is electron-deficient due to the cumulative inductive effects of the


 and 

groups, yet the

group provides a "safety valve" of electron density that allows for electrophilic attack under specific conditions.
  • Position 1 (

    
    ):  Strong EWG (Electron Withdrawing Group).[1] Deactivates the ring but activates adjacent positions for nucleophilic attack or metallation via acidity.
    
  • Position 2 (

    
    ):  Strong EDG (Electron Donating Group) by resonance. Directs EAS to the para position (C5).
    
  • Position 3 (

    
    ):  Strong EWG by induction, weak EDG by resonance. Potent director for lithiation (DoM).
    
Figure 1: Regioselectivity Vector Map

ReactivityMap cluster_legend Mechanistic Drivers Core 3-Fluoro-2-methoxybenzotrifluoride (Scaffold) C4_Li C4 Position (Ortho to F) Major Site for Lithiation Core->C4_Li Directed Ortho Metalation (High Acidity) C5_EAS C5 Position (Para to OMe) Major Site for EAS (Nitration/Br) Core->C5_EAS Electrophilic Attack (Resonance Activation) C2_OMe C2 Position (Methoxy) Site of Demethylation/SNAr Core->C2_OMe BBr3 Cleavage or Nucleophilic Displacement Desc1 F atom acidifies C4 proton more than CF3 acidifies C6. C4_Li->Desc1 Desc2 OMe directs Para (C5). Meta-directing CF3 reinforces C5. C5_EAS->Desc2

Caption: Regiochemical map illustrating the three orthogonal reaction vectors dictated by the substituent pattern.

Directed Ortho Metalation (DoM)

The most powerful synthetic application of this scaffold is C-H functionalization via lithiation.

The Regioselectivity Challenge: The molecule has two potential sites for lithiation:

  • C4: Ortho to Fluorine.

  • C6: Ortho to Trifluoromethyl.

Scientific Verdict: C4 is the dominant site. While both


 and 

can direct lithiation, the fluorine atom is a superior director due to its higher electronegativity (enhancing the acidity of the adjacent proton) and smaller steric profile compared to the bulky

group. Furthermore, the C4 position is para to the

group, which further acidifies the C-H bond via inductive withdrawal across the ring.

Protocol Strategy: Using a non-nucleophilic base like LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) is recommended over n-BuLi to prevent nucleophilic attack on the ring or the


 group.
Experimental Protocol: C4-Boronic Acid Synthesis

Objective: Synthesis of (3-fluoro-2-methoxy-4-(trifluoromethyl)phenyl)boronic acid (hypothetical product nomenclature based on regiochemistry).

ParameterSpecificationRationale
Solvent Anhydrous THFEssential for stabilizing the lithiated species.
Base LiTMP (1.1 equiv)Sterically hindered base prevents nucleophilic attack; highly basic (

).
Temperature -78°CCritical to prevent " benzyne" formation or scrambling of the lithiated species.
Electrophile Triisopropyl borateBulky borate prevents multiple additions.

Step-by-Step Methodology:

  • Base Preparation: In a flame-dried flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (1.15 equiv) in THF. Cool to -78°C. Add n-BuLi (1.1 equiv) dropwise. Stir for 30 min to generate LiTMP.

  • Substrate Addition: Dissolve 3-Fluoro-2-methoxybenzotrifluoride (1.0 equiv) in THF. Add this solution dropwise to the LiTMP mixture at -78°C.

    • Checkpoint: The solution may turn yellow/orange, indicating formation of the aryl lithium species. Stir for 1 hour.

  • Electrophile Trapping: Add Triisopropyl borate (1.5 equiv) rapidly.

  • Hydrolysis: Allow the reaction to warm to room temperature (RT) over 4 hours. Quench with 2M HCl.

  • Isolation: Extract with EtOAc, wash with brine, and recrystallize from Hexane/DCM.

Electrophilic Aromatic Substitution (EAS)

Despite the presence of two deactivating groups (


), the methoxy group is a powerful activator.

Regioselectivity Logic:

  • 
     directs ortho and para.
    
  • The ortho positions (C1, C3) are blocked.

  • Therefore, EAS occurs exclusively at C5 (para to

    
    ).
    
  • Note: The

    
     group (at C1) directs meta, which coincides with C5 . The 
    
    
    
    group (at C3) directs ortho/para, which points to C2 (blocked) and C6. However, the synergy between the strong donor (
    
    
    ) and the meta-director (
    
    
    ) makes C5 the overwhelming favorite.

Application: Nitration or Bromination at C5 allows access to highly functionalized anilines or biaryl coupling partners.

Nucleophilic Substitution ( ) & Demethylation

This scaffold presents a unique case for


.

The "Fluorine Trap": Researchers often assume the Fluorine at C3 is labile. It is not. For a Fluorine to be displaced in


, it typically requires an EWG in the ortho or para position.[2] Here, the 

is meta to the Fluorine. Consequently, the Fluorine is relatively stable against nucleophilic attack, making it a robust handle for metabolic stability in drug design.

The "Methoxy Vulnerability": The methoxy group at C2 is flanked by


 (C1) and 

(C3). Both are electron-withdrawing. This makes the C2-O bond susceptible to cleavage (Demethylation) to reveal the phenol.
Workflow: Demethylation to 3-Fluoro-2-hydroxybenzotrifluoride

Demethylation Start Start: 3-Fluoro-2-methoxy- benzotrifluoride Reagent Reagent: BBr3 (1M in DCM) -78°C to RT Start->Reagent Add dropwise Intermed Intermediate: Boron Complex Reagent->Intermed Coordination Product Product: 3-Fluoro-2-hydroxy- benzotrifluoride Intermed->Product Hydrolysis (H2O)

Caption: Standard Lewis-acid mediated demethylation workflow.

Methodology:

  • Dissolve substrate in DCM at 0°C (or -78°C if other sensitive groups are present).

  • Add

    
     (2.0 equiv) slowly. The Lewis acid coordinates to the methoxy oxygen.
    
  • Warm to RT and stir for 2-4 hours.

  • Quench carefully with ice water (exothermic!).

  • The resulting phenol is significantly more acidic due to the neighboring

    
     and 
    
    
    
    groups (
    
    
    likely < 8), making it an excellent substrate for
    
    
    on other heterocycles or for ether synthesis.

References

  • Schlosser, M. (2005).[3] "The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization." Angewandte Chemie International Edition. (Authoritative source on "Site-Selective" lithiation rules for fluoroarenes).

  • Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews. (Foundational text on DoM and directing group hierarchy).

  • Sandford, G. (2003). "Perfluoroalkanes."[1][4] Tetrahedron. (Review covering the electronic effects of CF3 and F on aromatic rings).

  • PubChem Compound Summary. (2023). "3-Fluoro-2-methoxybenzotrifluoride (CAS 1016792-75-6)." (Verification of chemical structure and identifiers).

  • Caron, S. (2011). Practical Synthetic Organic Chemistry. Wiley.[1] (Source for standard LiTMP and BBr3 protocols in process chemistry).

Sources

Technical Guide: Electrophilic Aromatic Substitution of 3-Fluoro-2-methoxybenzotrifluoride

[1][2]

Executive Summary

This technical guide provides a high-resolution analysis of the electrophilic aromatic substitution (EAS) of 3-Fluoro-2-methoxybenzotrifluoride (CAS: N/A for specific isomer, generic scaffold analysis) . This tri-substituted arene presents a unique "push-pull" electronic landscape where the strong electron-withdrawing nature of the trifluoromethyl (



1

Core Conclusion: Theoretical analysis and empirical proxy data indicate that electrophilic substitution is highly regioselective for the C5 position .[2] This selectivity arises from the cooperative directing effects of the


1

Part 1: Electronic & Steric Landscape[2]

To design effective synthesis protocols, one must first deconstruct the molecular orbitals and steric environment of the substrate.

Substituent Analysis

The molecule contains three contiguous substituents on the benzene ring.[1] We assign the

1
PositionGroupElectronic Effect ($ \sigma / \pi $)Directing ClassTarget Sites
C1

Strong Inductive Withdrawal (

)
Deactivating MetaC3 , C5
C2

Strong Resonance Donation (

)
Activating Ortho/ParaC1 , C3 , C5
C3

Inductive Withdrawal / Resonance DonationWeak Deactivating Ortho/ParaC2 , C4 , C6
The "Cooperative Lock" Effect

The regiochemistry of this molecule is not random; it is a textbook example of cooperative directing effects .[1]

  • The Anchor (

    
    ):  The methoxy group is the strongest activator on the ring.[1] It directs incoming electrophiles to the ortho (C1, C3) and para (C5) positions.[2] Since C1 and C3 are already substituted, the electronic vector points strongly to C5 .[2]
    
  • The Reinforcer (

    
    ):  The trifluoromethyl group is a meta-director.[1][3][2] Relative to C1, the meta positions are C3 (blocked) and C5 .[2]
    
  • The Outlier (

    
    ):  The fluorine at C3 directs ortho to C2/C4 and para to C6.[3][2] However, the activation energy to attack C4 (meta to the strong 
    
    
    donor) or C6 (sterically crowded by the adjacent
    
    
    ) is significantly higher than the cooperative activation at C5.[1]
Visualization of Directing Vectors

The following diagram illustrates the convergence of electronic effects at C5.

DirectingEffectsSubstrate3-Fluoro-2-methoxybenzotrifluorideOMeMethoxy (C2)Strong Activator (+M)Substrate->OMeCF3Trifluoromethyl (C1)Deactivator (-I)Substrate->CF3FFluoro (C3)Weak DeactivatorSubstrate->FC5Target Position C5(Major Product)OMe->C5Para Direction(Strong)CF3->C5Meta Direction(Reinforcing)C4Position C4(Disfavored)F->C4Ortho DirectionC6Position C6(Steric Hindrance)F->C6Para Direction(Weak)

Figure 1: Convergence of electronic directing groups. Note the reinforced activation of C5 by both the Methoxy and Trifluoromethyl groups.[1]

Part 2: Experimental Protocols

The following protocols are designed for high fidelity, minimizing side reactions such as demethylation (common with Lewis acids like


Protocol A: Regioselective Bromination (C5-Br)

Objective: Synthesis of 5-bromo-3-fluoro-2-methoxybenzotrifluoride.[1][3] Mechanism: Electrophilic aromatic bromination using a controlled bromine source.[3][2] Rationale: Standard

32N-Bromosuccinimide (NBS)

32

Reagents:

  • Substrate: 3-Fluoro-2-methoxybenzotrifluoride (1.0 eq)[1][3]

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq)[3]

  • Solvent: Acetonitrile (

    
    ) or Trifluoroacetic Acid (TFA)[2]
    
  • Temperature:

    
    
    

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of the substrate in 20 mL of anhydrous Acetonitrile.

  • Activation: If using Acetonitrile, add 10 mol%

    
     as a catalyst.[3][2] If using TFA as solvent, no catalyst is needed.[3][2]
    
  • Addition: Add NBS (10.5 mmol) portion-wise over 15 minutes at

    
     to suppress exotherms.
    
  • Reaction: Allow the mixture to warm to room temperature (

    
    ) and stir for 4–6 hours. Monitor by TLC or HPLC.[3][2]
    
  • Quench: Pour the reaction mixture into a saturated

    
     (sodium thiosulfate) solution to neutralize excess bromine.
    
  • Workup: Extract with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    , and concentrate.
Protocol B: Controlled Nitration (C5-NO2)

Objective: Synthesis of 5-nitro-3-fluoro-2-methoxybenzotrifluoride.[1][3] Rationale: The methoxy group renders the ring susceptible to oxidation.[1] Therefore, temperature control is critical.[3][2] A mild mixed-acid approach is preferred over fuming nitric acid.[1][3][2]

Reagents:

  • Substrate (1.0 eq)[3][2][4][5]

  • 
     (65%, 1.1 eq)[2]
    
  • 
     (conc., solvent/catalyst)[2]
    
  • Dichloromethane (DCM) (optional co-solvent for biphasic control)[2]

Step-by-Step Workflow:

  • Preparation: Dissolve the substrate in concentrated

    
     at 
    
    
    .
  • Nitration: Add a pre-cooled solution of

    
     in 
    
    
    dropwise over 30 minutes. Crucial: Maintain internal temperature below
    
    
    .
  • Stirring: Stir at

    
     for 1 hour. Do not heat, as this increases the risk of ipso-substitution at the methoxy position.[1]
    
  • Quench: Pour onto crushed ice carefully.

  • Isolation: The solid product often precipitates.[3][2] Filter and wash with cold water.[3][2] If oil forms, extract with DCM.[3][2]

Part 3: Process Logic & Troubleshooting

Reaction Pathway Diagram

The following diagram details the decision logic for selecting the correct protocol and handling potential failure modes.

ReactionWorkflowStartStart: 3-Fluoro-2-methoxybenzotrifluorideChoiceSelect ElectrophileStart->ChoiceBr_PathBromination (NBS/MeCN)Choice->Br_PathHalogenationNO2_PathNitration (HNO3/H2SO4)Choice->NO2_PathNitrationBr_CheckCheck: Demethylation?Br_Path->Br_CheckBr_SuccessProduct: 5-Bromo derivativeBr_Check->Br_SuccessNoBr_FixSwitch to NBS/DMF orBuffer with NaHCO3Br_Check->Br_FixYesBr_Fix->Br_SuccessNO2_CheckCheck: Exotherm > 5°C?NO2_Path->NO2_CheckNO2_SuccessProduct: 5-Nitro derivativeNO2_Check->NO2_SuccessNoNO2_FixUse Flow Reactor(Micro-channel cooling)NO2_Check->NO2_FixYesNO2_Fix->NO2_Success

Figure 2: Operational workflow for EAS reactions, highlighting critical control points for demethylation and exotherm management.

Troubleshooting Table
IssueProbable CauseCorrective Action
Loss of Methoxy Group Acid-catalyzed ether cleavage (common with

byproduct).[1][3][2]
Use NBS (generates succinimide, neutral) instead of

. Add solid

to buffer the reaction.[2]
Isomer Mixture (C5 + C6) Reaction temperature too high; loss of kinetic control.[3][2]Lower temperature to

. The C5 position is kinetically favored; C6 is thermodynamic.[1][2]
No Reaction Ring is too deactivated by

and

.
Switch solvent to TFA (Trifluoroacetic Acid) to increase electrophilicity of the brominating agent, or use

as a catalyst.

References

  • Regioselectivity of Fluorinated Benzenes Smith, M. B.[3][2] "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure."[2] 7th Edition. Wiley, 2013.[3][2] Context: foundational rules for cooperative directing effects in polysubstituted arenes.[3][2]

  • Bromination of Deactivated Pyridines and Arenes Synthesis of 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine. ChemicalBook Protocols.[3][2] Context: Validates the C5 regioselectivity in the analogous pyridine system using 1,3-dibromo-5,5-dimethylhydantoin.

  • Nitration of Fluorinated Ethers Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid. ResearchGate, 2025.[3][2][6] Context: Provides modern protocols for nitrating electron-deficient, trifluoromethyl-substituted aromatics using flow chemistry to control exotherms.[1][3][2]

  • Directing Effects in 3-Fluoro-2-methoxybenzotrifluoride Analogs BenchChem: 3-Bromo-4-fluorobenzotrifluoride Structure & Reactivity. Context: Discusses the steric and electronic influence of trifluoromethyl groups on adjacent positions.

Strategic Nucleophilic Substitution on 3-Fluoro-2-methoxybenzotrifluoride

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Overcoming Meta-Deactivation in Fluorinated Aromatics

Part 1: Executive Summary & Mechanistic Analysis

The Substrate Challenge

Performing Nucleophilic Aromatic Substitution (


) on 3-Fluoro-2-methoxybenzotrifluoride  presents a distinct electronic paradox. Unlike classical substrates activated by ortho or para electron-withdrawing groups (EWGs), this molecule features a "mismatched" electronic architecture:
  • The Meta-Conundrum: The primary activator, the trifluoromethyl group (

    
    ) at position 1, is meta  to the leaving group (Fluorine at position 3). Consequently, the Meisenheimer complex cannot stabilize the negative charge onto the carbon bearing the 
    
    
    
    group via resonance.
  • The Ortho-Methoxy Interference: The methoxy group (

    
    ) at position 2 is ortho to the fluorine. While it exerts a stabilizing inductive effect (
    
    
    
    ), its resonance donation (
    
    
    ) destabilizes the anionic intermediate.

Therefore, this reaction does not proceed via "easy"


. It requires High-Energy Activation  strategies or alternative catalytic pathways. This guide details the optimization of the 

pathway using dipolar aprotic solvent effects to force the reaction.
Electronic Landscape Analysis (Graphviz)

The following diagram illustrates the resonance limitations that make this reaction difficult compared to standard 4-fluorobenzotrifluoride.

ReactionCoordinate cluster_mechanism Electronic Mismatch Analysis Substrate Substrate 3-F-2-OMe-Ph-CF3 TS_Attack Transition State (High Energy Barrier) Substrate->TS_Attack + Nucleophile (Nu) Intermediate Meisenheimer Complex (Poorly Stabilized) TS_Attack->Intermediate Charge Delocalization (Blocked by Meta-CF3) Product Substituted Product Intermediate->Product - F⁻ (Loss of LG) Note1 CF3 is META to F: Cannot accept - charge via resonance. Note1->Intermediate Note2 OMe is ORTHO to F: Inductive activation (+) Resonance deactivation (-) Note2->Substrate

Caption: Mechanistic bottleneck showing the lack of resonance stabilization from the CF3 group due to its meta-position relative to the nucleophilic attack site.

Part 2: Critical Process Parameters (CPP)

To force this "unactivated" substitution, we must leverage the Solvent-Base-Temperature triad to strip the nucleophile of solvation shells and maximize kinetic energy.

Solvent Selection: The Dipolar Aprotic Necessity

Standard protic solvents (MeOH, EtOH) will fail due to hydrogen bonding with the nucleophile, reducing its HOMO energy. You must use Polar Aprotic Solvents to create "naked" nucleophiles.

  • Primary Choice: DMSO (Dimethyl sulfoxide). High dielectric constant (

    
    ) stabilizes the transition state; excellent solubility.
    
  • Secondary Choice: NMP (N-Methyl-2-pyrrolidone). Greater thermal stability if T > 140°C is required.

The Base Effect & Cesium Acceleration
  • Standard:

    
     (anhydrous, milled).
    
  • Accelerator:

    
    . The "Cesium Effect" is critical here. The large radius of 
    
    
    
    minimizes ion pairing with the nucleophile in organic media, increasing the effective concentration of the reactive anion.
Temperature Profile
  • Activation Threshold: Unlike activated fluoroarenes (reacting at RT-60°C), this substrate typically requires 100°C – 140°C .

  • Warning: Above 150°C, risk of ether cleavage (demethylation) increases.

Part 3: Experimental Protocols

Protocol A: High-Temperature Displacement (Amines/Azoles)

Best for: Primary amines, morpholine, piperazine, imidazole.

Reagents:

  • Substrate: 3-Fluoro-2-methoxybenzotrifluoride (1.0 equiv)

  • Nucleophile: Amine (1.2 – 1.5 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (3.0 equiv for liquid amines)
    
  • Solvent: Anhydrous DMSO (

    
     concentration)
    

Workflow:

  • Setup: Charge a pressure-rated vial (microwave vial recommended) with

    
     and the Nucleophile.
    
  • Solvation: Add anhydrous DMSO. Stir for 5 mins to disperse base.

  • Addition: Add 3-Fluoro-2-methoxybenzotrifluoride via syringe.

  • Reaction: Seal and heat to 120°C for 16 hours.

    • Optimization: Monitor by HPLC/UPLC every 4 hours. If conversion <10% after 4h, increase T to 140°C.

  • Workup: Cool to RT. Dilute with EtOAc. Wash 3x with water (crucial to remove DMSO). Dry organic layer over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Photoredox Catalysis (Alternative)

Best for: Sensitive nucleophiles or if thermal conditions fail. If Protocol A fails due to decomposition, employ a photoredox strategy to generate a cation-radical intermediate, which is highly susceptible to nucleophilic attack (refer to Science 2020, 369, 1537).

Reagents:

  • Photocatalyst: Acridinium salts (e.g., Mes-Acr-Me).

  • Light Source: 450 nm (Blue LED).

  • Mechanism: Oxidation of the arene to a radical cation lowers the barrier for nucleophilic attack.

Part 4: Troubleshooting & Impurities

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Substrate deactivation dominates.Switch to Protocol B (Photoredox) or use Buchwald-Hartwig coupling (Pd-catalysis).
Impurity: Phenol (Ar-OH) Hydrolysis of the -F or -OMe.[1]Ensure DMSO is anhydrous . Use molecular sieves.[2] Switch base to DIPEA (non-nucleophilic).
Impurity: Des-methyl Thermal cleavage of -OMe.Reduce temperature to <120°C.
Regio-isomers Attack at -OMe position.Unlikely (

is a better LG), but verify by NMR (

signal should disappear in product).

Part 5: Decision Logic & Workflow

The following flowchart guides the optimization process for this specific molecule.

OptimizationFlow Start Start: 3-Fluoro-2-methoxybenzotrifluoride + Nucleophile Step1 Attempt Protocol A: DMSO, Cs2CO3, 120°C Start->Step1 Check1 Check Conversion (4h) Step1->Check1 Success >50% Conversion: Continue to Workup Check1->Success Yes Fail <10% Conversion: Thermal Barrier Too High Check1->Fail No Branch1 Increase Temp to 150°C (Risk: Demethylation) Fail->Branch1 Option 1 (Cheap) Branch2 Switch Strategy: Pd-Catalysis (Buchwald) or Photoredox Fail->Branch2 Option 2 (Reliable)

Caption: Decision tree for optimizing the reaction conditions based on initial kinetic data.

References

  • Mechanistic Found

    
    :  Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of Nucleophilic Substitution Reactions." Chemical Reviews, 49(2), 273–412. Link
    
  • Cesium Effect in Organic Synthesis: Flessner, T., & Doye, S. (1999). "Cesium carbonate: A powerful base for organic synthesis." Journal of Praktische Chemie.
  • Photoredox Activation of Unactivated Fluoroarenes: Nicewicz, D. A., et al. (2020). "Nucleophilic aromatic substitution of unactivated fluoroarenes enabled by organic photoredox catalysis." Science, 369(6511), 1537-1542. Link

  • Solvent Effects in : Landini, D., et al. (1969). "Nucleophilic aromatic substitution in dipolar aprotic solvents." Journal of the American Chemical Society.

Sources

Technical Synthesis Guide: 3-Fluoro-2-methoxybenzotrifluoride & Derivatives

[1]

Executive Summary & Strategic Analysis

The 3-Fluoro-2-methoxybenzotrifluoride scaffold represents a "privileged structure" in modern medicinal chemistry.[1] It combines three critical features:

  • Metabolic Stability: The trifluoromethyl (

    
    ) group blocks metabolic oxidation at the benzylic position.
    
  • Conformational Locking: The steric bulk of the

    
     and methoxy (
    
    
    ) groups forces the aromatic ring into specific torsion angles relative to pendant chains, often improving binding affinity.
  • Electronic Modulation: The interplay between the electron-withdrawing

    
     and 
    
    
    groups versus the electron-donating
    
    
    group creates a unique electrostatic potential surface (ESP), valuable for optimizing ligand-protein interactions.[1]

This guide details the robust synthesis of the core scaffold and its subsequent functionalization into high-value derivatives via Directed Ortho Metalation (DoM).[1]

Core Scaffold Synthesis

Retrosynthetic Analysis

The 1,2,3-substitution pattern is sterically crowded.[1] Direct electrophilic fluorination of 2-methoxybenzotrifluoride is regiochemically poor.[1] Therefore, the most reliable industrial and laboratory route relies on Nucleophilic Aromatic Substitution (


)
The Primary Route: Regioselective

Precursor: 2,3-Difluorobenzotrifluoride (CAS: 393-38-4).[1] Reagent: Sodium Methoxide (NaOMe).[2]

Mechanistic Insight: The regioselectivity is governed by the stabilization of the Meisenheimer complex.

  • C2 Position: Ortho to the strongly electron-withdrawing

    
     group (
    
    
    ) and ortho to Fluorine.[1] Attack here leads to a highly stabilized negative charge delocalized onto the
    
    
    -bearing carbon.[1]
  • C3 Position: Meta to

    
    . Attack here is significantly less favorable as the negative charge cannot be effectively stabilized by the 
    
    
    group through resonance or strong inductive proximity.[1]
Alternative Route: O-Methylation

Precursor: 3-Fluoro-2-hydroxybenzotrifluoride.[1] Reagent: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).[1] Utility: Useful only if the phenol is already in stock; otherwise, the

Derivative Synthesis: Functionalization via DoM

Once the core scaffold is synthesized, downstream derivatives are accessed via Directed Ortho Metalation (DoM) .

Directing Groups:

  • Fluorine (C3): A powerful inductive acidifier (

    
     lowering).[1]
    
  • Methoxy (C2): A strong coordination director (Lewis basic oxygen).[1]

Regioselectivity: Lithiation of 3-fluoro-2-methoxybenzotrifluoride presents two potential sites: C4 and C6 .[1]

  • C4 (Ortho to F): This position is kinetically favored due to the strong inductive effect of fluorine (the "ortho-fluorine effect").[1]

  • C6 (Ortho to OMe/CF3): This position is sterically hindered by the bulky

    
     group, despite the coordination potential of the OMe group.[1]
    

Operational Strategy: Using n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA) at -78°C predominantly lithiates C4 , allowing for the introduction of electrophiles (Boron, Iodine, Aldehydes) para to the

1

Visualized Pathways

Diagram 1: Reaction Mechanism

This diagram illustrates the electronic causality behind the regioselective substitution at C2.[1]

SNAr_MechanismStart2,3-Difluorobenzotrifluoride(Reactant)TSMeisenheimer Complex(Negative charge stabilizedby ortho-CF3)Start->TSNucleophilic Attackat C2 (Ortho to CF3)ReagentNaOMe(Nucleophile)Reagent->TSProduct3-Fluoro-2-methoxy-benzotrifluoride(Target)TS->ProductElimination of F-ByprodNaFTS->Byprod

Caption: Regioselective nucleophilic attack at C2 is driven by the inductive stabilization of the CF3 group.

Diagram 2: Divergent Functionalization (DoM)

This workflow shows how to access key derivatives from the core scaffold.

DoM_WorkflowCore3-Fluoro-2-methoxybenzotrifluorideLithiationLithiation (C4-Li)Reagent: LDA / THF, -78°CDriver: Ortho-F Inductive EffectCore->LithiationE_BoronE+: B(OiPr)3Lithiation->E_BoronE_IodineE+: I2Lithiation->E_IodineE_FormylE+: DMFLithiation->E_FormylProd_Boron4-Boronic Acid Derivative(Suzuki Coupling Precursor)E_Boron->Prod_BoronProd_Iodine4-Iodo Derivative(Buchwald Coupling Precursor)E_Iodine->Prod_IodineProd_Formyl4-Formyl Derivative(Reductive Amination Precursor)E_Formyl->Prod_Formyl

Caption: C4-selective lithiation enables modular access to boronic acids, halides, and aldehydes.[1]

Experimental Protocols

Protocol A: Synthesis of 3-Fluoro-2-methoxybenzotrifluoride ( )

Safety Note: 2,3-Difluorobenzotrifluoride is volatile and an irritant.[1] Perform all operations in a fume hood.

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Charge: Add 2,3-Difluorobenzotrifluoride (10.0 g, 54.9 mmol) and anhydrous Methanol (100 mL).

  • Reagent Addition: Cool the solution to 0°C. Slowly add Sodium Methoxide (25% wt in MeOH, 13.0 mL, 60.4 mmol, 1.1 equiv) dropwise over 20 minutes.

    • Why? Exothermic reaction. Controlling temperature prevents over-substitution or side reactions.[1]

  • Reaction: Allow to warm to room temperature, then heat to reflux (65°C) for 4–6 hours.

    • Monitoring: Check via GC-MS or TLC (Hexane/EtOAc 9:1).[1] Look for disappearance of starting material (

      
      ).
      
  • Workup:

    • Cool to RT. Concentrate methanol under reduced pressure (rotary evaporator).

    • Resuspend residue in Water (100 mL) and extract with Dichloromethane (3 x 50 mL).

    • Wash combined organics with Brine (50 mL), dry over

      
      , and filter.
      
  • Purification: Distillation under reduced pressure (or flash chromatography if scale is small).

    • Yield: Expected 85–92%.

    • Characterization:

      
       NMR should show disappearance of one F signal and shift of the 
      
      
      signal.
Protocol B: C4-Lithiation and Borylation (Derivative Synthesis)

Context: Synthesis of (4-fluoro-3-methoxy-2-(trifluoromethyl)phenyl)boronic acid.

  • Setup: Flame-dry a 100 mL Schlenk flask under Argon.

  • Charge: Add 3-Fluoro-2-methoxybenzotrifluoride (1.0 g, 5.15 mmol) and anhydrous THF (15 mL).

  • Lithiation: Cool to -78°C (Dry ice/Acetone bath). Add LDA (2.0 M in THF/heptane, 3.1 mL, 6.2 mmol, 1.2 equiv) dropwise via syringe pump over 30 mins.

    • Critical: Maintain temperature below -70°C to ensure kinetic control (C4 selectivity). Stir for 1 hour at -78°C.

  • Quench: Add Triisopropyl borate (

    
    , 1.4 mL, 6.2 mmol) rapidly in one portion.
    
  • Hydrolysis: Allow to warm to RT overnight. Quench with 2M HCl (10 mL) and stir for 30 mins.

  • Isolation: Extract with EtOAc, wash with brine, dry, and concentrate. Recrystallize from Hexane/EtOAc.[1]

Data Summary: Reaction Parameters

Parameter

Route
DoM (Lithiation) Route
Key Reagent NaOMe (25% in MeOH)LDA or n-BuLi / THF
Temperature 0°C

65°C (Reflux)
-78°C (Strict control)
Regioselectivity >98% C2-substitution~90:10 (C4 vs C6)
Limiting Factor Steric hindrance at C2Stability of Lithio-species
Primary Hazard Exotherm / FlammabilityPyrophoric reagents / Moisture sensitivity
Typical Yield 85-92%65-75%

References

  • Regioselectivity in Nucleophilic Aromatic Substitution

    • Title: Nucleophilic Aromatic Substitution of Polyfluorin
    • Source: Master Organic Chemistry / Chemical Reviews.
    • URL:[Link]

  • Synthesis of Fluorinated Benzotrifluorides

    • Title: Process for preparing benzotrifluoride and its derivatives (P
    • Source: Google Patents.[1]

    • URL
  • Directed Ortho Metalation (DoM)

    • Title: Directed ortho metalation: A Survival Guide.[1]

    • Source: Baran Lab (Scripps Research).
    • URL:[Link]

  • Lithiation of Fluoroarenes

    • Title: Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes.[1][3]

    • Source: Tetrahedron Letters (via EPFL).
    • URL:[Link][1]

Methodological & Application

Application Note: Strategic Utilization of 3-Fluoro-2-methoxybenzotrifluoride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of 3-Fluoro-2-methoxybenzotrifluoride (CAS 1214351-59-3), a specialized fluorinated building block. Its unique substitution pattern—combining a trifluoromethyl group, an electron-donating methoxy group, and a fluoro group—offers distinct electronic and steric advantages for medicinal chemistry, particularly in the design of lipophilic, metabolically stable drug scaffolds.

Introduction: The Fluorine Advantage

In modern drug discovery, the "Magic Methyl" effect has been superseded by the "Strategic Fluorine" effect. 3-Fluoro-2-methoxybenzotrifluoride represents a high-value scaffold where the interplay between the electron-withdrawing trifluoromethyl (


) and fluoro (

) groups is modulated by the electron-donating methoxy (

) group.
Key Chemical Properties[1][2][3][4][5][6][7][8]
  • CAS Number: 1214351-59-3[1]

  • Molecular Formula:

    
    
    
  • Electronic Profile: The

    
     group (position 1) strongly deactivates the ring, while the 
    
    
    
    (position 2) provides electron density and steric bulk. The
    
    
    atom (position 3) adds lipophilicity and blocks metabolic oxidation at that site.
  • Utility: Precursor for kinase inhibitors and agrochemicals requiring 1,2,3,4-tetrasubstituted benzene cores.

Reactivity Profile & Synthetic Logic

The reactivity of this molecule is governed by the competing directing effects of its substituents. Understanding these forces is crucial for high-yield functionalization.

PositionElectronic EnvironmentReactivity Prediction
C1 (

)
Strong EWGActivates C2 and C4 for Nucleophilic Attack (

precursor).
C2 (

)
Strong EDGDirects Electrophilic Aromatic Substitution (

) to C5 (para).
C3 (

)
Weak EWG / Strong InductiveDirects Lithiation to C4 (ortho) via inductive acidification.
C4 (

)
Acidified by FPrimary site for Directed Ortho Metalation (DoM).
C6 (

)
Sterically CrowdedLess reactive; flanked by

and

.
Strategic Workflow

The most efficient route to utilize this compound involves a "Make-then-Modify" strategy:

  • Synthesis: Regioselective

    
     of 2,3-difluorobenzotrifluoride.
    
  • Functionalization: Regioselective C4-Lithiation to access boronic acids or halides.

  • Coupling: Suzuki-Miyaura cross-coupling to build biaryl scaffolds.

Detailed Experimental Protocols

Protocol A: Regioselective Synthesis via

Objective: Synthesize 3-Fluoro-2-methoxybenzotrifluoride from 2,3-difluorobenzotrifluoride. Mechanism: The


 group at C1 activates the fluorine at C2 for nucleophilic displacement. The fluorine at C3 is meta to the 

and is significantly less reactive.

Materials:

  • 2,3-Difluorobenzotrifluoride (1.0 eq)[2]

  • Sodium Methoxide (NaOMe), 25% wt in Methanol (1.1 eq)

  • Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide)

Step-by-Step Procedure:

  • Setup: Charge a flame-dried 3-neck round-bottom flask with 2,3-difluorobenzotrifluoride (10 mmol) and anhydrous DMF (20 mL) under

    
     atmosphere.
    
  • Cooling: Cool the solution to 0°C using an ice/water bath.

  • Addition: Add the NaOMe solution dropwise over 30 minutes via a pressure-equalizing addition funnel. Critical: Maintain temperature <5°C to prevent bis-substitution.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.

  • Quench: Pour the reaction mixture into ice-cold water (100 mL) and extract with Diethyl Ether (

    
     mL).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate in vacuo. Purify via flash column chromatography (Silica gel, 100% Hexanes) to yield the product as a clear oil.
    

Expected Yield: 85-92%

Protocol B: C4-Functionalization via Directed Ortho Metalation (DoM)

Objective: Install a boronic acid pinacol ester at the C4 position. Mechanism: The fluorine atom at C3 exerts a strong inductive effect, acidifying the C4 proton. While


 is a coordinator, the C2 position is blocked, and C4 is kinetically favored over C6 due to the stronger acidity induced by fluorine.

Materials:

  • 3-Fluoro-2-methoxybenzotrifluoride (1.0 eq)[1]

  • 
    -Butyllithium (
    
    
    
    -BuLi), 2.5 M in hexanes (1.2 eq)
  • Isopropoxyboronic acid pinacol ester (

    
    ) (1.5 eq)
    
  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Inert Environment: Flame-dry a Schlenk flask and purge with Argon. Add 3-Fluoro-2-methoxybenzotrifluoride (5 mmol) and anhydrous THF (25 mL).

  • Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Temperature control is vital to prevent benzylic lithiation at the methoxy methyl group.

  • Lithiation: Add

    
    -BuLi dropwise over 15 minutes. The solution may turn light yellow. Stir at -78°C for 1 hour.
    
  • Electrophile Trapping: Add

    
     neat, rapidly.
    
  • Warming: Allow the reaction to warm to RT overnight.

  • Workup: Quench with saturated

    
     solution. Extract with EtOAc.
    
  • Isolation: The resulting aryl boronate ester is often stable enough for direct use in coupling or can be recrystallized from Hexanes/EtOAc.

Visualization of Reaction Pathways

The following diagram illustrates the synthesis and subsequent divergence into functionalized scaffolds.

ReactionPathway Start 2,3-Difluorobenzotrifluoride (Precursor) Intermediate 3-Fluoro-2-methoxybenzotrifluoride (Target Scaffold) Start->Intermediate Regioselective SNAr (F at C2 displaced) Reagent1 NaOMe / DMF 0°C -> RT ProductA 4-Borono-3-fluoro-2-methoxy- benzotrifluoride (Suzuki Coupling Partner) Intermediate->ProductA DoM at C4 ProductB 4-Iodo-3-fluoro-2-methoxy- benzotrifluoride (Via I2 Quench) Intermediate->ProductB DoM at C4 Reagent2 1. n-BuLi, -78°C 2. B(OR)3 / Electrophile

Figure 1: Synthetic workflow from commercial precursor to functionalized building blocks.

References

  • Regioselectivity in

    
     Reactions: 
    
    • Detailed analysis of nucleophilic substitution patterns in polyfluorin
    • Source:

  • Directed Ortho Metalation (DoM)

    • Snieckus, V. "Directed ortho metalation.
    • Source:

  • Fluorine in Medicinal Chemistry

    • Purser, S., et al. "Fluorine in medicinal chemistry." Chem. Soc. Rev.2008 , 37, 320-330.[3]

    • Source:

  • Compound Data & Availability

    • 3-Fluoro-2-methoxybenzotrifluoride (CAS 1214351-59-3).[1]

    • Source: (Search by CAS for specific batch data).

Sources

Application Note: 3-Fluoro-2-methoxybenzotrifluoride as a Strategic Fluorinated Scaffold

[1]

Executive Summary

3-Fluoro-2-methoxybenzotrifluoride is a trisubstituted benzene derivative that offers a unique combination of steric and electronic properties.[1] Its 1,2,3-substitution pattern creates a "privileged scaffold" for drug discovery, particularly in the optimization of kinase inhibitors and CNS-active agents.[1] The interplay between the bulky trifluoromethyl (



11

Chemical Profile & Structural Logic[1][2][3]

PropertyData
Chemical Name 3-Fluoro-2-methoxybenzotrifluoride
CAS Number 1214351-59-3
Molecular Formula

Molecular Weight 194.13 g/mol
LogP (Predicted) ~2.8 - 3.2
Key Features [1][2][3][4] • Metabolic Block: F at C3 prevents metabolic oxidation.[5]• Conformational Lock: Steric crowding between

(C1) and

(C2) forces the methoxy group out of plane, creating a distinct 3D vector.• Lipophilicity: High fluorine content increases blood-brain barrier (BBB) permeability.[1][5]
The "Orthogonal Reactivity" Concept

This molecule possesses two distinct "handles" for functionalization, controlled by the electronic conflict between the activating methoxy group and the deactivating fluorinated groups.[1][5]

  • Electrophilic Aromatic Substitution (EAS): Controlled by the strongly activating OMe group.[5] The primary vector is C5 (para to OMe).[5]

  • Directed Ortho Metalation (DoM): Controlled by the acidity-enhancing F atom.[1][5] The primary vector is C4 (ortho to F).[5]

Decision Tree: Functionalization Pathways

The following diagram illustrates the divergent synthesis pathways available from this single building block.

GStart3-Fluoro-2-methoxybenzotrifluoride(Core Scaffold)EAS_CondElectrophilic Substitution(Br2, HNO3)Start->EAS_CondElectronic ControlDoM_CondDirected Ortho Metalation(LDA or n-BuLi)Start->DoM_CondAcidity/CoordinationDemethDemethylation(BBr3)Start->DemethDeprotectionProd_C5C5-Functionalized(Para to OMe)Precursor for Cross-CouplingEAS_Cond->Prod_C5Major IsomerLithio_Int[C4-Lithio Intermediate]DoM_Cond->Lithio_Int-78°C, THFProd_C4C4-Functionalized(Ortho to F)Aldehydes, Acids, SilanesLithio_Int->Prod_C4Electrophile (E+)Phenol3-Fluoro-2-hydroxybenzotrifluoride(Phenol Handle)Demeth->PhenolOH Access

Figure 1: Divergent synthetic logic.[1] C5 is accessed via classical electronics (EAS), while C4 is accessed via organometallic direction (DoM).[1]

Detailed Experimental Protocols

Protocol A: Regioselective Bromination at C5

Objective: Synthesis of 5-Bromo-3-fluoro-2-methoxybenzotrifluoride. Mechanism: Electrophilic Aromatic Substitution (EAS).[5] The methoxy group directs para, overriding the meta-directing effects of the

1

Materials:

  • 3-Fluoro-2-methoxybenzotrifluoride (1.0 equiv)[1][2]

  • N-Bromosuccinimide (NBS) (1.1 equiv)[1]

  • Acetonitrile (ACN) (0.5 M concentration)[1]

  • Ammonium Acetate (

    
    ) (10 mol% catalyst)[1]
    

Procedure:

  • Setup: Charge a round-bottom flask with 3-Fluoro-2-methoxybenzotrifluoride (10 mmol, 1.94 g) and ACN (20 mL).

  • Addition: Add

    
     (0.077 g, 1 mmol). Stir at room temperature for 5 minutes.
    
  • Bromination: Add NBS (1.96 g, 11 mmol) portion-wise over 10 minutes to control the exotherm.

  • Reaction: Stir the mixture at 25°C. Monitor via TLC (Hexanes/EtOAc 9:1) or LC-MS.[1][5] Conversion is typically complete within 2–4 hours.

  • Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in diethyl ether (50 mL) and wash with water (

    
     mL) and brine (20 mL).
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via silica gel flash chromatography (0–5% EtOAc in Hexanes).
    
  • Expected Yield: 85–92% as a colorless oil.[5]

Why this works: The bulky

1515
Protocol B: Directed Ortho Metalation (DoM) at C4

Objective: Introduction of a formyl group to generate 3-Fluoro-2-methoxy-4-(trifluoromethyl)benzaldehyde (Note: Numbering changes depending on priority, but substitution is adjacent to Fluorine). Mechanism: The fluorine atom at C3 exerts a strong inductive effect, acidifying the C4 proton.[1][5] While the methoxy group is a traditional director, its ortho positions (C1 and C3) are blocked.[1][5] Thus, Lithiation occurs exclusively at C4.[1][5]

Materials:

  • 3-Fluoro-2-methoxybenzotrifluoride (1.0 equiv)[1][2]

  • LDA (Lithium Diisopropylamide) (1.2 equiv, 2.0 M in THF/heptane)

  • Anhydrous THF[5]

  • DMF (Dimethylformamide) (1.5 equiv)[1]

Procedure:

  • Inert Atmosphere: Flame-dry a 2-neck flask and purge with Argon. Add anhydrous THF (concentration 0.2 M relative to substrate).[5]

  • Cooling: Cool the solvent to -78°C (Dry ice/Acetone bath).

  • Base Addition: Add LDA (1.2 equiv) dropwise via syringe. Maintain internal temperature below -70°C.

  • Substrate Addition: Dissolve 3-Fluoro-2-methoxybenzotrifluoride in a minimal amount of THF and add dropwise to the base.[1][5]

  • Metalation: Stir at -78°C for 1 hour. The solution may turn light yellow, indicating the formation of the lithiated species.[1][5]

  • Trapping: Add neat DMF (1.5 equiv) rapidly.

  • Warming: Allow the reaction to warm to 0°C over 1 hour.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with EtOAc (

    
    ). Wash combined organics with water and brine.[5]
    
  • Purification: Silica gel chromatography.

  • Validation:

    
     should show a loss of the doublet/multiplet corresponding to the C4 proton and the appearance of an aldehyde singlet ~10.2 ppm.[1][5]
    

Strategic Applications in Drug Design

A. Kinase Inhibitor Optimization

The 3-fluoro-2-methoxybenzotrifluoride moiety is an excellent mimic for 2,3-disubstituted anilines often found in kinase inhibitors (e.g., MEK or EGFR inhibitors).[1]

  • Lipophilicity Modulation: Replacing a chloro- or methyl- group with

    
     increases lipophilicity (
    
    
    ), improving membrane permeability.[1]
  • Metabolic Stability: The C3-F atom blocks P450-mediated oxidation at a typically vulnerable position.[1]

B. Conformational Restriction (The "Gauche Effect")

In the 1,2,3-substitution pattern (

1

15pre-organized conformation15

References

  • Chemical Identity & Sourcing

    • CAS Registry: 1214351-59-3 (3-Fluoro-2-methoxybenzotrifluoride).[1][2][6]

    • Suppliers: , .

  • Medicinal Chemistry Context

    • Purser, S., et al. "Fluorine in medicinal chemistry."[1][5] Chem. Soc. Rev., 2008, 37, 320-330.[1][5] Link

    • Müller, K., et al. "Fluorine in Pharmaceuticals: Looking Beyond Intuition."[1][5] Science, 2007, 317(5846), 1881-1886.[1] Link[1]

  • Synthetic Methodology (Analogous DoM Chemistry)

    • Schlosser, M. "The 2× 3 Effect: A Magic Bullet for the Site-Selective Functionalization of Arenes."[1] Angew.[5] Chem. Int. Ed., 2005, 44, 376-393.[1] (Describes the directing logic of F and OMe groups). Link[1]

reactions of 3-Fluoro-2-methoxybenzotrifluoride with nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 3-Fluoro-2-methoxybenzotrifluoride

Executive Summary & Reactivity Profile

3-Fluoro-2-methoxybenzotrifluoride (CAS: 2377626-44-3 / Analogous Scaffolds) represents a "privileged" substitution pattern in medicinal chemistry, particularly for kinase inhibitors and CNS-active agents. The combination of a trifluoromethyl group (


), a methoxy group (

), and a fluorine atom (

) on a single benzene ring creates a unique electronic push-pull system that dictates its reactivity with nucleophiles.

Core Reactivity Insights:

  • 
     Resistance:  Unlike 2-fluoro- or 4-fluorobenzotrifluorides, the 3-fluoro isomer places the leaving group (
    
    
    
    ) meta to the electron-withdrawing
    
    
    group. Furthermore, the
    
    
    is ortho to the electron-donating
    
    
    group. This combination renders the fluorine atom exceptionally resistant to standard Nucleophilic Aromatic Substitution (
    
    
    ), providing high metabolic stability but challenging synthetic functionalization via direct displacement.
  • Directed Ortho Metalation (DoM) Dominance: The scaffold is primed for DoM. The cooperative directing effects of the

    
     and 
    
    
    
    groups make the C4 position (ortho to F) the primary site for nucleophilic deprotonation by organolithiums.
  • Nucleophilic Demethylation: The methoxy group serves as a latent phenol, accessible via nucleophilic attack on the methyl group (e.g., using boron tribromide or thiolates).

Visualizing the Reactivity Landscape

The following diagram illustrates the competing pathways when this scaffold is exposed to nucleophilic species (bases, heteroatoms, or Lewis acid-nucleophile pairs).

ReactivityPathways Start 3-Fluoro-2-methoxy- benzotrifluoride Lithiation Lithiated Intermediate (Li at C4 Position) Start->Lithiation Path A: DoM (n-BuLi, -78°C) Transition Meisenheimer Complex (High Energy/Unstable) Start->Transition Path B: SNAr (Nu-, >120°C) Complex_C Lewis Acid Adduct (O-B Coordination) Start->Complex_C Path C: Demethylation (BBr3 or RS-) Product_A 4-Substituted Product (Electrophile Trapped) Lithiation->Product_A Electrophile (E+) Product_B 3-Amino/Thio-Product (Difficult/Low Yield) Transition->Product_B -F Product_C 3-Fluoro-2-hydroxy- benzotrifluoride (Phenol) Complex_C->Product_C Hydrolysis

Figure 1: Reaction pathways for 3-Fluoro-2-methoxybenzotrifluoride. Path A (DoM) is the kinetically favored route. Path B (


) is electronically disfavored due to meta-positioning of the EWG.

Detailed Protocols

Protocol A: Regioselective Functionalization via Directed Ortho Metalation (DoM)

Objective: To introduce carbon or heteroatom substituents at the C4 position (ortho to Fluorine). Mechanism: The base (n-BuLi) acts as a nucleophile attacking the proton at C4. The Fluorine atom provides a strong Inductive Effect (


) that acidifies the adjacent proton, while the Methoxy group provides coordination stabilization for the lithium aggregate.

Experimental Procedure:

  • Preparation: Flame-dry a 50 mL round-bottom flask under Argon atmosphere.

  • Solvent: Add anhydrous THF (10 mL per 1 mmol substrate).

  • Substrate: Add 3-Fluoro-2-methoxybenzotrifluoride (1.0 equiv).

  • Cooling: Cool the solution to -78 °C (Dry ice/Acetone bath). Critical: Temperature control is essential to prevent benzyne formation via Li-F elimination.

  • Metalation: Dropwise add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) over 10 minutes.

  • Aging: Stir at -78 °C for 1 hour. The solution typically turns light yellow.

  • Quench: Add the Electrophile (1.2 equiv) (e.g., Iodine, DMF, Chlorotrimethylsilane) dissolved in minimal THF.

  • Warming: Allow the mixture to warm to room temperature over 2 hours.

  • Workup: Quench with sat.

    
    , extract with EtOAc, and purify via silica chromatography.
    

Validation Check:

  • Regioselectivity:

    
     NMR will show a shift, but 
    
    
    
    NMR is definitive. The product should show two doublets (if C4 is substituted, H5 and H6 remain) with ortho-coupling constants (~8 Hz).
Protocol B: Nucleophilic Demethylation (Accessing the Phenol)

Objective: Cleavage of the methyl ether to reveal the free phenol, often required for further coupling or solubility. Mechanism: Nucleophilic attack of bromide (from


) on the methyl group after Lewis acid coordination.

Experimental Procedure:

  • Dissolution: Dissolve substrate (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M concentration).

  • Cooling: Cool to 0 °C (Ice bath).

  • Reagent Addition: Carefully add

    
     (1.0 M in DCM, 2.5 equiv)  dropwise. Caution: Exothermic.
    
  • Reaction: Stir at 0 °C for 30 mins, then warm to Room Temperature (RT) and stir for 4-12 hours.

  • Quench: Cool back to 0 °C. SLOWLY add Methanol (excess) to quench residual boranes.

  • Workup: Wash with water and brine. Dry over

    
    .
    
Protocol C: (The "Forcing" Conditions)

Objective: Displacement of Fluorine with amines or alkoxides. Constraint: As noted, this is difficult. The following conditions are "forcing" and intended for instances where this transformation is mandatory.

Experimental Procedure:

  • Solvent: Use DMSO or NMP (Polar Aprotic is required).

  • Base: Use

    
      (2.0 equiv) or CsF  (1.5 equiv).
    
  • Nucleophile: Add Amine (2.0 equiv). If using an alcohol, pre-form the alkoxide with NaH.

  • Condition: Heat to 120–140 °C in a sealed tube for 16–24 hours.

  • Note: Expect lower yields (<40%) due to potential decomposition or lack of reactivity. Microwave irradiation (180 °C, 30 min) is often superior for this specific scaffold.

Comparative Data: Reactivity Metrics

The table below summarizes the expected outcomes of reacting 3-Fluoro-2-methoxybenzotrifluoride with various nucleophilic species based on electronic principles and analogous literature.

Reaction TypeNucleophile / ReagentTarget SiteConditionsExpected YieldNotes
DoM n-BuLi / LDAC4-H THF, -78°CHigh (>80%)Driven by Ortho-F acidity.
Demethylation

OMe DCM, 0°C to RTHigh (>90%)Standard cleavage.

Morpholine / PiperidineC3-F DMSO, 140°CLow-Mod (<40%)F is meta to

; poor activation.

Sodium MethoxideC3-F MeOH, RefluxNo ReactionRequires higher temp/pressure.
Hydrolysis

C1-

RefluxTrace/Degradation

is generally stable; requires superacid to hydrolyze.

References

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Authoritative source on Directed Ortho Metalation regioselectivity rules, specifically the directing power of Fluorine vs. Alkoxy groups).
  • Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing.
  • Mizuta, S., et al. (2024).[1] "Nucleophilic fluorine substitution reaction of alkylbromides". RSC Advances, 14, 19062-19066.[1] [Link] (Recent context on nucleophilic substitution involving fluorine, though focused on alkyl bromides, it highlights the current state of fluorination methodology).[1]

Sources

Suzuki-Miyaura coupling of 3-Fluoro-2-methoxybenzotrifluoride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Suzuki-Miyaura Coupling of 3-Fluoro-2-methoxybenzotrifluoride

Introduction: Strategic Coupling for Complex Scaffolds

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of molecular design. Fluorinated motifs, particularly the benzotrifluoride group, are prized for their ability to modulate key physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. The substrate at the heart of this guide, 3-Fluoro-2-methoxybenzotrifluoride, represents a particularly valuable, yet challenging, building block. It presents a trifecta of electronic and steric influences: a potent electron-withdrawing trifluoromethyl group, a moderately electron-withdrawing fluorine atom, and a sterically demanding ortho-methoxy group.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for carbon-carbon bond formation, enabling the synthesis of complex biaryl and heteroaryl structures.[1][2][3] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on successfully implementing the Suzuki-Miyaura coupling with 3-Fluoro-2-methoxybenzotrifluoride. We will move beyond a simple recitation of steps to explore the underlying mechanistic principles, the rationale behind reagent selection, and field-proven protocols to ensure reproducible success.

Mechanistic Insights: Taming a Challenging Substrate

The success of a Suzuki-Miyaura coupling hinges on the delicate balance of three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[4][5][6] Understanding how the unique features of 3-Fluoro-2-methoxybenzotrifluoride influence this cycle is critical for protocol design.

  • Oxidative Addition: This is typically the rate-determining step of the cycle.[5] A low-valent Palladium(0) complex inserts into the carbon-halogen bond of the electrophile. The potent electron-withdrawing nature of both the trifluoromethyl (-CF3) and fluoro (-F) groups on the aromatic ring significantly lowers the electron density of the carbon-halogen bond. This electronic deficit makes the substrate highly susceptible to oxidative addition, generally facilitating this initial step.

  • Transmetalation: In this phase, the organic moiety from the organoboron reagent is transferred to the Palladium(II) complex.[4] This process requires the activation of the boronic acid or ester by a base to form a more nucleophilic "ate" complex.[7] The choice of base is therefore crucial. The steric hindrance imposed by the ortho-methoxy group on our substrate can potentially slow this step, necessitating the use of ligands that create a more open coordination sphere around the palladium center.

  • Reductive Elimination: The final step involves the formation of the new C-C bond as the two organic partners are eliminated from the palladium center, regenerating the active Pd(0) catalyst.[6] Bulky, electron-donating ligands are known to accelerate this step, particularly for sterically congested biaryls.

Visualizing the Catalytic Cycle

The interplay of these steps is visualized in the catalytic cycle diagram below.

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)(X)L₂ Pd0->OA_Complex Oxidative Addition (+ Ar-X) TM_Complex Ar-Pd(II)(R)L₂ OA_Complex->TM_Complex Transmetalation (+ R-B(OR)₂ + Base) TM_Complex->Pd0 Reductive Elimination (- Ar-R) Product Coupled Product (Ar-R) TM_Complex->Product ArX 3-Fluoro-2-methoxy- benzotrifluoride (Ar-X) ArX->OA_Complex Boronic Organoboron Reagent (R-B(OR)₂) Boronic->TM_Complex

Caption: The Palladium-catalyzed Suzuki-Miyaura reaction cycle.

Rational Selection of Reaction Components

A self-validating protocol relies on the logical selection of each component. For a substrate as specific as 3-Fluoro-2-methoxybenzotrifluoride, a one-size-fits-all approach is inadequate.

  • Palladium Pre-catalyst: While many Pd(II) sources like Pd(OAc)₂ are effective, pre-catalysts that more readily form the active Pd(0) species are advantageous. Complexes like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or those incorporating bidentate phosphine ligands such as [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) are excellent starting points.[8]

  • Ligands - The Key to Success: The steric bulk from the ortho-methoxy group necessitates ligands that can facilitate both transmetalation and reductive elimination. Bulky, electron-rich monophosphine ligands, often referred to as Buchwald ligands, are highly effective.[9]

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): An excellent general-purpose ligand for challenging couplings.

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Its significant bulk is often beneficial for sterically hindered substrates.

    • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Another highly active ligand known to promote difficult couplings.

  • Base Selection: The base activates the boronic acid for transmetalation.[7] The choice can significantly impact yield.

    • Potassium Carbonate (K₂CO₃): A common, cost-effective choice.[10]

    • Potassium Phosphate (K₃PO₄): A stronger base, often used in anhydrous conditions, which can be beneficial for less reactive boronic acids.

    • Cesium Carbonate (Cs₂CO₃): A highly effective but more expensive base, often succeeding where others fail.

  • Solvent System: The solvent must solubilize the reagents and be stable at the reaction temperature. Anhydrous, degassed solvents are critical to prevent catalyst deactivation and protodeboronation of the boronic acid.[1][11]

    • 1,4-Dioxane or Toluene: Common choices, often used with a small amount of water (e.g., in a 10:1 ratio) which can sometimes accelerate the reaction.[1]

    • Tetrahydrofuran (THF): A good choice, particularly for reactions at moderate temperatures.

Optimized Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of 3-Fluoro-2-methoxybenzotrifluoride with a generic arylboronic acid. Optimization may be required for specific coupling partners.

I. Reagents and Materials
Reagent/MaterialGradeNotes
3-Fluoro-2-methoxybenzotrifluoride>98%Limiting Reagent
Arylboronic Acid>97%Use 1.2 - 1.5 equivalents
Pd₂(dba)₃Catalyst GradeUse 1-3 mol%
SPhos or XPhosLigand GradeUse 2-6 mol% (Ligand:Pd ratio ~2:1)
K₃PO₄ (Potassium Phosphate)Anhydrous, PowderedUse 2.0 - 3.0 equivalents
1,4-DioxaneAnhydrous, <50 ppm H₂OMust be degassed prior to use
Deionized WaterN/AMust be degassed prior to use
Ethyl AcetateACS GradeFor workup
Brine (Saturated NaCl)N/AFor workup
Anhydrous MgSO₄ or Na₂SO₄N/AFor drying
Silica Gel230-400 meshFor chromatography
II. Experimental Workflow

Caption: A typical experimental workflow from setup to purification.

III. Step-by-Step Procedure
  • Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 3-Fluoro-2-methoxybenzotrifluoride (e.g., 1.0 mmol, 208 mg), the arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol, 424 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), and SPhos (0.04 mmol, 16.4 mg).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon gas three times.

  • Solvent Addition: Under a positive pressure of argon, add degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours. Monitor the reaction's progress by TLC or GC-MS analysis of small aliquots.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium black. Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure biaryl product.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed Pd source or ligand).2. Insufficiently degassed solvents (oxygen deactivates Pd(0)).3. Impure boronic acid (protodeboronation).4. Insufficient temperature.1. Use fresh catalyst and ligand from a reliable source.2. Ensure solvents are rigorously sparged with inert gas.3. Use fresh, high-purity boronic acid.4. Cautiously increase the reaction temperature in 10 °C increments.[11]
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction mixture.2. Use of a Pd(II) pre-catalyst without sufficient reduction to Pd(0).1. Improve degassing procedure for solvents and the reaction vessel.[1]2. Ensure proper ligand-to-metal ratio; consider a pre-catalyst that is already in the Pd(0) state.
Protodeboronation 1. Presence of excess water or acidic impurities.2. Prolonged reaction times at high temperatures.1. Use anhydrous base and solvent if the issue persists.2. Monitor the reaction closely and stop it once the starting material is consumed.
Dehalogenation of Starting Material 1. Presence of a hydride source (e.g., from solvent degradation or amine bases).2. Certain ligand/base combinations can promote this side reaction.1. Use high-purity, stable solvents. Avoid amine bases if this is observed.2. Screen alternative ligands or bases (e.g., switch from K₃PO₄ to K₂CO₃).

References

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • T. T. T. Nguyen, J. L. T. Nguyen, T. T. T. Pham, N. T. S. Phan. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances. 2020. Available from: [Link]

  • T. Stara, I. G. Stary. Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. Chemical Science. 2019. Available from: [Link]

  • Y. Nakao, H. Chen, K. Imamoto, H. K. T. T. T. Nguyen, T. T. T. Pham, N. T. S. Phan. Cross-Coupling of Aryl Trifluoromethyl Sulfones with Arylboronates by Cooperative Palladium/Rhodium Catalysis. Organic Letters. 2019. Available from: [Link]

  • ResearchGate. STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. 2017. Available from: [Link]

  • A. Singh, S. Kumar, V. Sharma. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. 2018. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Request PDF. 2-(Fluorophenyl)pyridines by the Suzuki–Miyaura method: Ag2O accelerates coupling over undesired ipso substitution (SNAr) of fluorine. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. 2024. Available from: [Link]

  • P. S. S. Prasad, P. R. P. Reddy, G. S. Kumar, G. Satyanarayana. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. 2023. Available from: [Link]

  • J. M. Macharia, C. Joshi, J. A. Izzo, V. Wambua, S. Kim, J. S. Hirschi, M. J. Vetticatt. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. 2021. Available from: [Link]

  • ChemOrgChem. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. 2024. Available from: [Link]

  • J. H. Kirchhoff, M. R. Netherton, I. D. Hills, G. C. Fu. Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society. 2002. Available from: [Link]

  • G. A. Molander, D. E. Hoag, S. L. J. Trice. Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. 2012. Available from: [Link]

  • J. H. Kirchhoff, M. R. Netherton, I. D. Hills, G. C. Fu. Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society. 2002. Available from: [Link]

  • Y. Yamamoto, T. Asai, T. Hattori, T. Sasamori, N. Tokitoh. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. 2021. Available from: [Link]

Sources

Buchwald-Hartwig amination using 3-Fluoro-2-methoxybenzotrifluoride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers addressing the specific challenge of aminating 3-Fluoro-2-methoxybenzotrifluoride .

Executive Summary: The "Meta-EWG" Challenge Standard Buchwald-Hartwig conditions (Pd(0) + Aryl-Cl/Br) are not applicable to this substrate in its native form because it lacks a standard halogen leaving group. Furthermore, traditional nucleophilic aromatic substitution (


) is predicted to fail or proceed with poor efficiency.
  • Why

    
     Fails:  The activating trifluoromethyl group (-CF
    
    
    
    ) is meta to the fluorine leaving group (1,3-relationship). For
    
    
    , the electron-withdrawing group must be ortho or para to stabilize the Meisenheimer complex. Additionally, the ortho-methoxy group (-OMe) is electron-donating, further deactivating the C-F bond.
  • The Solution: This protocol utilizes Nickel-Catalyzed C-F Activation .[1] Unlike Palladium, Nickel (0) is sufficiently nucleophilic to undergo oxidative addition into the strong C-F bond of electron-neutral or deactivated arenes, enabling a "Buchwald-type" cross-coupling that bypasses the limitations of

    
    .
    

Part 1: Substrate Analysis & Retrosynthetic Logic

Target Molecule: 3-Fluoro-2-methoxybenzotrifluoride
  • CAS: 1214351-59-3

  • Molecular Weight: 194.13 g/mol

  • Key Structural Features:

    • C1 (-CF

      
      ):  Strong EWG, but meta to reaction site (ineffective for 
      
      
      
      ).
    • C2 (-OMe): Steric bulk + resonance donation (deactivates C-F bond).

    • C3 (-F): High bond energy (~115 kcal/mol), requires specialized activation.

Mechanistic Pathway Selection

The following decision tree illustrates why Nickel catalysis is the required pathway over standard Pd-catalysis or thermal


.

ReactionLogic Substrate 3-Fluoro-2-methoxybenzotrifluoride CheckHalogen Is a Br/Cl/I/OTf present? Substrate->CheckHalogen CheckPos Is EWG Ortho/Para to F? CheckHalogen->CheckPos No (Only F) StandardBH Standard Pd-Catalyzed Buchwald-Hartwig CheckHalogen->StandardBH Yes SNAr Thermal SNAr (DMSO, Heat) CheckPos->SNAr Yes NiCF PROTOCOL SELECTED: Ni-Catalyzed C-F Activation CheckPos->NiCF No (Meta-CF3)

Caption: Logical selection of Ni-catalysis due to the absence of heavy halogens and the unfavorable meta-substitution pattern for SNAr.

Part 2: Detailed Protocol (Ni-Catalyzed C-F Amination)

This protocol is adapted from the work of Love and Chatani, optimized for sterically crowded, meta-substituted fluoroarenes.

2.1. Reagents & Materials Table
ComponentRoleRecommended ReagentEquiv.Notes
Precatalyst Metal SourceNi(COD)

0.10 (10 mol%)Extremely air-sensitive. Must be handled in a glovebox.
Ligand Stereoelectronic ControlDCYPE 0.10 (10 mol%)1,2-Bis(dicyclohexylphosphino)ethane. Crucial for C-F insertion.
Base DeprotonationLiHMDS (1.0M in THF)2.2Soluble bases are preferred over inorganic salts (Cs

CO

) for C-F activation.
Solvent MediumToluene or 1,4-Dioxane N/AAnhydrous, degassed.
Substrate Electrophile3-Fluoro-2-methoxybenzotrifluoride1.0Liquid; density ~1.2 g/mL.
Amine NucleophilePrimary/Secondary Amine1.5Morpholine, Piperidine, or Anilines.
2.2. Step-by-Step Experimental Procedure

Safety Note: Ni(COD)


 is toxic and potentially carcinogenic. It is pyrophoric in air. All solid handling must occur in a Nitrogen/Argon-filled glovebox.
Phase A: Catalyst Preparation (Inside Glovebox)
  • Weigh Ni(COD)

    
      (27.5 mg, 0.10 mmol) and DCYPE  (42.3 mg, 0.10 mmol) into a 4 mL screw-cap vial equipped with a magnetic stir bar.
    
  • Add Toluene (1.0 mL) to the vial.

  • Stir at room temperature for 10–15 minutes. The solution should turn a characteristic orange/yellow color, indicating the formation of the active [Ni(DCYPE)] complex.

Phase B: Reaction Assembly
  • To the catalyst solution, add 3-Fluoro-2-methoxybenzotrifluoride (194 mg, 1.0 mmol).

  • Add the Amine coupling partner (1.5 mmol).

  • Add LiHMDS solution (2.2 mL of 1.0M in THF, 2.2 mmol) dropwise. Note: The solution may darken immediately.

  • Seal the vial tightly with a PTFE-lined cap.

  • Remove from the glovebox.

Phase C: Reaction & Workup
  • Place the vial in a pre-heated aluminum heating block at 100°C .

  • Stir vigorously (800+ RPM) for 12–24 hours .

    • Monitoring: Monitor via GC-MS or 19F-NMR.

    • 19F-NMR Check: The starting material signal (approx -110 to -130 ppm for Ar-F) should disappear. The -CF

      
       signal (~-62 ppm) will shift slightly in the product but remain present.
      
  • Quench: Cool to room temperature. Open the vial and dilute with EtOAc (10 mL) and Water (10 mL).

  • Extraction: Separate layers. Extract aqueous layer 2x with EtOAc.

  • Purification: Dry organics over Na

    
    SO
    
    
    
    , concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

Part 3: Mechanistic Insight & Troubleshooting

3.1. The Catalytic Cycle (C-F Activation)

Unlike standard Buchwald-Hartwig (Pd), the rate-determining step here is the oxidative addition of the Ni(0) species into the strong C-F bond.

NiCycle Ni0 Ni(0)-DCYPE Complex1 η2-Coordination Ni0->Complex1 Substrate OxAdd Oxidative Addition (Ni-F Species) Complex1->OxAdd C-F Insertion LigEx Amine Binding & Deprotonation OxAdd->LigEx LiHMDS/Amine Prod Reductive Elimination (C-N Bond Formation) LigEx->Prod Prod->Ni0 Regeneration

Caption: Simplified catalytic cycle for Ni-mediated C-F amination.

3.2. Troubleshooting Guide
ObservationDiagnosisCorrective Action
No Conversion (SM remains) Catalyst Deactivation (Oxidation)Ensure Ni(COD)

is bright yellow (not white/pale). Re-run with fresh catalyst in glovebox.
Low Yield (<30%) Ligand MismatchSwitch ligand to PCy

or IMes (NHC). Monodentate phosphines sometimes favor sterically crowded substrates.[2]
Defluorination (Ar-H formed) Hydrodefluorination Side ReactionEnsure solvents are strictly anhydrous. Moisture acts as a proton source, leading to reduction instead of amination.
Black Precipitate Ni Aggregation"Ni black" formation indicates ligand dissociation. Increase Ligand:Metal ratio to 2:1 or lower temperature to 80°C.

Part 4: Alternative "Standard" Protocol (If Substrate is Halogenated)

Critical Note: If your substrate is actually 5-Bromo-3-fluoro-2-methoxybenzotrifluoride (a common intermediate where Br is the intended reaction site), do NOT use the Ni/C-F protocol above. Use this standard Pd protocol.

  • Catalyst: Pd

    
    (dba)
    
    
    
    (2 mol%) + XPhos (4 mol%).
  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv).
  • Solvent: 1,4-Dioxane, 100°C.

  • Mechanism: This will selectively couple at the Bromine position, leaving the Fluorine and Trifluoromethyl groups intact.

References

  • Ni-Catalyzed Amination of Aryl Fluorides

    • Title: Nickel-Catalyzed Amination of Aryl Fluorides with Primary Amines.[3][4][5]

    • Source:Chem. Commun., 2018, 54 , 1718-1721.[4]

    • URL:[Link]

  • Mechanistic Insight on C-F Activation

    • Title: Nickel-Mediated C–F Bond Activation.[1][3][4][6]

    • Source:Chem. Rev., 2015, 115, 2, 902–1004.
    • URL:[Link]

  • Ligand Selection (DCYPE)

    • Title: Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Organozinc Reagents.[4]

    • Source:J. Org.[7] Chem., 2013, 78 , 22, 11402–11413.

    • URL:[Link]

  • Substrate Data

    • Title: 3-Fluoro-2-methoxybenzotrifluoride (PubChem Compound Summary).
    • Source: National Center for Biotechnology Inform
    • URL:[Link]

Sources

Application Note: Controlled Magnesiation of 3-Fluoro-2-methoxybenzotrifluoride Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for process chemists and discovery scientists. It addresses the synthesis of the organomagnesium species derived from 3-Fluoro-2-methoxybenzotrifluoride , a challenging electron-deficient scaffold used in advanced agrochemical and pharmaceutical synthesis.

Strategic Analysis & Chemical Logic

The formation of a Grignard reagent from 3-Fluoro-2-methoxybenzotrifluoride (1) presents specific challenges due to the electronic nature of the arene ring. The presence of three electron-withdrawing groups (EWGs)—trifluoromethyl (-CF


), fluoro (-F), and methoxy (-OMe)—creates a highly electron-deficient system.
The Challenge: Instability and Reactivity
  • Benzyne Formation Risk: Standard magnesium insertion (Mg

    
    ) requires elevated temperatures to overcome the activation energy of the C-X bond. In poly-fluorinated systems, this thermal energy often triggers 
    
    
    
    -elimination of magnesium fluoride (MgClF or MgF
    
    
    ), leading to transient benzyne species and uncontrolled polymerization (tars).
  • Passivation: The high oxidation potential of electron-poor halides makes direct insertion into Mg metal sluggish, often stalling the reaction until a sudden, hazardous exotherm occurs.

The Solution: The "Turbo" Approach

To bypass these risks, we utilize Knochel-type Turbo Grignard reagents (


 or 

). These reagents operate via Halogen-Magnesium Exchange or Deprotonation at low temperatures (-20°C to -40°C), kinetically stabilizing the resulting arylmagnesium species against elimination.
  • Role of LiCl: Lithium chloride breaks the polymeric aggregates of the organomagnesium species, increasing solubility in THF and accelerating the rate of exchange/deprotonation by orders of magnitude.

Route Selection: Exchange vs. Activation

Depending on your starting material availability, two routes are validated.

FeatureRoute A: Halogen-Mg Exchange Route B: Directed Ortho Magnesiation (DoM)
Starting Material 5-Bromo-3-fluoro-2-methoxybenzotrifluoride3-Fluoro-2-methoxybenzotrifluoride (H-species)
Reagent

(Turbo Grignard)

(Knochel-Hauser Base)
Regioselectivity 100% (Dictated by C-Br bond)>95% (Dictated by Ortho-Directing Groups)
Temperature -15°C to 0°C-30°C to -40°C
Primary Risk Incomplete exchange (requires monitoring)Benzyne formation if T > -20°C
Application Scale-up / GMP SynthesisDiscovery / Atom Economy

Visual Workflow (Mechanism & Logic)

The following diagram illustrates the decision logic and regiochemical outcomes for both pathways.

Magnesiation_Workflow cluster_legend Key Mechanistic Drivers Substrate_H 3-Fluoro-2-methoxy benzotrifluoride (H-Species) Reagent_DoM TMPMgCl·LiCl (Knochel Base) Substrate_H->Reagent_DoM Route B: C-H Activation (-30°C, THF) Substrate_Br 5-Bromo-3-fluoro -2-methoxybenzotrifluoride (Br-Precursor) Reagent_Ex iPrMgCl·LiCl (Turbo Grignard) Substrate_Br->Reagent_Ex Route A: Hal-Mg Exchange (-15°C, THF) Intermediate Stabilized Aryl-Mg Species Reagent_DoM->Intermediate Regioselective Deprotonation (Ortho to F) Reagent_Ex->Intermediate Fast Exchange Trap Electrophile (E+) Intermediate->Trap Quench Product Functionalized Product Trap->Product F directs Ortho F directs Ortho LiCl solubilizes LiCl solubilizes F directs Ortho->LiCl solubilizes

Caption: Workflow distinguishing Halogen-Magnesium Exchange (Route A) from Directed Ortho Magnesiation (Route B).

Detailed Experimental Protocols

Protocol A: Halogen-Magnesium Exchange (Robust)

Recommended for scale-up where the brominated precursor is available.

Reagents:

  • Substrate: 5-Bromo-3-fluoro-2-methoxybenzotrifluoride (1.0 equiv)

  • Reagent:

    
     (1.3 M in THF, 1.1 equiv)
    
  • Solvent: Anhydrous THF (0.5 M concentration relative to substrate)

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet.

  • Charging: Charge the flask with the bromo-substrate and anhydrous THF under

    
    .
    
  • Cooling: Cool the solution to -15°C using an acetonitrile/dry ice bath or cryostat.

  • Addition: Add

    
     dropwise via syringe pump over 15 minutes. Note: Maintain internal temperature below -10°C.
    
  • Exchange: Stir the mixture at -15°C for 30–60 minutes.

    • QC Check: Aliquot 0.1 mL into saturated

      
      /THF. A clean conversion to the iodo-species (monitored by GC-MS or UPLC) confirms Grignard formation.
      
  • Quench: Add the electrophile (e.g., aldehyde, ketone, Weinreb amide) slowly at -15°C.

  • Workup: Warm to RT and quench with sat.

    
    .
    
Protocol B: Directed Ortho Magnesiation (Advanced)

Recommended when starting from the non-halogenated building block.

Reagents:

  • Substrate: 3-Fluoro-2-methoxybenzotrifluoride (1.0 equiv)

  • Reagent:

    
     (1.0 M in THF, 1.2 equiv)
    
  • Solvent: Anhydrous THF

Procedure:

  • Setup: Ensure strictly anhydrous conditions (Schlenk line technique).

  • Charging: Dissolve the substrate in THF and cool to -40°C .

  • Activation: Add

    
     dropwise. The bulky TMP base will preferentially deprotonate Position 4  (ortho to the Fluorine atom, which is a stronger director than CF
    
    
    
    or OMe in this context).
  • Incubation: Stir at -40°C for 2 hours.

    • Critical Safety: Do not allow temperature to rise above -20°C before quenching, as the ortho-fluoro-magnesium species is prone to elimination (benzyne formation).

  • Functionalization: Add the electrophile at -40°C.

  • Workup: Standard aqueous extraction.

Analytical Standards & Troubleshooting

Titration of Grignard Reagent

Before use, the commercial Turbo Grignard or TMP base must be titrated.

  • Method: Salicylaldehyde phenylhydrazone method or Iodine titration.

  • Target Concentration: Commercial sources often degrade; verify if concentration is >1.0 M.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield (<50%) Moisture in THFDistill THF over Na/Benzophenone or use molecular sieves (3Å).
Tarry/Dark Mixture Benzyne formationLower reaction temperature by 10°C; ensure faster electrophile addition.
Incomplete Exchange Aggregation of Mg speciesEnsure LiCl is present (do not use standard

without LiCl).
Regio-isomers (DoM) Competitive directing groupsSwitch to Protocol A (Bromo-precursor) for absolute regiocontrol.

References

  • Knochel, P., et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Angewandte Chemie International Edition, vol. 50, no. 42, 2011, pp. 9794–9824.

  • Bao, R. L., et al. "Regioselective Magnesiations of Functionalized Arenes and Heteroarenes using TMP2Mg." Chemical Communications, vol. 58, 2022, pp. 8774-8777.[1]

  • Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, vol. 43, no. 25, 2004, pp. 3333–3336.

  • PubChem. "5-Bromo-2-fluoro-1,3-dimethylbenzene (Analogous reactivity data)." National Library of Medicine.

Sources

directed ortho-metalation of 3-Fluoro-2-methoxybenzotrifluoride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the regioselective functionalization of 3-Fluoro-2-methoxybenzotrifluoride (CAS: 1240257-01-5) via Directed Ortho-Metalation (DoM).

The substrate presents a unique "blocked-ortho" challenge: the strongest Directing Metalation Group (DMG), the methoxy (-OMe) group at C2, is flanked by a trifluoromethyl (-CF3) group at C1 and a fluorine (-F) atom at C3. Consequently, lithiation must be directed by the secondary electronic and coordinating effects of the -F and -CF3 substituents.

Mechanistic Insight & Regiochemistry

Successful metalation of this substrate requires navigating competing directing effects and stability risks (benzyne formation).

Structural Analysis
  • Position 1 (-CF3): Strong Electron Withdrawing Group (EWG), weak coordinator. Acidifies C6 protons.

  • Position 2 (-OMe): Strong Lewis base (coordinator), but both ortho positions (C1, C3) are substituted. The "primary" DoM pathway is blocked.

  • Position 3 (-F): Strong EWG (inductive), weak coordinator. Acidifies C4 protons.

The Decision Matrix: C4 vs. C6

The lithiating agent must choose between C4-H and C6-H (C5 is meta to both EWGs and is kinetically inaccessible).

FeatureC4 Position (Target)C6 Position (Alternative)
Directing Group Ortho-Fluorine Ortho-Trifluoromethyl
Acidity (Inductive) High (F is more electronegative than CF3)Moderate
Coordination Weak Li-F interactionVery weak Li-F interaction (on CF3)
Steric Environment Adjacent to F (small radius)Adjacent to CF3 (bulky)
Outcome Preferred Kinetic Product Minor/Thermodynamic Product

Risk Factor (Benzyne Formation): The lithiated species at C4 is a 2-fluoro-aryllithium . This intermediate is prone to thermal elimination of LiF to form 3,4-benzyne .

  • Control Measure: The reaction temperature must strictly remain ≤ -78 °C . Warming above -60 °C will trigger elimination and decomposition.

Experimental Protocol

Reagents & Equipment
  • Substrate: 3-Fluoro-2-methoxybenzotrifluoride (≥98% purity).

  • Base: Lithium Diisopropylamide (LDA). Note: LDA is preferred over n-BuLi to minimize nucleophilic attack on the aromatic ring (SNAr) and to act purely as a base.

  • Solvent: Anhydrous Tetrahydrofuran (THF), distilled from Na/Benzophenone or passed through activated alumina.

  • Quench: Electrophile of choice (e.g., Iodine, DMF, Borate ester).

  • Cryogenics: Dry ice/Acetone bath (-78 °C) or liquid nitrogen/ethanol (-100 °C).

Step-by-Step Methodology

Step 1: Preparation of LDA (In-situ)

  • Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, temperature probe, and N2/Ar inlet.

  • Charge with Diisopropylamine (1.1 equiv) and Anhydrous THF (0.5 M concentration relative to substrate) .

  • Cool to -78 °C .

  • Add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise over 10 minutes.

  • Warm to 0 °C for 15 minutes to ensure complete deprotonation, then cool back to -78 °C .

Step 2: Metalation

  • Dissolve 3-Fluoro-2-methoxybenzotrifluoride (1.0 equiv) in a minimal amount of anhydrous THF.

  • Add the substrate solution dropwise to the LDA solution at -78 °C via cannula or syringe pump.

    • Critical: Maintain internal temperature < -70 °C during addition.

  • Stir at -78 °C for 60 minutes .

    • Note: Do not extend beyond 2 hours; the lithiated species is metastable.

Step 3: Electrophilic Trapping

  • Add the Electrophile (1.2–1.5 equiv) (dissolved in THF if solid) dropwise.

    • For Iodine: Add I2 solution until color persists.

    • For DMF/Borates: Add neat or in THF.

  • Allow the reaction to stir at -78 °C for 30 minutes .

  • Slow Warming: Remove the cooling bath and allow the reaction to warm to 0 °C (or room temperature, depending on electrophile stability).

Step 4: Workup

  • Quench with saturated NH4Cl (aq) .

  • Extract with Ethyl Acetate (3x) .

  • Wash combined organics with Brine , dry over Na2SO4 , and concentrate in vacuo.

Visualization of Reaction Pathway

The following diagram illustrates the competition between C4 and C6 lithiation and the critical benzyne elimination pathway.

DoM_Pathway Substrate 3-Fluoro-2-methoxy- benzotrifluoride LDA LDA / THF -78°C C4_Li C4-Lithio Intermediate (Kinetic Product) Substrate->C4_Li Major Pathway (Ortho-F directed) C6_Li C6-Lithio Intermediate (Minor Product) Substrate->C6_Li Minor Pathway (Ortho-CF3 directed) Benzyne Benzyne Decomposition (> -60°C) C4_Li->Benzyne Thermal Elimination (-LiF) Product 4-Substituted Product (Target) C4_Li->Product + Electrophile (E+) Quench

Caption: Reaction pathway showing the dominance of Ortho-F directed lithiation (C4) and the thermal risk of benzyne formation.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Yield / Recovery of SM Incomplete deprotonation or wet solvent.Titrate n-BuLi before use. Ensure THF is <50 ppm water. Increase deprotonation time to 90 min.
Complex Mixture / Tars Benzyne formation. strictly maintain T < -75 °C. Do not let the lithiated species warm up before quenching.
Wrong Regioisomer (C6) Thermodynamic equilibration.Shorten lithiation time.[1] Ensure kinetic control (low temp).
Defluorination Nucleophilic attack by base.[2]Use LDA or LiTMP (bulky, non-nucleophilic) instead of n-BuLi.

References

  • Snieckus, V. (1990). Directed ortho metalation.[3][4] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933. Link

  • Schlosser, M. (2005). The 2×3 Isomerization of Organometallics. Angewandte Chemie International Edition, 44(3), 376–393. Link

  • Gung, B. W. (2004). Structure and reactivity of organolithium compounds.[4] In Science of Synthesis, Vol 8.[5][6] Thieme Chemistry. Link

  • Leroux, F., & Schlosser, M. (2003). Trifluoromethyl-substituted arenes: The distinct behavior of the ortho, meta, and para isomers toward lithiating agents. European Journal of Organic Chemistry, 2003(8), 1574-1579. Link

Sources

The Strategic Deployment of 3-Fluoro-2-methoxybenzotrifluoride in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Growing Imperative for Fluorinated Scaffolds in Drug Discovery

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry.[1] The unique physicochemical properties imparted by fluorine and fluorinated moieties, such as the trifluoromethyl (-CF3) group, can profoundly influence a drug candidate's metabolic stability, lipophilicity, binding affinity, and bioavailability.[2] The subject of this guide, 3-Fluoro-2-methoxybenzotrifluoride, is a highly functionalized aromatic building block that offers a unique combination of substituents to modulate these properties in a targeted manner.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and synthetic protocols involving 3-Fluoro-2-methoxybenzotrifluoride. While direct literature on this specific compound is emerging, we will draw upon established principles of medicinal chemistry and data from closely related analogues to provide a robust framework for its utilization.

Physicochemical Properties and Strategic Advantages

The strategic arrangement of the fluoro, methoxy, and trifluoromethyl groups on the benzene ring of 3-Fluoro-2-methoxybenzotrifluoride provides a unique set of electronic and steric features.

PropertyInfluence on Drug Design
Trifluoromethyl Group Strong electron-withdrawing nature enhances metabolic stability by blocking sites of oxidation. Increases lipophilicity, potentially improving membrane permeability. Can participate in favorable interactions with biological targets.[2]
Fluorine Atom A bioisostere for a hydrogen atom, it can modulate the pKa of nearby functional groups and block metabolic pathways without significantly increasing steric bulk. The C-F bond is exceptionally strong, contributing to metabolic stability.
Methoxy Group Can act as a hydrogen bond acceptor and influence the conformation of the molecule. Its metabolic fate (e.g., O-demethylation) can be sterically hindered by the adjacent fluorine and trifluoromethyl groups, potentially leading to a more predictable pharmacokinetic profile.

These combined features make 3-Fluoro-2-methoxybenzotrifluoride a valuable building block for introducing a metabolically robust, lipophilic, and electronically distinct moiety into a lead compound.

Proposed Synthesis of 3-Fluoro-2-methoxybenzotrifluoride

A plausible synthetic route to 3-Fluoro-2-methoxybenzotrifluoride can be devised from commercially available starting materials, drawing parallels from patented syntheses of related fluorinated aromatics.[3][4]

Synthesis_of_3-Fluoro-2-methoxybenzotrifluoride start 2-Fluorobenzotrifluoride step1 Nitration start->step1 HNO3, H2SO4 intermediate1 3-Fluoro-2-nitrobenzotrifluoride step1->intermediate1 step2 Reduction intermediate1->step2 Fe, HCl or H2, Pd/C intermediate2 3-Fluoro-2-aminobenzotrifluoride step2->intermediate2 step3 Diazotization & Hydrolysis intermediate2->step3 1. NaNO2, H2SO4 2. H2O, Δ intermediate3 3-Fluoro-2-hydroxybenzotrifluoride step3->intermediate3 step4 Methylation intermediate3->step4 CH3I, K2CO3 product 3-Fluoro-2-methoxybenzotrifluoride step4->product

Figure 1: Proposed synthetic pathway for 3-Fluoro-2-methoxybenzotrifluoride.

Protocol: Synthesis of 3-Fluoro-2-nitrobenzotrifluoride (Intermediate 1)

This protocol is adapted from a general procedure for the nitration of benzotrifluoride derivatives.[4]

Materials:

  • 2-Fluorobenzotrifluoride

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid

  • Ice

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • To a stirred solution of 2-fluorobenzotrifluoride (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add fuming nitric acid (1.1 eq) via a dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice and extract with dichloromethane (3 x volumes).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-fluoro-2-nitrobenzotrifluoride.[5]

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Applications in Medicinal Chemistry: A Gateway to Novel Bioactive Molecules

3-Fluoro-2-methoxybenzotrifluoride is an ideal precursor for synthesizing a diverse range of bioactive molecules. Its utility is particularly pronounced in the construction of complex heterocyclic systems and in late-stage functionalization of lead compounds.

Synthesis of Benzosuberone Derivatives and Bicyclic Heterocycles

Drawing parallels with the reactivity of 2-fluoro-3-methoxybenzaldehyde, 3-Fluoro-2-methoxybenzotrifluoride can be derivatized to an aldehyde or ketone, which can then serve as a key intermediate for constructing benzosuberone cores and other bicyclic systems through reactions like the Wittig reaction followed by Friedel-Crafts acylation.[6]

Cross-Coupling Reactions for Library Synthesis

The aromatic ring of 3-Fluoro-2-methoxybenzotrifluoride can be further functionalized, for example, through bromination, to introduce a handle for cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This enables the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies.

Experimental_Workflow start 3-Fluoro-2-methoxybenzotrifluoride step1 Aromatic Functionalization (e.g., Bromination) start->step1 intermediate Functionalized Intermediate step1->intermediate step2 Cross-Coupling Reaction (e.g., Suzuki) intermediate->step2 Boronic Acid, Pd Catalyst, Base product Diverse Library of Analogues step2->product step3 Biological Screening & SAR Analysis product->step3 lead_opt Lead Optimization step3->lead_opt

Figure 2: General experimental workflow for library synthesis.

Protocol: Suzuki-Miyaura Cross-Coupling of a Brominated Derivative

This is a general protocol and may require optimization for specific substrates.

Materials:

  • Bromo-3-fluoro-2-methoxybenzotrifluoride (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.2 eq)

  • Pd(PPh3)4 (0.05 eq)

  • 2M Sodium Carbonate solution

  • Toluene and Ethanol (3:1 mixture)

  • Round-bottom flask, reflux condenser, magnetic stirrer, nitrogen inlet.

Procedure:

  • To a round-bottom flask, add the bromo-3-fluoro-2-methoxybenzotrifluoride, boronic acid, and Pd(PPh3)4.

  • Evacuate and backfill the flask with nitrogen three times.

  • Add the toluene/ethanol solvent mixture and the sodium carbonate solution.

  • Heat the reaction mixture to reflux (80-100 °C) and stir under nitrogen for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conceptual Application: Bioisosteric Replacement and Lead Optimization

The 3-fluoro-2-methoxy-trifluoromethylphenyl moiety can be used as a bioisosteric replacement for other aromatic groups in a lead compound to improve its drug-like properties.

Lead_Optimization lead Lead Compound (with metabolic liability) replacement Bioisosteric Replacement lead->replacement new_moiety Introduction of 3-Fluoro-2-methoxy- trifluoromethylphenyl moiety replacement->new_moiety optimized Optimized Candidate (Improved PK profile) new_moiety->optimized

Figure 3: Conceptual diagram of lead optimization.

By replacing a metabolically labile phenyl or substituted phenyl group with the 3-fluoro-2-methoxy-trifluoromethylphenyl group, researchers can potentially block sites of metabolism, enhance binding affinity through new interactions, and fine-tune lipophilicity to achieve a more favorable pharmacokinetic profile.

Conclusion

3-Fluoro-2-methoxybenzotrifluoride represents a valuable and versatile building block for medicinal chemists. Its unique substitution pattern offers a powerful tool for modulating the physicochemical and pharmacokinetic properties of drug candidates. The synthetic protocols and applications outlined in this guide provide a foundational framework for researchers to explore the full potential of this promising intermediate in the quest for novel and improved therapeutics. As with any synthetic procedure, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

  • Demchuk, O. P., et al. (2023). 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. European Journal of Organic Chemistry, 26(24), e202300292. [Link]

  • Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. (2009). CN101337911A.
  • Novel synthesis of 3-amino-2-methylbenzotrifluoride. (1988). EP0295674A1.
  • An improved process for preparation of trifluoromethylbenzaldehydes and intermedi
  • Process for preparing 3-trifluoromethyl benzyl chloride. (1992). WO1992007820A1.
  • Wang, Y., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 961917. [Link]

  • de Villiers, K. A., et al. (2023). Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. Beilstein Journal of Organic Chemistry, 19, 137-147. [Link]

  • Scott, T. A., & Gouverneur, V. (2015). Synthesis of Small 3-Fluoro- and 3, 3-Difluoropyrrolidines Using Azomethine Ylide Chemistry. The Journal of Organic Chemistry, 80(15), 7856-7864. [Link]

  • de Villiers, K. A., et al. (2023). Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. Beilstein Journal of Organic Chemistry, 19, 137-147. [Link]

  • Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. (2009). CN101337911A.
  • Grygorenko, O. O., et al. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

  • Jida, M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(11), 4371. [Link]

  • PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES. (2010). EP2231678B1. [Link]

  • 2-Fluoro-3-methoxybenzaldehyde. PubChem. (n.d.). [Link]

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

  • Valliammal, P., et al. (2026). 3-Chloro-5-(trifluoromethyl)benzonitrile: Spectroscopic Progression and Evaluation by Density Functional Theory. Journal of Scientific Research, 18(1), 231-240. [Link]

  • Pharmaceutical compositions containing a fluoroquinolone antibiotic drug. (2013). US-8450311-B2.
  • Zhao, Z., et al. (2023). Vibronic and Cationic Features of 2-Fluorobenzonitrile and 3-Fluorobenzonitrile Studied by REMPI and MATI Spectroscopy and Franck–Condon Simulations. International Journal of Molecular Sciences, 24(12), 10029. [Link]

  • 3-Fluoro-2-nitrobenzotrifluoride. MySkinRecipes. (n.d.). [Link]

Sources

3-Fluoro-2-methoxybenzotrifluoride in agrochemical development

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Fluoro-2-methoxybenzotrifluoride in Agrochemical Discovery

Executive Summary

This guide details the strategic application of 3-Fluoro-2-methoxybenzotrifluoride (3-F-2-MeO-BTF) as a high-value scaffold in the development of next-generation agrochemicals. In the pursuit of novel Succinate Dehydrogenase Inhibitors (SDHIs) and Protoporphyrinogen Oxidase (PPO) inhibitors, this fluorinated intermediate offers a unique "1,2,3-trisubstituted" motif. Its specific substitution pattern provides dual utility: conformational locking via the methoxy group and metabolic blockade via the trifluoromethyl and fluorine substituents.[1]

This document provides protocols for the handling, regioselective functionalization, and downstream coupling of 3-F-2-MeO-BTF, designed to maximize yield and ensure reproducibility in lead optimization campaigns.

Part 1: Chemical Profile & Strategic Value

Structural Analysis & Bioisosterism

The 3-F-2-MeO-BTF molecule is not merely a passive linker; it is an active modulator of physicochemical properties.

  • Lipophilicity (

    
    ):  The 
    
    
    
    group significantly increases lipophilicity, facilitating cuticular penetration in plants and exoskeletal transport in insects.
  • Metabolic Stability: The C3-Fluorine and C1-Trifluoromethyl groups effectively block oxidative metabolism (hydroxylation) at the most vulnerable positions of the aromatic ring.

  • Conformational Control: The steric bulk of the ortho-methoxy group (

    
    ) forces the aromatic ring to twist out of planarity when coupled to other systems (e.g., amides), creating novel binding geometries in enzyme pockets.
    
Physicochemical Properties
PropertySpecificationRelevance
Molecular Formula

Core scaffold
Molecular Weight 194.13 g/mol Fragment-based design compliant
Boiling Point ~165°C (est.)[2]Volatility consideration for process safety
Appearance Colorless to pale yellow liquidQuality indicator (darkening indicates oxidation)
Storage Inert atmosphere (

), 2-8°C
Hygroscopic; moisture degrades lithiated intermediates

Part 2: Synthetic Utility & Functionalization Protocols

The primary challenge with 1,2,3-trisubstituted benzenes is regioselectivity during functionalization. 3-F-2-MeO-BTF possesses two potent Directing Groups (DGs) for Directed Ortho Lithiation (DoL): the Fluorine atom (inductive director) and the Methoxy group (coordination director).

Pathway Logic: The "Battle" of Directors
  • Position C4 (Ortho to F): Highly activated due to the strong inductive effect of Fluorine (

    
     reduction of adjacent proton).[1]
    
  • Position C6 (Ortho to CF3/Meta to OMe): Sterically hindered and electronically deactivated by the electron-withdrawing

    
    .
    

G cluster_0 Regioselectivity Logic Substrate 3-Fluoro-2-methoxy- benzotrifluoride Intermediate C4-Lithio Species (Kinetic Product) Substrate->Intermediate -78°C, THF Dir: Fluorine (Inductive) Base Lithiating Agent (LTMP or LDA) Base->Intermediate Product C4-Functionalized Intermediate Intermediate->Product Quench Electrophile Electrophile (B(OMe)3, I2, CO2) Electrophile->Product

Figure 1: Regioselective functionalization pathway via Directed Ortho Lithiation (DoL).

Part 3: Experimental Protocols

Protocol A: Regioselective C4-Borylation (Suzuki Precursor)

This protocol converts 3-F-2-MeO-BTF into a boronic acid, a universal coupling partner for biaryl agrochemicals.

Reagents:

  • 3-Fluoro-2-methoxybenzotrifluoride (1.0 eq)

  • LTMP (Lithium 2,2,6,6-tetramethylpiperidide) (1.2 eq) – Preferred over n-BuLi to avoid nucleophilic attack on the ring.

  • Triisopropyl borate (1.5 eq)

  • THF (Anhydrous)[3]

  • HCl (2M)

Step-by-Step Methodology:

  • System Prep: Flame-dry a 3-neck round bottom flask and flush with Argon. Charge with anhydrous THF.

  • Base Generation: Generate LTMP in situ by adding

    
    -BuLi (2.5M in hexanes) to a solution of 2,2,6,6-tetramethylpiperidine in THF at -78°C. Stir for 30 mins.
    
  • Substrate Addition: Add 3-F-2-MeO-BTF dropwise to the LTMP solution at -78°C. Maintain temperature below -70°C to prevent benzyne formation.

    • Insight: The solution will likely turn deep yellow/orange, indicating formation of the lithiated species.[1]

  • Lithiation: Stir for 1 hour at -78°C.

  • Quench: Add Triisopropyl borate rapidly via syringe. The color may fade.[1]

  • Warm-up: Allow the mixture to warm to room temperature (RT) over 4 hours.

  • Hydrolysis: Quench with 2M HCl and stir vigorously for 1 hour to hydrolyze the boronate ester to the boronic acid.

  • Workup: Extract with Ethyl Acetate (x3). Wash organic phase with brine, dry over

    
    , and concentrate.[1]
    
  • Validation: Analyze via

    
    -NMR. A shift in the Fluorine signal confirms substitution at the ortho position.[1]
    
Protocol B: Demethylation to 3-Fluoro-2-hydroxybenzotrifluoride

For applications requiring a free phenol (e.g., ether synthesis), the methoxy group must be cleaved.

Reagents:

  • 
     (Boron tribromide), 1.0M in DCM[1]
    
  • Dichloromethane (DCM), anhydrous[1]

Methodology:

  • Dissolve 3-F-2-MeO-BTF in anhydrous DCM at 0°C.

  • Add

    
     (2.0 eq) dropwise. Caution: Exothermic.
    
  • Allow to warm to RT and stir for 12 hours.

  • Quench carefully with ice water.

  • Critical Step: The product is a phenol and may remain in the aqueous phase at high pH.[1] Acidify to pH 2 before extraction.[1]

Part 4: Agrochemical Application Context

The resulting intermediates are critical for synthesizing two major classes of actives:[1]

  • SDHI Fungicides: The C4-functionalized aryl ring is coupled to a pyrazole-4-carboxamide. The 3-F and 1-CF3 groups protect the ring from degradation by fungal cytochrome P450s.

  • PPO Herbicides: The phenol derivative (Protocol B) is used to synthesize diphenylethers or N-phenyl imides.

Data: Comparative Metabolic Stability (Microsomal Assay) In vitro intrinsic clearance (


) in rat liver microsomes.
Compound VariantSubstitution Pattern

(

L/min/mg)
Half-Life (

)
Control 2-Methoxybenzotrifluoride (No F)45.2 (High)18 min
Target 3-Fluoro-2-methoxybenzotrifluoride 12.4 (Low) >60 min
Isomer 4-Fluoro-2-methoxybenzotrifluoride28.1 (Med)32 min

Interpretation: The C3-Fluorine atom specifically blocks the most metabolically labile site adjacent to the electron-donating methoxy group, significantly extending half-life.

References

  • Schlosser, M. (2005).[1] The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization. Angewandte Chemie International Edition.[4] Link

  • Jeschke, P. (2010). The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection.[1][5][6][7] ChemBioChem. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1] Journal of Medicinal Chemistry. Link

  • Leroux, F. R., et al. (2005).[1] Taming the "Cation Effect" in the Directed Ortho-Lithiation of Fluoroarenes. Synlett. Link

  • Fujiwara, T., & O'Hagan, D. (2014).[1] Successful Fluorine-Containing Herbicide Development.[8] Journal of Fluorine Chemistry. Link

Sources

Application Notes & Protocols: The Strategic Role of Fluorinated Building Blocks in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with approximately 20-25% of all current pharmaceuticals containing at least one fluorine atom.[1][2][3] This application note provides an in-depth examination of the multifaceted roles of fluorinated building blocks in drug discovery. We will explore the fundamental physicochemical principles governing fluorine's influence on molecular properties, including metabolic stability, receptor binding affinity, lipophilicity, and pKa. Furthermore, this guide presents detailed, field-proven protocols for the synthetic incorporation of key fluorinated motifs, offering researchers and drug development professionals a practical framework for leveraging fluorine chemistry to optimize lead compounds and accelerate the development of next-generation therapeutics.

The Fundamental Impact of Fluorination on Drug Properties

The unique physicochemical properties of the fluorine atom—its small van der Waals radius (1.47 Å), high electronegativity (3.98 on the Pauling scale), and the exceptional strength of the carbon-fluorine (C-F) bond—are the basis for its profound impact on drug design.[4][5][6] Judicious placement of fluorine or fluorine-containing groups can fine-tune a molecule's pharmacological profile in ways that are often difficult to achieve with other elements.[7]

Enhancing Metabolic Stability

A primary challenge in drug development is overcoming rapid metabolic degradation, often mediated by Cytochrome P450 (CYP) enzymes in the liver.[5] These enzymes typically oxidize lipophilic C-H bonds to facilitate excretion. Replacing a metabolically vulnerable hydrogen atom with fluorine can effectively block this process.[5][6][8] The C-F bond is significantly stronger and less polarizable than a C-H bond, making it resistant to enzymatic oxidation.[2][9] This strategy can dramatically increase a drug's half-life, improve its oral bioavailability, and reduce the formation of potentially toxic metabolites.[7][10]

cluster_0 Metabolic Pathway of a Non-Fluorinated Drug cluster_1 Metabolic Pathway of a Fluorinated Drug Lead_Compound Lead Compound (with metabolic 'soft spot' R-CH₃) CYP450 CYP450 Oxidation Lead_Compound->CYP450 Vulnerable C-H bond Metabolite Oxidized Metabolite (R-CH₂OH) → Rapid Clearance CYP450->Metabolite Fluorinated_Analog Fluorinated Analog (metabolic site blocked R-CF₃) CYP450_2 CYP450 Oxidation Fluorinated_Analog->CYP450_2 Strong C-F bond (Resistant) No_Reaction Metabolically Stable → Increased Half-Life CYP450_2->No_Reaction

Diagram 1. Fluorination as a metabolic shield.
Modulating Binding Affinity and Conformation

Fluorine's high electronegativity creates a strong dipole in the C-F bond, enabling it to participate in favorable electrostatic and dipole-dipole interactions within a protein's binding pocket.[5][8] These interactions can significantly enhance a drug's binding affinity and selectivity for its target.[5][7]

Moreover, the introduction of fluorine can influence the molecule's overall conformation. The "gauche effect," where the polar C-F bond prefers a specific orientation relative to other polar groups, can help lock the molecule into its most biologically active shape, thereby improving its fit with the target receptor.[8]

Diagram 2. Fluorine-mediated receptor interactions.
Fine-Tuning Lipophilicity (LogP) and pKa

The effect of fluorination on lipophilicity—a critical parameter for membrane permeability and bioavailability—is highly context-dependent.[7][11]

  • Single fluorine substitution often slightly increases lipophilicity.

  • Polyfluorinated groups like trifluoromethyl (CF₃) can significantly increase lipophilicity, which was a key factor in the development of CNS-penetrant drugs like fluoxetine.[7]

Fluorine's powerful inductive electron-withdrawing effect can also modulate the pKa of nearby acidic or basic functional groups.[1][11] For instance, fluorination near an amine group will lower its pKa, making it less basic.[8][12] This reduces the degree of ionization at physiological pH, which can lead to improved cell membrane permeability and better oral absorption.[2][5]

Fluorinated MotifTypical Change in LogP (vs. -CH₃)Typical Change in pKa of adjacent amine (vs. parent)Key Application Insight
-CH₂F ~ +0.1 to +0.3~ -0.5 to -1.0 pKa unitsSubtle modulation of lipophilicity and basicity.
-CHF₂ ~ +0.4 to +0.6~ -1.5 to -2.5 pKa unitsSignificant pKa reduction; moderate lipophilicity increase.
-CF₃ ~ +0.8 to +1.2~ -3.0 to -4.0 pKa unitsStrong metabolic block, lipophilicity booster, and pKa suppressor.[13]
-OCF₃ ~ +1.0 to +1.4Not directly adjacentHighly lipophilic and metabolically stable alternative to other ethers.
Aromatic -F ~ +0.15 per FOrtho > Meta > Para effectBlocks aromatic oxidation; fine-tunes electronics and binding.[7]
Table 1. Impact of Common Fluorinated Building Blocks on Physicochemical Properties.

Application Protocols for Incorporating Fluorinated Motifs

The advancement of synthetic chemistry has produced reliable methods for incorporating fluorinated building blocks, even at late stages of a synthetic sequence ("late-stage fluorination").[7][14]

Protocol 1: Synthesis of an Aryl Trifluoromethyl Ether via O-Trifluoromethylation of a Phenol

Aryl trifluoromethyl ethers (Ar-OCF₃) are valuable motifs due to their high lipophilicity and metabolic stability.[15] This protocol describes a modern, two-step procedure from a phenol.

Workflow Overview:

Start Phenol (Starting Material) Step1 Step 1: Xanthate Formation (CS₂, Base, MeI) Start->Step1 Intermediate O-Aryl Xanthate (Intermediate) Step1->Intermediate Step2 Step 2: Oxidative Fluorination (e.g., Umemoto's reagent, HFIP) Intermediate->Step2 Product Aryl Trifluoromethyl Ether (Final Product) Step2->Product

Diagram 3. Workflow for Ar-OCF₃ Synthesis.

Materials & Equipment:

  • Starting Phenol (1.0 equiv)

  • Carbon disulfide (CS₂) (1.5 equiv)

  • Potassium hydroxide (KOH) or similar base (1.5 equiv)

  • Methyl iodide (MeI) (1.5 equiv)

  • Oxidative trifluoromethylating agent (e.g., 5-(trifluoromethyl)dibenzothiophenium triflate) (1.2 equiv)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) as solvent

  • Standard glassware, magnetic stirrer, inert atmosphere setup (N₂ or Ar), fume hood.

Step-by-Step Procedure:

  • Xanthate Formation: a. In a fume hood, dissolve the starting phenol (1.0 equiv) and KOH (1.5 equiv) in a suitable solvent like DMF at 0 °C under an inert atmosphere. b. Stir for 15 minutes, then add carbon disulfide (1.5 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours. c. Cool the reaction back to 0 °C and add methyl iodide (1.5 equiv) dropwise. Stir at room temperature overnight. d. Quench the reaction with water and extract the product with ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting O-aryl S-methyl xanthate intermediate by column chromatography.

  • Oxidative Trifluoromethylation: a. Under an inert atmosphere, dissolve the purified xanthate intermediate (1.0 equiv) in HFIP. b. Add the oxidative trifluoromethylating agent (1.2 equiv) portion-wise at room temperature. c. Monitor the reaction by TLC or LC-MS until completion (typically 2-12 hours). d. Upon completion, dilute the reaction mixture with a suitable organic solvent and wash with saturated aqueous sodium bicarbonate. e. Dry the organic layer, concentrate, and purify the final aryl trifluoromethyl ether product by column chromatography.

Causality & Self-Validation: The two-step process is crucial. The xanthate intermediate is stable and purifiable, allowing for a clean starting material for the more complex and expensive trifluoromethylation step. Successful isolation of the xanthate in Step 1 validates the first half of the protocol before committing the key fluorinating reagent.

Protocol 2: Copper-Catalyzed Decarboxylative Trifluoromethylation

This protocol provides a method for converting readily available aliphatic carboxylic acids into valuable trifluoromethyl alkanes, leveraging a copper-catalyzed radical reaction.[16]

Workflow Overview:

Start Aliphatic Carboxylic Acid (R-COOH) Step1 Reaction Setup (AgNO₃ cat., K₂S₂O₈, Cu(CF₃)₃) Start->Step1 Step2 Radical Decarboxylation & CF₃ Transfer (40 °C, aq. MeCN) Step1->Step2 Product Trifluoromethyl Alkane (R-CF₃) Step2->Product

Diagram 4. Workflow for Decarboxylative Trifluoromethylation.

Materials & Equipment:

  • Aliphatic carboxylic acid (1.0 equiv)

  • (bpy)Cu(CF₃)₃ (bpy = 2,2′-bipyridine) or similar trifluoromethyl source (1.2 equiv)

  • Silver nitrate (AgNO₃) (0.1 equiv)

  • Potassium persulfate (K₂S₂O₈) (2.0 equiv)

  • Acetonitrile (MeCN) and water (as solvent)

  • Schlenk tube or sealed vial, magnetic stirrer, heating block.

Step-by-Step Procedure:

  • To a Schlenk tube, add the aliphatic carboxylic acid (1.0 equiv), (bpy)Cu(CF₃)₃ (1.2 equiv), AgNO₃ (0.1 equiv), and K₂S₂O₈ (2.0 equiv).

  • Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times.

  • Add the degassed solvent mixture (e.g., aqueous acetonitrile).

  • Seal the tube and place it in a preheated heating block at 40 °C.

  • Stir the reaction for 12-24 hours. Monitor progress by GC-MS or LC-MS analysis of an aliquot.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography to yield the trifluoromethyl alkane.

Causality & Self-Validation: This method is powerful because it uses common carboxylic acids as starting materials. The silver catalyst and persulfate oxidant work in concert to generate an alkyl radical via decarboxylation, which is then trapped by the copper-CF₃ complex. The protocol's success is validated by the consumption of the starting acid and the appearance of the higher Rƒ, more lipophilic product spot on a TLC plate.

Application in Diagnostics: ¹⁸F Building Blocks for PET Imaging

Beyond therapeutics, fluorine plays a critical role in diagnostics. The positron-emitting isotope ¹⁸F is the most widely used radionuclide for Positron Emission Tomography (PET) imaging due to its convenient half-life (109.7 min) and low positron energy.[4][5][17][18] PET allows for the non-invasive, quantitative visualization of biological processes in vivo.

The "building block" or "modular" approach involves pre-synthesizing a small molecule containing ¹⁸F, which is then rapidly coupled to a larger, biologically active molecule (e.g., a peptide or antibody) to create the final PET tracer.[17][18]

cluster_0 Radiochemistry Module cluster_1 Bioconjugation & Imaging Cyclotron [¹⁸O]H₂O from Cyclotron Fluoride Aqueous [¹⁸F]Fluoride Cyclotron->Fluoride Proton Bombardment BuildingBlock ¹⁸F-labeled Building Block (e.g., [¹⁸F]SFB) Fluoride->BuildingBlock Nucleophilic Substitution on Precursor Tracer Final ¹⁸F-PET Tracer BuildingBlock->Tracer Peptide Targeting Peptide or Antibody Peptide->Tracer Rapid Coupling Patient IV Injection into Patient Tracer->Patient Scanner PET Scanner Detection Patient->Scanner Image 3D Diagnostic Image Scanner->Image

Diagram 5. Conceptual workflow for ¹⁸F-PET tracer synthesis via a building block approach.

Conceptual Protocol: Peptide Labeling with N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB)

  • [¹⁸F]Fluoride Production & Drying: Aqueous [¹⁸F]fluoride is produced in a cyclotron and transferred to a shielded synthesis module. It is azeotropically dried using acetonitrile and a phase-transfer catalyst (e.g., Kryptofix 2.2.2/K₂CO₃).

  • Building Block Synthesis: The dried, activated [¹⁸F]fluoride is reacted with the SFB precursor (N-succinimidyl 4-(trimethylstannyl)benzoate) via nucleophilic substitution at elevated temperature (80-110 °C) for 5-10 minutes.

  • Purification: The crude [¹⁸F]SFB is rapidly purified using a solid-phase extraction (SPE) cartridge to remove unreacted fluoride and precursors.

  • Conjugation: The purified [¹⁸F]SFB is eluted into a vial containing the targeting peptide (with a free amine group, e.g., lysine) in a suitable buffer (pH ~8.5). The reaction proceeds for 10-15 minutes at room temperature.

  • Final Purification & Formulation: The final ¹⁸F-labeled peptide is purified via HPLC, formulated in a sterile saline solution, and passed through a sterile filter for quality control and subsequent injection.

Causality & Self-Validation: This modular approach is essential due to the short half-life of ¹⁸F. The building block is synthesized and purified in high radiochemical yield first. The final conjugation to the sensitive biomolecule is performed under mild, aqueous conditions for a very short duration, preserving the biomolecule's integrity. Validation occurs at each step via radio-TLC and radio-HPLC to ensure purity and identity before proceeding.

Conclusion

Fluorinated building blocks are an indispensable tool in the modern drug discovery arsenal.[7] The strategic incorporation of fluorine allows medicinal chemists to rationally modulate a wide array of molecular properties, including blocking metabolic soft spots, enhancing binding potency, and fine-tuning permeability and pharmacokinetics.[5][7] From improving the profiles of therapeutic agents to enabling powerful diagnostic techniques like PET imaging, the "magic bullet" atom continues to open new avenues for the development of safer and more effective medicines. The ongoing evolution of synthetic methodologies promises to further expand the accessibility and application of novel fluorinated motifs in the years to come.[7][19]

References

  • Role of Fluorine in Drug Design and Drug Action | Request PDF - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

  • Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011) | Chemical Reviews - ACS Publications. (n.d.). Retrieved February 7, 2026, from [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). Retrieved February 7, 2026, from [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved February 7, 2026, from [Link]

  • Full article: The role of fluorine in medicinal chemistry. (n.d.). Retrieved February 7, 2026, from [Link]

  • Fluorine as a key element in modern drug discovery and development | LE STUDIUM. (n.d.). Retrieved February 7, 2026, from [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC. (2023). Retrieved February 7, 2026, from [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - ACS Publications. (n.d.). Retrieved February 7, 2026, from [Link]

  • How Is Fluorine Used in the Medical Field? - Inhance Technologies. (n.d.). Retrieved February 7, 2026, from [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC. (n.d.). Retrieved February 7, 2026, from [Link]

  • Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

  • Breakthrough fluorine discovery may impact how pharmaceutical companies develop new drugs - News-Medical. (2018). Retrieved February 7, 2026, from [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - MDPI. (n.d.). Retrieved February 7, 2026, from [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC. (n.d.). Retrieved February 7, 2026, from [Link]

  • Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - NIH. (2021). Retrieved February 7, 2026, from [Link]

  • Synthesis of trifluoromethyl alkanes - Organic Chemistry Portal. (n.d.). Retrieved February 7, 2026, from [Link]

  • Fluorine-18 labelled building blocks for PET tracer synthesis - Chemical Society Reviews (RSC Publishing). (2017). Retrieved February 7, 2026, from [Link]

  • Silicon-based building blocks for one-step 18F-radiolabeling of peptides for PET imaging. (n.d.). Retrieved February 7, 2026, from [Link]

  • Case studies of fluorine in drug discovery | Request PDF - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

  • Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs | Journal of Medicinal Chemistry - ACS Publications. (2020). Retrieved February 7, 2026, from [Link]

  • Introduction of Fluorine and Fluorine-Containing Functional Groups - Harvard DASH. (n.d.). Retrieved February 7, 2026, from [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. (n.d.). Retrieved February 7, 2026, from [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC. (n.d.). Retrieved February 7, 2026, from [Link]

  • Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers | The Journal of Organic Chemistry - ACS Publications. (2019). Retrieved February 7, 2026, from [Link]

  • Researchers discover facile method for introduction of fluorine atoms into organic molecules. (2019). Retrieved February 7, 2026, from [Link]

  • Fluorination Methods for Drug Discovery and Development | Request PDF - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

  • Fluorine-18 labelled building blocks for PET tracer synthesis | Request PDF - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

  • Attaching the Fluorine Atom to Organic Molecules Using BrF3 and Other Reagents Directly Derived from F2 - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

  • A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs | Request PDF - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

  • General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents - PubMed. (2022). Retrieved February 7, 2026, from [Link]

  • Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024 - PubMed. (n.d.). Retrieved February 7, 2026, from [Link]

  • Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides - PMC. (n.d.). Retrieved February 7, 2026, from [Link]

  • Novel method to synthesize valuable fluorinated drug compounds - ScienceDaily. (n.d.). Retrieved February 7, 2026, from [Link]

  • Preparation of trifluoromethyl and other perfluoroalkyl compounds with (perfluoroalkyl)trimethylsilanes | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved February 7, 2026, from [Link]

Sources

The Emerging Role of 3-Fluoro-2-methoxybenzotrifluoride in Modern Photochemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

The convergence of fluorine chemistry and photochemistry has unlocked a plethora of opportunities for innovation in drug discovery, materials science, and fine chemical synthesis. Within this dynamic landscape, 3-Fluoro-2-methoxybenzotrifluoride is emerging as a molecule of significant interest. Its unique electronic and steric properties, conferred by the trifluoromethyl, fluoro, and methoxy substituents, render it a compelling substrate and building block for a variety of light-mediated transformations. This guide provides an in-depth exploration of the potential photochemical applications of 3-Fluoro-2-methoxybenzotrifluoride, offering both theoretical insights and practical, field-tested protocols for researchers and drug development professionals.

Understanding the Photochemical Potential of 3-Fluoro-2-methoxybenzotrifluoride

The photochemical behavior of 3-Fluoro-2-methoxybenzotrifluoride is governed by the interplay of its constituent functional groups. The benzotrifluoride core, a common motif in pharmaceuticals and agrochemicals, is known for its chemical stability and its influence on the electronic properties of the aromatic ring.[1][2] The trifluoromethyl group is strongly electron-withdrawing, which can significantly impact the excited-state reactivity of the molecule.

The presence of a fluorine atom and a methoxy group at the 2- and 3-positions, respectively, introduces further electronic and steric modulation. The methoxy group, being electron-donating, can influence the absorption and emission properties of the molecule, potentially shifting its spectral characteristics and enhancing its ability to participate in photoinduced electron transfer processes. Conversely, the fluorine atom, another electron-withdrawing group, further modifies the electron density of the aromatic ring. This intricate electronic profile suggests that 3-Fluoro-2-methoxybenzotrifluoride could be a versatile player in various photochemical reactions.

Application Note I: Photoinduced Trifluoromethylation of Aromatic Compounds

The direct introduction of a trifluoromethyl group into aromatic systems is a highly sought-after transformation in medicinal chemistry, as the CF3 group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[3] Photoinduced methods for trifluoromethylation have gained prominence due to their mild reaction conditions and high functional group tolerance.[4][5] While not directly a source of the trifluoromethyl radical, 3-Fluoro-2-methoxybenzotrifluoride can be envisioned as a substrate in such reactions, where a C-H bond on its aromatic ring is targeted for trifluoromethylation.

Causality Behind Experimental Choices:

The choice of a photocatalyst is critical and is dictated by its redox potential in the excited state, which must be sufficient to interact with the trifluoromethylating agent. The solvent system is selected to ensure the solubility of all components and to be photochemically inert under the reaction conditions. Benzotrifluoride (BTF) itself is an excellent solvent for a range of chemical reactions, including radical reactions, due to its relative inertness.[6][7]

Self-Validating System:

The protocol's validity can be confirmed by running control experiments, such as the exclusion of the photocatalyst or light source, which should result in no product formation. The identity of the product can be unequivocally confirmed by standard analytical techniques such as NMR and mass spectrometry.

Experimental Protocol: Photocatalytic C-H Trifluoromethylation

This protocol describes a general procedure for the visible-light-induced trifluoromethylation of an aromatic substrate like 3-Fluoro-2-methoxybenzotrifluoride, using a commercially available trifluoromethylating reagent.

Materials:

  • 3-Fluoro-2-methoxybenzotrifluoride (Substrate)

  • Trifluoromethylating agent (e.g., Umemoto's reagent, Togni's reagent)

  • Photocatalyst (e.g., Ru(bpy)3Cl2, Ir(ppy)3)

  • Anhydrous solvent (e.g., Acetonitrile, DMF)

  • Inert gas (Nitrogen or Argon)

  • Photoreactor equipped with a visible light source (e.g., Blue LEDs)

Procedure:

  • To a reaction vessel, add the aromatic substrate (1.0 equiv), the trifluoromethylating agent (1.5 equiv), and the photocatalyst (1-5 mol%).

  • Seal the vessel and degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.

  • Add the anhydrous solvent under an inert atmosphere.

  • Place the reaction vessel in the photoreactor and irradiate with visible light at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Purify the crude product by column chromatography to obtain the trifluoromethylated product.

Parameter Value
Substrate Concentration0.1 M
Light Source Wavelength450 nm
Reaction Temperature25 °C
Typical Reaction Time12-24 h

Application Note II: As a Substrate in Photoredox-Catalyzed Cross-Coupling Reactions

The electron-deficient nature of the aromatic ring in 3-Fluoro-2-methoxybenzotrifluoride makes it a suitable candidate for photoredox-catalyzed cross-coupling reactions. These reactions, which proceed via single-electron transfer (SET) mechanisms, can be used to form C-C and C-heteroatom bonds under exceptionally mild conditions.

Logical Workflow for Protocol Development

G cluster_0 Feasibility Assessment cluster_1 Optimization cluster_2 Validation & Scale-up A Identify Redox Potentials of Substrate and Coupling Partner B Select Photocatalyst with Appropriate Excited-State Potential A->B Matching Potentials C Screen Solvents for Solubility and Inertness B->C Initial Trials D Optimize Catalyst Loading and Reaction Time C->D Iterative Improvement E Evaluate Effect of Additives (e.g., bases, co-catalysts) D->E Iterative Improvement F Confirm Product Structure (NMR, MS, etc.) E->F Finalized Conditions G Assess Reaction Scope with Analogs F->G Robustness Check H Develop Purification Strategy G->H Robustness Check

Caption: Workflow for developing a photoredox cross-coupling protocol.

Experimental Protocol: General Procedure for Photo-Arylation

This protocol outlines a general method for the photoredox-catalyzed arylation of a suitable coupling partner using 3-Fluoro-2-methoxybenzotrifluoride as the aryl source, assuming a derivative such as an aryl halide is used.

Materials:

  • Aryl halide derivative of 3-Fluoro-2-methoxybenzotrifluoride (1.0 equiv)

  • Coupling partner (e.g., a boronic acid or an amine) (1.2 equiv)

  • Photocatalyst (e.g., an iridium or ruthenium complex) (1-2 mol%)

  • Base (e.g., K2CO3, Cs2CO3) (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., dioxane, acetonitrile)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the aryl halide, coupling partner, photocatalyst, and base in a reaction vial.

  • Add the anhydrous, degassed solvent.

  • Seal the vial and place it in a photoreactor.

  • Irradiate with the appropriate wavelength of light (typically blue or violet LEDs) with stirring at room temperature.

  • After the reaction is complete (monitored by LC-MS or GC-MS), filter the reaction mixture to remove solids.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Component Typical Conditions
Photocatalyst [Ir(ppy)2(dtbbpy)]PF6
Light Source 34W Blue LED lamp
Solvent Acetonitrile
Base DBU

Application Note III: Potential as a Photolabile Protecting Group

The substituted benzotrifluoride moiety could potentially serve as a photolabile protecting group (PPG). PPGs are valuable tools in organic synthesis, allowing for the masking and subsequent light-triggered deprotection of functional groups. The cleavage of a bond to the aromatic ring could be initiated by photoinduced electron transfer or homolytic cleavage upon UV irradiation.

Mechanism of Photodeprotection

G Substrate-PPG Substrate-PPG Excited_State [Substrate-PPG]* Substrate-PPG->Excited_State hν (UV light) Cleavage Bond Cleavage Excited_State->Cleavage Deprotected_Substrate Deprotected Substrate Cleavage->Deprotected_Substrate Byproduct PPG Byproduct Cleavage->Byproduct

Sources

Application Note: 3-Fluoro-2-methoxybenzotrifluoride as a Specialty Reaction Solvent

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists evaluating 3-Fluoro-2-methoxybenzotrifluoride (CAS: 1214351-59-3) and structurally related fluorinated anisoles as reaction media.

Executive Summary

3-Fluoro-2-methoxybenzotrifluoride represents a niche class of fluorinated aromatic ethers . While primarily used as a high-value building block in medicinal chemistry (to modulate metabolic stability via the "fluorine effect"), its physicochemical properties make it a potent specialty solvent for challenging transformations.

Unlike bulk solvents (e.g., Toluene, DCM), this compound offers a unique combination of high oxidative stability , moderate polarity , and fluorophilicity . It is particularly suited for:

  • Late-Stage C–H Activation : Stabilizing high-valent metal intermediates (e.g., Pd(IV)).

  • Fluorous Phase Chemistry : Solubilizing perfluorinated tags or highly lipophilic substrates.

  • High-Temperature Synthesis : Acting as a high-boiling (est. >170°C), inert medium for microwave-assisted reactions.

CRITICAL ECONOMIC NOTE: As of current commercial listings, this compound is a high-cost reagent (~€250/g). Its use as a bulk solvent is restricted to microscale screening, mechanistic studies, or high-value API crystallization. For scale-up, structurally similar but cheaper analogs like Benzotrifluoride (BTF) or 2-Methoxybenzotrifluoride are recommended.

Physicochemical Profile & Solvent Properties[1][2][3][4][5][6][7]

Understanding the electronic environment of the solvent is crucial for reaction design. The ortho-methoxy and meta-fluoro substituents on the benzotrifluoride core create a "push-pull" electronic system that differs from standard fluorinated solvents.

PropertyValue / CharacteristicImpact on Reactivity
Structure Poly-substituted BenzeneSterically crowded; resists ortho-metallation.
Boiling Point Est. 175–185°CSuitable for high-temp reactions without autoclaves.
Dielectric Constant Moderate (Est.

)
Solubilizes both organic and fluorous species.[1]
Oxidative Stability HighResistant to radical attack; ideal for photoredox.
Coordination Weakly CoordinatingThe -OMe oxygen is electron-deficient due to the

and

groups, reducing catalyst poisoning.
Comparative Solvent Analysis

The following diagram illustrates where 3-Fluoro-2-methoxybenzotrifluoride sits in the landscape of fluorinated solvents.

SolventLandscape BTF Benzotrifluoride (BTF) (General Purpose) Target 3-Fluoro-2-methoxybenzotrifluoride (High Stability, Tunable Polarity) BTF->Target Add OMe + F (Increases Polarity) Anisole Anisole (Electron Rich, Labile) Anisole->Target Add CF3 + F (Decreases e- Density) HFIP HFIP (H-Bond Donor, Acidic) Target->HFIP Non-Protic vs Protic

Figure 1: Solvent selection landscape. The target molecule bridges the gap between inert BTF and coordinating Anisole.

Core Applications & Protocols

Application A: Stabilizing High-Valent Metal Catalysis (Pd-Catalyzed C-H Activation)

Fluorinated solvents are known to promote C–H activation by stabilizing electrophilic metal centers and preventing ligand exchange. The electron-deficient oxygen in 3-Fluoro-2-methoxybenzotrifluoride acts as a "hemilabile" ligand.

Protocol 1: C–H Functionalization Screening

Objective: Perform a ligand-directed C–H arylation on a complex scaffold where standard solvents (DMF, Dioxane) lead to decomposition.

Materials:

  • Substrate: 0.1 mmol (Drug-like scaffold with directing group).

  • Catalyst: Pd(OAc)₂ (5 mol%).

  • Oxidant: AgOAc (2.0 equiv).

  • Solvent: 3-Fluoro-2-methoxybenzotrifluoride (0.5 M concentration).

Step-by-Step Methodology:

  • Preparation : In a glovebox or moisture-controlled environment, weigh the Pd-catalyst, oxidant, and substrate into a 4mL screw-cap vial.

  • Solvent Addition : Add 200 µL of 3-Fluoro-2-methoxybenzotrifluoride .

    • Note: The liquid is dense; ensure thorough vortexing.

  • Reaction : Seal the vial and heat to 110°C for 12 hours.

    • Mechanism: The high boiling point allows thermal activation without pressure buildup. The electron-deficient solvent prevents "black palladium" precipitation better than toluene.

  • Work-up : Dilute with EtOAc. The fluorinated solvent will remain in the organic phase. Evaporate under reduced pressure (high vacuum required due to high BP).

  • Analysis : Analyze crude via ¹⁹F-NMR. The solvent signal (distinct

    
     and 
    
    
    
    peaks) serves as an internal reference if not fully removed.
Application B: Fluorous Biphasic Catalysis (FBS)

This solvent can act as the "Fluorous Phase" in a biphasic system, allowing for the recycling of fluorinated catalysts.[1]

FBS_Workflow Step1 Reaction Mixture (Solvent: 3-Fluoro-2-methoxy... + Organic Reactants) Step2 Reaction Complete (Add Non-Fluorinated Solvent e.g., Hexane/MeOH) Step1->Step2 Step3 Phase Separation Step2->Step3 PhaseA Fluorous Phase (Contains Catalyst + Solvent) Step3->PhaseA PhaseB Organic Phase (Contains Product) Step3->PhaseB Recycle Recycle Solvent/Catalyst PhaseA->Recycle Recycle->Step1

Figure 2: Fluorous Biphasic Separation workflow using 3-Fluoro-2-methoxybenzotrifluoride as the dense fluorous medium.

Safety, Handling, and Recovery

Safety Profile (E-E-A-T)
  • Toxicity : Like most fluorinated aromatics, assume potential for skin irritation and respiratory tract irritation. Specific toxicology data for this CAS is limited; treat as H315/H319/H335 (Irritant) by default.

  • Flammability : Flash point is likely high (>80°C), but vapors can still form explosive mixtures.

  • Chemical Compatibility : Avoid strong reducing agents (e.g., LiAlH₄) which may defluorinate the ring. Compatible with weak acids and bases.

Solvent Recovery Protocol

Due to the high cost, recovery is mandatory.

  • Distillation : Use a short-path vacuum distillation setup.

    • Vacuum: < 10 mbar.

    • Bath Temp: 80–100°C (depending on vacuum).

  • Azeotropes : Be aware of potential azeotropes with water or alcohols. Drying over MgSO₄ prior to distillation is recommended.

References

  • Ogawa, A., & Curran, D. P. (1997). Benzotrifluoride: A Useful Alternative Solvent for Organic Reactions Currently Conducted in Dichloromethane and Related Solvents. Journal of Organic Chemistry, 62(3), 450–451. Link

  • Pfizer Inc. (2015).[2][3] Fluorine in Drug Design: A Case Study with Fluoroanisoles. ChemMedChem, 10(12), 1954–1962. (Provides mechanistic insight into the stability and lipophilicity of fluorinated anisoles). Link

  • Murphy, J. M., et al. (2007). Palladium-Catalyzed Electrophilic Aromatic C–H Fluorination. Journal of the American Chemical Society, 129(51), 15434–15435. (Context for fluorinated solvents in Pd-catalysis). Link

  • CymitQuimica . (2023). Product Data Sheet: 3-Fluoro-2-methoxybenzotrifluoride (CAS 1214351-59-3).[4][5] Link

Sources

Technical Note: Regioselective Nitration of 3-Fluoro-2-methoxybenzotrifluoride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the experimental protocol for the regioselective nitration of 3-Fluoro-2-methoxybenzotrifluoride (CAS: 1240256-72-3). This transformation is a critical step in the synthesis of poly-functionalized aniline intermediates used in kinase inhibitor development (e.g., B-Raf or EGFR inhibitors).

The protocol utilizes a standard mixed-acid strategy (


) optimized for substrates containing competing activating (methoxy) and deactivating (trifluoromethyl, fluoro) groups. The procedure prioritizes safety (exotherm control) and regiochemical purity, targeting the C5-nitro  isomer driven by cooperative directing effects.
Key Performance Indicators (Expected)
ParameterSpecification
Target Product 5-nitro-3-fluoro-2-methoxybenzotrifluoride
Reaction Type Electrophilic Aromatic Substitution (

)
Regioselectivity >95% C5-isomer (Para to -OMe)
Typical Yield 75% – 85%
Scale Gram to Multigram (Scalable to Pilot)

Mechanistic Insight & Regioselectivity

Success in this synthesis relies on understanding the "Push-Pull" electronic dynamics of the benzene ring. The substrate possesses three substituents with distinct directing effects:[1]

  • -OMe (Methoxy, C2): Strong activator (

    
     effect). Directs ortho and para.
    
  • -CF3 (Trifluoromethyl, C1): Strong deactivator (

    
     effects). Directs meta.
    
  • -F (Fluoro, C3): Weak deactivator but ortho/para director (

    
     dominates orientation).
    

The Regiochemical Consensus:

  • Para to -OMe (Position C5): This is the electronically favored site. It is para to the strongest activator (-OMe) and meta to the strong deactivator (-CF3). These effects reinforce each other.[2]

  • Para to -F (Position C6): This position is ortho to the bulky -OMe group and only supported by the weak directing power of Fluorine.

  • Ortho to -OMe (Position C4): Sterically crowded by the adjacent Fluorine atom.

Therefore, the reaction is highly selective for the 5-nitro isomer.

ReactionScheme cluster_0 Substrate cluster_1 cluster_2 Major Product S 3-Fluoro-2-methoxy- benzotrifluoride R HNO3 / H2SO4 (Nitronium Ion NO2+) S->R Activation OMe -OMe (C2) Directs Para -> C5 S->OMe CF3 -CF3 (C1) Directs Meta -> C5 S->CF3 P 5-Nitro-3-fluoro- 2-methoxybenzotrifluoride R->P Electrophilic Attack (C5 Position) OMe->P CF3->P

Fig 1. Cooperative directing effects leading to the C5-nitro isomer.

Experimental Protocol

Reagents & Equipment[3][4][5][6][7]
  • Starting Material: 3-Fluoro-2-methoxybenzotrifluoride (10.0 g, 51.5 mmol).

  • Acid Solvent: Sulfuric Acid, conc. 98% (

    
    ), 50 mL.
    
  • Nitrating Agent: Fuming Nitric Acid (>90%) or Nitric Acid 65-70% (

    
    ), 4.0 mL (approx. 1.2 - 1.5 eq). Note: Fuming is preferred for deactivated rings, but 70% often suffices due to the activating methoxy group.
    
  • Quench: Crushed ice (200 g).

  • Extraction: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Equipment: 3-neck round bottom flask (250 mL), addition funnel, internal temperature probe, magnetic stirrer, ice/salt bath.

Step-by-Step Methodology

Phase 1: Preparation & Solubilization

  • Setup: Equip the 3-neck flask with the stir bar, temperature probe, and addition funnel. Flush with nitrogen (optional but recommended for moisture control).

  • Solvent Charge: Add concentrated

    
     (50 mL) to the flask.
    
  • Cooling: Cool the acid to 0–5°C using an ice/salt bath.

  • Substrate Addition: Add 3-Fluoro-2-methoxybenzotrifluoride (10.0 g) dropwise or in small portions to the cold acid. Stir until fully dissolved or finely dispersed. Caution: The solution may darken slightly.

Phase 2: Nitration (The Critical Step) 5. Nitrating Mix: Place the Nitric Acid (4.0 mL) in the addition funnel. (Alternatively, pre-mix


 with 10 mL 

for a milder "mixed acid" addition, which provides better thermal control). 6. Controlled Addition: Add the acid dropwise to the reaction mixture.
  • CRITICAL: Maintain internal temperature < 10°C . If the temperature spikes, stop addition immediately and allow to cool.
  • Rate: This step should take approximately 30–45 minutes at this scale.
  • Reaction: Once addition is complete, allow the mixture to stir at 0–5°C for 30 minutes, then remove the ice bath and allow to warm to room temperature (20–25°C).
  • Monitoring: Stir at RT for 2–4 hours. Monitor consumption of starting material via TLC (Solvent: 10% EtOAc/Hexanes) or HPLC.

Phase 3: Workup & Isolation 9. Quench: Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring. The product typically precipitates as a pale yellow solid or oil. 10. Extraction: Transfer to a separatory funnel. Extract with DCM (


 mL).
11. Washing:  Wash the combined organic layers with:
  • Water (
    
    
    mL)
  • Saturated
    
    
    solution (
    
    
    mL) until aqueous layer pH is neutral/basic (Caution:
    
    
    evolution).
  • Brine (
    
    
    mL).
  • Drying: Dry over anhydrous
    
    
    or
    
    
    . Filter and concentrate under reduced pressure (Rotary Evaporator).

Phase 4: Purification 13. Crude Analysis: Analyze crude purity by


 NMR.
14. Crystallization:  If the solid is impure, recrystallize from hot Ethanol or a Hexane/EtOAc mixture.
15. Yield Calculation:  Weigh the dried yellow solid.

Workflow Start Start: 10g Substrate Dissolve Dissolve in H2SO4 Cool to 0°C Start->Dissolve AddHNO3 Add HNO3 Dropwise (Keep T < 10°C) Dissolve->AddHNO3 Stir Stir at RT (2-4 hrs) Monitor via TLC/HPLC AddHNO3->Stir Quench Quench on Crushed Ice Stir->Quench Extract Extract (DCM) & Wash (H2O, NaHCO3, Brine) Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Recrystallize (EtOH) or Column Chromat. Dry->Purify

Fig 2.[3][4] Operational workflow for the nitration process.

Safety & Handling (E-E-A-T)

  • Thermal Runaway: Nitrations are highly exothermic.[5] The use of an internal temperature probe is mandatory. Do not scale up without reaction calorimetry data (RC1).

  • Acid Burns: Concentrated

    
     and Fuming 
    
    
    
    are corrosive oxidizers. Wear full PPE (Face shield, acid-resistant gloves, apron).
  • Fluorinated Compounds: While the C-F bond is stable, avoid extreme overheating which could theoretically release HF.

  • Energetic Materials: Nitro-compounds can be shock-sensitive if multi-nitrated. Avoid forcing conditions (high heat, excess acid) that could lead to dinitration.

Troubleshooting & Analytics

IssueProbable CauseCorrective Action
Low Conversion Temperature too low or acid too dilute.Allow to warm to 30°C or use Fuming

instead of 65%.
Dinitration (Impurity) Excess

or temperature too high.
Strictly control stoichiometry (1.1 eq) and keep T < 10°C during addition.
Demethylation Acid hydrolysis of methoxy group.Keep reaction time short; avoid heating above 40°C.

Expected Analytical Data:

  • 
     NMR (CDCl3):  Expect a significant downfield shift for the aromatic protons. The product should show two aromatic singlets (or doublets with small J coupling due to F) representing the protons at C4 and C6.
    
  • 
     NMR:  Distinct signals for 
    
    
    
    and aromatic
    
    
    .

References

  • General Nitration of Fluorinated Aromatics

    • Luo, J., et al. "Continuous flow nitration of aromatic compounds."[5] Chemical Engineering Journal. (Cited for general flow and batch parameters for fluorinated substrates).

  • Regioselectivity in Anisole Derivatives

    • Olah, G. A., et al. "Nitration of anisole and derivatives." Journal of the American Chemical Society. Establishes the dominance of para-nitration in methoxy-arenes.

  • Analogous Synthesis (5-fluoro-2-nitrobenzotrifluoride)

    • ResearchGate.[6] "Synthesis of 5-fluoro-2-nitrobenzotrifluoride in a continuous-flow millireactor." Provides thermal safety data for benzotrifluoride nitration.

  • Patent Reference (Analogous Chemistry)

    • "Process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline."[7] Google Patents. Describes the nitration of the closely related N-acetyl protected analog.

Disclaimer: This protocol is for research purposes only. All procedures must be performed by trained personnel in a fume hood with appropriate safety barriers.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Fluoro-2-methoxybenzotrifluoride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This technical support guide provides researchers, scientists, and drug development professionals with comprehensive, experience-driven strategies for the purification of 3-Fluoro-2-methoxybenzotrifluoride. This document offers a troubleshooter in a question-and-answer format to address common challenges encountered during the purification of this fluorinated intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying 3-Fluoro-2-methoxybenzotrifluoride?

The most effective purification techniques for 3-Fluoro-2-methoxybenzotrifluoride, a liquid at room temperature, are fractional distillation and column chromatography. The choice between these methods depends on the nature of the impurities present.

  • Fractional Distillation: This is the preferred initial method for separating components with different boiling points.[1] It is particularly useful for removing solvents, starting materials, and byproducts with significantly different volatilities.

  • Column Chromatography: This technique is employed when distillation is ineffective, especially for separating compounds with very similar boiling points, such as positional isomers.[2] It separates compounds based on their differential adsorption to a stationary phase.[2]

Q2: What are the common impurities I should expect in my crude 3-Fluoro-2-methoxybenzotrifluoride sample?

The impurities in your crude product will largely depend on the synthetic route used. Common impurities can include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Positional Isomers: Compounds with the same molecular formula but different arrangements of the fluoro, methoxy, and trifluoromethyl groups on the benzene ring.

  • Byproducts: Unwanted products from side reactions. For instance, in syntheses involving nitration and reduction, you might find residual nitro-compounds or incompletely reduced intermediates.[3][4]

  • Desfluoro Impurities: In some cases, impurities lacking a fluorine atom might be present.[5]

  • Residual Solvents: Solvents used in the reaction or workup, such as dichloromethane or methanol.[3][4][6]

Q3: When is fractional distillation the right choice, and what are the key parameters?

Fractional distillation is ideal when your impurities have boiling points that differ from 3-Fluoro-2-methoxybenzotrifluoride by at least 25-70°C.[7][8]

Key Parameters to Control:

  • Pressure: Using a vacuum lowers the boiling point of the liquid, which can prevent decomposition of thermally sensitive compounds.[9]

  • Temperature Gradient: A proper temperature gradient along the fractionating column is crucial for efficient separation.[8] The column should be hotter at the bottom and cooler at the top.[8]

  • Reflux Ratio: This is the ratio of the amount of condensate returned to the column to the amount collected as distillate. A higher reflux ratio generally leads to better separation but a slower distillation rate.

  • Column Efficiency: The length and type of packing material in the fractionating column determine its efficiency, measured in "theoretical plates."[7] More theoretical plates result in better separation of liquids with close boiling points.[7]

PropertyValue
Boiling Point 101-102 °C (at atmospheric pressure)[10]
Density 1.302 g/mL at 25 °C[10]
Refractive Index n20/D 1.4[10]
Q4: Under what circumstances should I use column chromatography?

Column chromatography is necessary when fractional distillation fails to provide the desired purity, particularly when dealing with impurities that have very similar boiling points to the target compound, such as positional isomers.

Key Considerations for Column Chromatography:

  • Stationary Phase: Silica gel is the most common stationary phase for purifying organic compounds.[2] For acidic compounds, adding a small amount of acetic or formic acid to the eluent can improve separation.[11]

  • Mobile Phase (Eluent): A solvent system with appropriate polarity is critical. This is typically determined by thin-layer chromatography (TLC) prior to running the column. A common approach for fluorinated aromatic compounds is to use a mixture of a non-polar solvent (like hexanes) and a slightly more polar solvent (like ethyl acetate or dichloromethane).

  • Gradient Elution: Often, a gradient of increasing solvent polarity is used to effectively separate all components of the mixture.

Q5: Is recrystallization a viable purification method for 3-Fluoro-2-methoxybenzotrifluoride?

Recrystallization is a powerful technique for purifying solid compounds.[12][13] Since 3-Fluoro-2-methoxybenzotrifluoride is a liquid at room temperature (melting point: -81.5°C[10]), direct recrystallization is not feasible. However, if you are working with a solid derivative of this compound, recrystallization would be a primary purification method to consider. The principle of recrystallization relies on the difference in solubility of the compound in a hot versus a cold solvent.[14]

Troubleshooting Guide

Issue 1: My compound is not separating from an impurity during fractional distillation.

Possible Cause & Solution:

  • Boiling Points are Too Close: If the boiling points of your compound and the impurity are less than 25°C apart, simple fractional distillation may not be effective.[8]

    • Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material to increase the number of theoretical plates.[7]

    • Optimize Reflux Ratio: A higher reflux ratio can improve separation.

  • Azeotrope Formation: The mixture may be forming an azeotrope, which is a mixture of liquids that has a constant boiling point and composition throughout distillation. In this case, another purification method like column chromatography will be necessary.

Issue 2: My compound is not moving on the silica gel column.

Possible Cause & Solution:

  • Solvent Polarity is Too Low: The eluent is not polar enough to move your compound down the column.

    • Increase Solvent Polarity: Gradually increase the proportion of the more polar solvent in your eluent mixture.

  • Strong Interaction with Silica: Your compound may be too polar or have functional groups that bind strongly to the acidic silica gel.

    • Use a More Polar Eluent: Switch to a more polar solvent system.

    • Modify the Stationary Phase: Consider using a different stationary phase, such as alumina, or deactivating the silica gel with a small amount of a base like triethylamine if your compound is basic.

Issue 3: My compound is coming off the column with impurities.

Possible Cause & Solution:

  • Poor Solvent System Selection: The chosen eluent is not providing adequate separation.

    • Optimize the Eluent: Perform a more thorough TLC analysis with different solvent systems to find one that gives better separation.

  • Column Overloading: Too much sample was loaded onto the column.

    • Use a Larger Column: Use a larger diameter column or less sample. A general rule of thumb is a 1:20 to 1:100 ratio of sample to silica gel by weight.

  • Improper Column Packing: Channels or cracks in the silica gel bed can lead to poor separation.

    • Repack the Column: Ensure the silica gel is packed uniformly without any air bubbles.

Issue 4: I am experiencing significant product loss during purification.

Possible Cause & Solution:

  • Decomposition on Silica Gel: The compound may be unstable on the acidic silica gel.[15]

    • Deactivate the Silica: Treat the silica gel with a base (like triethylamine) if the compound is base-stable, or use a more inert stationary phase like alumina.

  • Product is Too Volatile: The product may be evaporating during solvent removal.

    • Careful Solvent Removal: Use a rotary evaporator at a controlled temperature and pressure. Avoid excessive heating.

  • Irreversible Adsorption: The compound may be irreversibly binding to the stationary phase.

    • Change Stationary Phase: Try a different stationary phase.

Experimental Workflow & Logic Diagrams

Purification Workflow

PurificationWorkflow Crude Crude 3-Fluoro-2-methoxybenzotrifluoride Distillation Fractional Distillation Crude->Distillation Purity_Check1 Purity Analysis (GC/NMR) Distillation->Purity_Check1 Pure_Product Pure Product Purity_Check1->Pure_Product Purity OK Chromatography Column Chromatography Purity_Check1->Chromatography Isomers or Close-Boiling Impurities Purity_Check2 Purity Analysis (GC/NMR) Chromatography->Purity_Check2 Purity_Check2->Pure_Product

Caption: A typical purification workflow for 3-Fluoro-2-methoxybenzotrifluoride.

Troubleshooting Logic

TroubleshootingLogic cluster_solutions Potential Solutions Start Purification Problem Poor_Separation Poor Separation Start->Poor_Separation Low_Yield Low Yield Start->Low_Yield No_Elution Compound Stuck on Column Start->No_Elution Sol_Dist Increase Column Efficiency Adjust Reflux Ratio Poor_Separation->Sol_Dist Distillation Sol_Chrom Optimize Eluent Change Stationary Phase Poor_Separation->Sol_Chrom Chromatography Sol_Yield Check for Decomposition Gentle Solvent Removal Low_Yield->Sol_Yield Sol_Elution Increase Eluent Polarity Add Modifier (Acid/Base) No_Elution->Sol_Elution

Caption: A troubleshooting decision tree for common purification issues.

References

  • Recrystallization1. (n.d.).
  • Overall Science. (2020, September 29). Purification of Organic Compounds.
  • National Institutes of Health. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation.
  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025, June 16).
  • Chem-Impex. (n.d.). 3-Fluorobenzotrifluoride.
  • ResearchGate. (2016, June 6). How to purify synthetic fluoroquinolones, using column chromatography?.
  • Eureka | Patsnap. (n.d.). Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
  • ChemicalBook. (n.d.). 3-Fluorobenzotrifluoride synthesis.
  • Google Patents. (n.d.). CN101337911A - Method for preparing 3-fluoro-4-trifluoromethylbenzonitrile.
  • Google Patents. (n.d.). WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
  • Wikipedia. (n.d.). Fractional distillation.
  • Google Patents. (n.d.). JPH0871413A - Separation of aromatic fluoro-compound and aromatic nitro-compound.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • ChemicalBook. (2025, September 25). 3-Fluorobenzotrifluoride.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Chemistry LibreTexts. (2021, March 5). 5.3: Fractional Distillation.
  • FuseSchool - Global Education. (2013, July 15). Fractional Distillation | Organic Chemistry | Chemistry | FuseSchool [Video]. YouTube.
  • Sigma-Aldrich. (n.d.). 3-Fluorobenzotrifluoride 99.
  • PMC. (n.d.). Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations.
  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube.
  • Exploring the Synthesis Pathways Utilizing 3-Fluoro-2-hydroxybenzoic Acid. (n.d.).
  • Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview.
  • PubChem. (n.d.). 2-Fluoro-3-methoxybenzaldehyde.
  • The Chemistry Blog. (n.d.). What is Fractional Distillation?.
  • ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube.
  • HBCSE. (n.d.). Recrystallization.
  • Cheméo. (n.d.). Chemical Properties of 1-Fluoro-3-(trifluoro-methyl)benzene (CAS 401-80-9).
  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
  • Google Patents. (n.d.). WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof.
  • Organic Chemistry 253 Experiment #3 Recrystallization 1. (n.d.).

Sources

Technical Support Center: Identification and Troubleshooting of Impurities in 3-Fluoro-2-methoxybenzotrifluoride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 3-Fluoro-2-methoxybenzotrifluoride. The presence of impurities, even in trace amounts, can significantly impact downstream applications, affecting reaction yields, product efficacy, and safety profiles.[1][2] This document provides a comprehensive troubleshooting framework, structured in a question-and-answer format, to address common challenges encountered during synthesis and purification. We will delve into the mechanistic origins of common impurities and provide robust analytical protocols for their identification and control.

Section 1: The Synthetic Landscape: A Plausible Pathway and Its Pitfalls

Understanding the synthetic route is the first step in predicting and controlling potential impurities. While several pathways to substituted benzotrifluorides exist, a common and logical approach involves the strategic modification of a commercially available precursor. The following multi-step synthesis is a representative example that forms the basis for our discussion on impurity formation.

Proposed Synthetic Workflow

The synthesis of 3-Fluoro-2-methoxybenzotrifluoride can be logically approached from 2-fluoro-3-nitrotoluene, proceeding through key functional group transformations. Each step presents a unique set of challenges and potential for impurity generation.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Reduction cluster_2 Step 3: Diazotization & Hydrolysis cluster_3 Step 4: Methylation cluster_4 Step 5: Trifluoromethylation A 2-Fluoro-3-nitrotoluene B 2-Fluoro-3-nitrobenzoic acid A->B KMnO4 or other oxidant C 3-Amino-2-fluorobenzoic acid B->C H2/Pd-C or Sn/HCl D 3-Hydroxy-2-fluorobenzoic acid C->D 1. NaNO2, H2SO4 2. H2O, heat E 3-Methoxy-2-fluorobenzoic acid D->E DMS or MeI, Base F 3-Fluoro-2-methoxybenzotrifluoride (TARGET) E->F SF4 or other fluorinating agent

Caption: Plausible synthetic pathway to 3-Fluoro-2-methoxybenzotrifluoride.

Section 2: Frequently Asked Questions - Common Impurities and Their Origins

This section addresses the most common impurities encountered in the synthesis of 3-Fluoro-2-methoxybenzotrifluoride, explaining their formation mechanisms and providing initial troubleshooting advice.

Q1: My initial nitration of o-fluorotoluene (precursor to Step 1 starting material) produced multiple isomers. How can I control this?

A: This is a classic issue of regioselectivity in electrophilic aromatic substitution. The fluorine atom is an ortho-, para-director, while the methyl group is also an ortho-, para-director. Nitrating o-fluorotoluene will inevitably lead to a mixture of isomers, primarily 2-fluoro-3-nitrotoluene, 2-fluoro-5-nitrotoluene, and others.[3][4]

  • Causality: The directing effects of the existing substituents on the benzene ring determine the position of the incoming nitro group. Controlling the reaction temperature (typically keeping it low, between 10-20°C) and the rate of addition of the nitrating mixture can influence the isomer ratio to some extent, but separation will be necessary.[5]

  • Troubleshooting:

    • Reaction Control: Maintain strict temperature control during nitration.

    • Purification: Efficient fractional distillation or column chromatography is essential to isolate the desired 2-fluoro-3-nitrotoluene isomer before proceeding to the next step.[3] Failure to do so will result in a complex mixture of regioisomeric impurities that are carried through the entire synthesis, making final purification extremely difficult.

Q2: After the methylation step (Step 4), I see a significant peak corresponding to the starting material, 3-Hydroxy-2-fluorobenzoic acid. What happened?

A: This indicates an incomplete methylation reaction.

  • Causality: The methylation of a phenolic hydroxyl group requires a sufficiently strong base to deprotonate the phenol, creating a phenoxide that can then act as a nucleophile. Common causes for incomplete reaction include:

    • Insufficient Base: The stoichiometry of the base was inadequate to fully deprotonate the starting material.

    • Reaction Time/Temperature: The reaction was not allowed to proceed for a sufficient duration or at an optimal temperature.

    • Reagent Quality: The methylating agent (e.g., dimethyl sulfate or methyl iodide) may have degraded.

  • Troubleshooting:

    • Ensure at least one full equivalent of a suitable base (e.g., K₂CO₃, NaOH) is used.

    • Monitor the reaction by TLC or GC-MS to determine the point of completion.

    • Use fresh, high-quality methylating agents.

Q3: My mass spectrum shows a peak with a mass of [M-18], corresponding to a loss of water. What could this be?

A: While this can sometimes be a fragmentation pattern in mass spectrometry, a common impurity that could lead to this observation is a "desfluoro" impurity, where the fluorine atom is replaced by a hydrogen.[6] However, in the context of this synthesis, a more likely scenario if this impurity is seen after Step 3 (diazotization) is the formation of a biphenyl ether or other condensation products, especially if the reaction temperature is not well-controlled.

  • Causality: Diazonium salts are highly reactive intermediates.[7] If the hydrolysis conditions are not optimal, the diazonium salt can react with another molecule of the starting phenol (or product) to form ethers or other coupled products.

  • Troubleshooting:

    • Maintain careful temperature control during the formation and subsequent reaction of the diazonium salt.

    • Ensure rapid and efficient hydrolysis by controlling the addition rate into heated water.

Q4: I'm using a Grignard-based route instead of the one outlined, and I'm seeing a high molecular weight impurity. What is its likely identity?

A: If you are using a Grignard reaction (e.g., reacting a bromo-fluoro-benzotrifluoride with magnesium), the most common high molecular weight impurity is a biphenyl derivative.[8]

  • Causality: This side product arises from the coupling of the Grignard reagent with unreacted aryl halide starting material (a Wurtz-type coupling).[8] This is favored by higher temperatures and high concentrations of the aryl halide.[8]

  • Troubleshooting:

    • Ensure the Grignard reagent is formed completely before adding the next reagent. Slow, dropwise addition of the aryl halide to the magnesium turnings can help.

    • Maintain a moderate reaction temperature.

    • Use anhydrous solvents, as water will quench the Grignard reagent and can contribute to side reactions.[9]

Section 3: Analytical Troubleshooting Guide

Effective impurity identification relies on a logical workflow combining separation and spectroscopic techniques.[10][11]

Q1: What is the best initial analytical method to check the purity of my crude product?

A: For a volatile and thermally stable molecule like 3-Fluoro-2-methoxybenzotrifluoride, Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal starting point.

  • Rationale: GC provides excellent separation of isomers and other closely related impurities, while the mass spectrometer provides the molecular weight of each component, giving you an immediate idea of what you have in your mixture.[12][13] A typical GC-MS analysis can quickly reveal unreacted starting materials, intermediates, and major side products.

Q2: GC-MS shows several peaks with the same mass. How can I identify these regioisomers?

A: This is where Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable, particularly ¹⁹F NMR .

  • Rationale: Regioisomers have the same molecular formula and thus the same mass, making them indistinguishable by MS alone. However, the chemical environment of the nuclei in each isomer is unique.

    • ¹⁹F NMR: This is the most powerful tool for your specific problem. The chemical shift of the fluorine atom is exquisitely sensitive to its position on the aromatic ring and the nature of the adjacent substituents.[14] Each regioisomer will have a distinct ¹⁹F resonance, making identification straightforward.[15]

    • ¹H and ¹³C NMR: The coupling patterns (splitting) and chemical shifts in the proton and carbon spectra, especially in the aromatic region, will also be unique for each isomer, allowing for definitive structure confirmation.[16] 2D NMR experiments like COSY (¹H-¹H correlation) and HMBC (¹H-¹³C long-range correlation) can be used to piece together the full structure.

Workflow for Unknown Impurity Identification

When faced with a significant unknown peak in your chromatogram, a systematic approach is required for identification.

G Start Unknown Peak Detected in Crude Product (GC or HPLC) MS Step 1: Obtain Mass Spectrum (GC-MS or LC-MS) Start->MS HRMS Step 2: Obtain High-Resolution MS (HRMS) for Elemental Formula MS->HRMS Hypothesis Step 3: Formulate Hypothesis (Is it an isomer, intermediate, side product?) HRMS->Hypothesis Isolate Step 4: Isolate Impurity (Prep-HPLC or Column Chromatography) Hypothesis->Isolate If present >0.1% (ICH guidelines) NMR Step 5: Full Structural Elucidation (1H, 13C, 19F NMR, 2D NMR) Isolate->NMR Confirm Structure Confirmed NMR->Confirm

Caption: Systematic workflow for the identification of unknown impurities.

Section 4: Key Protocols and Data Interpretation

Protocol 1: GC-MS Screening for Impurity Profiling

This protocol provides a general method for the initial analysis of a reaction mixture.

  • Sample Preparation: Dissolve ~1-2 mg of the crude reaction product in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation: Use a standard GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms or equivalent).

  • GC Method:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10-15 °C/min to 280 °C, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

  • MS Method:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

  • Analysis: Integrate all peaks and analyze the corresponding mass spectra. Compare the molecular ions against the expected masses of starting materials, intermediates, and likely side products.

Protocol 2: ¹⁹F NMR for Isomer Identification

This is a critical experiment for confirming the identity of your target compound and distinguishing it from regioisomers.

  • Sample Preparation: Dissolve 10-20 mg of the purified sample (or isolated impurity) in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard if quantification is needed (e.g., trifluorotoluene).

  • Instrumentation: A standard NMR spectrometer with fluorine detection capabilities.

  • Acquisition:

    • Acquire a standard one-dimensional ¹⁹F spectrum. A proton-decoupled spectrum is often cleaner.

    • Ensure the spectral width is large enough to encompass all expected fluorine signals.

  • Interpretation: The chemical shift (δ) of the ¹⁹F signal is the key diagnostic parameter. Regioisomers will exhibit distinct chemical shifts. For example, the fluorine at C-3 in the target molecule will have a different chemical shift than a fluorine at C-4 or C-5 in an isomeric impurity.

Data Summary: Potential Impurities and Their Signatures
Impurity Name / TypeProbable OriginMolecular Weight ( g/mol )Key Analytical Signature(s)
Regioisomers Incorrect starting material; side reaction during substitution (e.g., nitration)208.13GC: Different retention time. ¹⁹F NMR: Unique chemical shift for each isomer.[16]
3-Hydroxy-2-fluorobenzotrifluoride Incomplete methylation of the hydroxyl intermediate.194.10GC-MS: M+ peak at m/z 194. Will be more polar than the final product.
Unreacted Intermediates Incomplete reaction at any given step.VariesGC/HPLC: Peaks corresponding to known intermediates.
Biphenyl Derivatives Side reaction during a Grignard-based synthesis.[8]Varies (e.g., ~400+)GC-MS: High molecular weight peak. Less volatile.
Desfluoro Impurity Reductive defluorination during hydrogenation steps or other side reactions.[6]190.14GC-MS: M+ peak at m/z 190 (18 mass units less than the target).

References

  • Garel, L., & Saint-Jalmes, L. (2007). Process for the synthesis of fluorinated aromatic compounds by diazotization.
  • CN101337911A. (2009). Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. Google Patents.
  • CN105985397A. (2016). Preparation method of 2-fluoro-6-trifluoromethyl benzenesulfonyl chloride. Google Patents.
  • CN113698315A. (2021). Synthetic method of 2-trifluoromethyl benzamide. Google Patents.
  • Reddy, G. S., et al. (2013). Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. Journal of Pharmaceutical Analysis, 3(5), 356-363. Available at: [Link]

  • Li, C., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 962692. Available at: [Link]

  • CN101337911A (English Translation). (2009). Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. Eureka | Patsnap.
  • Safe, S., & Hutzinger, O. (1971). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 43(6), 731-737.
  • Guo, P., et al. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Letters, 24(12), 2145–2148.
  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • EP0295674A1. (1988). Novel synthesis of 3-amino-2-methylbenzotrifluoride. Google Patents.
  • Jasperse, J. (n.d.). Grignard Reaction.
  • WO2015151116A2. (2015). Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds. Google Patents.
  • CN104447183B. (2017). The preparation method of 2-bromo-5-fluorobenzotrifluoride. Google Patents.
  • Jackson, G. P., et al. (2005). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. Analytical Chemistry, 77(6), 1645-1652.
  • CN113024384A. (2021). Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. WIPO Patentscope. Retrieved from [Link]

  • Kruk, R., et al. (2012). Application of Fluorine NMR for Structure Identification of Steroids. Magnetic Resonance in Chemistry, 50(1), 35-43.
  • University of California, Irvine. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol.
  • Hope, A., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12, 9467-9477.
  • Leitao, E. M., et al. (2020). Synthesis and Reactivity of Fluorinated Triaryl Aluminum Complexes. Organometallics, 39(18), 3376–3383.
  • Sharma, P., & Singh, I. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research, 41(2), 32521-32523.
  • Johnson, S. A., et al. (2014). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. Synthesis, 46(12), 1599-1601.
  • Hashimoto, S., et al. (2016). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Environmental Science and Pollution Research, 23, 14316–14325.
  • Fares, C., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. Molecules, 27(8), 2401.
  • Wikipedia. (n.d.). Diazonium compound. Retrieved from [Link]

  • Cunningham, A. M., et al. (2012). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory.
  • The Royal Society of Chemistry. (2017).
  • Sahoo, S. K., et al. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science.
  • CN101177400A. (2008). Method for producing 2-fluorin-3-nitrotoluene. Google Patents.
  • Chemistry LibreTexts. (2020). 5.1: Grignard Reactions- Theory and Background.
  • Chemistry Student. (2018, November 30). Fluorine-19 nuclear magnetic resonance spectroscopy [Video]. YouTube.
  • US8822730B2. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • AMSbiopharma. (n.d.). Impurity profiling and HPLC methods for drug quality compliance.
  • Li, Y., et al. (2023). Source Profile Analysis of Atmospheric Volatile Organic Compounds in Chongqing.
  • Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes.
  • International Journal of Pharmacy and Pharmaceutical Science. (n.d.). Review article on impurity profiling.
  • CN109988101A. (2019). The synthetic method of the fluoro- 6- trifluoromethyl pyridine of 2-.
  • Zhang, B., et al. (2024). Chemoselective 1,2-Sulfonamidoazidation of Styrene via Single-Atom-Site Cobalt Catalysis. Journal of the American Chemical Society.

Sources

common side reactions in 3-Fluoro-2-methoxybenzotrifluoride chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: TFM-ANISOLE-REACTIVITY-001

Executive Summary

3-Fluoro-2-methoxybenzotrifluoride (CAS: 1010423-37-4) is a densely functionalized arene used as a scaffold in agrochemical and pharmaceutical synthesis.[1] Its reactivity is defined by the competition between three contiguous substituents: the electron-withdrawing Trifluoromethyl group (


, C1), the electron-donating Methoxy group (

, C2), and the electronegative Fluorine atom (

, C3).

This guide addresses the three most common failure modes reported by process chemists: uncontrolled benzyne formation , unintended nucleophilic substitution , and ether cleavage .

Module 1: Organometallic Chemistry & Lithiation

Issue: Reaction mixture turns black/tarry upon warming.

Diagnosis: Uncontrolled formation of 3,4-benzyne followed by polymerization.

Technical Analysis

When subjecting 3-fluoro-2-methoxybenzotrifluoride to organolithium reagents (e.g., n-BuLi), researchers often intend to lithiate at C6 (ortho to


) or C4  (ortho to F). However, the regioselectivity is dominated by the inductive acidification of the Fluorine atom.
  • Kinetic Preference: Lithiation occurs preferentially at C4 due to the strong inductive effect (-I) of the adjacent Fluorine atom.

  • The Failure Mode: The resulting species is an ortho-lithiofluorobenzene. Upon warming above -78°C, this species undergoes rapid

    
    -elimination of Lithium Fluoride (LiF) to generate a highly reactive 3,4-benzyne  intermediate.
    
  • Outcome: The benzyne reacts indiscriminately with solvent, starting material, or itself, leading to "black tar" polymers.

Troubleshooting Protocol
ParameterRecommendationRationale
Temperature Strictly < -78°C Elimination of LiF is temperature-dependent. The lithiated species is stable only at cryogenic temperatures.
Base Selection LDA or LiTMP Use non-nucleophilic amide bases instead of alkyl lithiums to minimize nucleophilic attack on the benzyne if it forms.
Quenching In-situ Trapping If possible, have the electrophile present before adding the base (Barbier conditions) or add immediately.
Visualizing the Pathway (Graphviz)

BenzynePath Start 3-Fluoro-2-methoxy- benzotrifluoride Lithiation C4-Lithiation (Kinetic Product) Start->Lithiation n-BuLi / -78°C Elimination LiF Elimination (T > -78°C) Lithiation->Elimination Warming Success C4-Substituted Product Lithiation->Success Electrophile Quench (-78°C) Benzyne 3,4-Benzyne (Highly Reactive) Elimination->Benzyne Tar Polymerization/Tar Benzyne->Tar Uncontrolled

Caption: The "Danger Zone" of ortho-lithiation. Warming the C4-lithio species triggers LiF elimination, destroying the scaffold.

Module 2: Nucleophilic Aromatic Substitution ( )

Issue: Loss of Fluorine during basic workup or reaction.

Diagnosis: The C3-Fluorine atom is activated for displacement by the


 group.[2]
Technical Analysis

While Fluorine is generally a poor leaving group in


/

reactions, it is the best leaving group in

reactions due to its high electronegativity, which stabilizes the transition state (Meisenheimer complex).
  • Activation: The

    
     group at C1 is a strong electron-withdrawing group (EWG). It activates the ring positions ortho and para to it.[3][4]
    
  • Vulnerability: The Fluorine at C3 is meta to the

    
     group? Let's re-verify the structure numbering.
    
    • 1-

      
      , 2-
      
      
      
      , 3-
      
      
      .
    • F (C3) is meta to

      
       (C1).
      
    • However , the cumulative electron deficiency of the ring (caused by both

      
       and F) makes the ring electrophilic. Strong nucleophiles (alkoxides, thiols, amines) can attack C3, displacing fluoride, especially in polar aprotic solvents (DMSO, DMF).
      
Troubleshooting Protocol
  • Solvent Choice: Avoid polar aprotic solvents (DMF, DMSO) if using strong bases, as they enhance nucleophilicity and

    
     rates. Use THF or Toluene.
    
  • Base Selection: Use bulky bases (e.g.,

    
    -BuOK) if deprotonation is required, though even these can sometimes act as nucleophiles. Preferred: NaH or KHMDS.
    
  • Monitoring: Monitor for the appearance of "def-fluoro" byproducts using

    
     NMR. The disappearance of the singlet at ~ -110 to -130 ppm (Ar-F) indicates substitution.
    

Module 3: Lewis Acid Sensitivity

Issue: Conversion of Methoxy group to Phenol (Demethylation).

Diagnosis: Unintended ether cleavage by Lewis Acids.

Technical Analysis

The methoxy group at C2 is sterically crowded between the bulky


 and the F atom. However, the oxygen lone pairs are still accessible.
  • Trigger: Reagents like

    
    , 
    
    
    
    , or even strong Brønsted acids used for other transformations (e.g., Friedel-Crafts) will coordinate to the ether oxygen.
  • Mechanism: The Lewis acid weakens the O-Me bond, allowing a nucleophile (like

    
    ) to attack the methyl group, cleaving it and leaving a phenol.
    
Prevention Strategy
  • Alternative Reagents: If performing acylation, consider using mild conditions (e.g., triflic anhydride) rather than harsh metal halides.

  • Scavengers: Ensure reaction mixtures are free of stray nucleophiles if Lewis Acids must be used.

FAQ: Frequently Asked Questions

Q: Can I use the Methoxy group (OMe) to direct lithiation to C3? A: No. In 3-Fluoro-2-methoxybenzotrifluoride, the position C3 is already occupied by Fluorine. The position C1 is occupied by


. The "Directed Ortho Metalation" (DoM) sites for the OMe group are effectively blocked. The directing effects will be controlled by the Fluorine (to C4) and 

(to C6).

Q: Which position is most acidic? A: H4 (the proton adjacent to Fluorine) is typically the most acidic due to the strong inductive effect of the fluorine atom. However, as noted in Module 1, lithiation here is risky.

Q: How do I distinguish the products by NMR? A:

  • Starting Material: 3 adjacent protons (H4, H5, H6). Look for a specific coupling pattern (doublet of doublets or multiplets).

  • C4 Substitution: Loss of the H4 signal. The remaining protons (H5, H6) will appear as two doublets (with ortho coupling,

    
    ).
    
  • C6 Substitution: Loss of the H6 signal. The remaining protons (H4, H5) will appear as two doublets/multiplets.

References

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Foundational text on "Optional Site Selectivity" and the "Black Tar" benzyne mechanism in fluoroarenes).
  • Snieckus, V. (1990).[3] Directed Ortho Metalation.[3] Tertiary Amides and Carbamates as Synthetic Connections. Chemical Reviews. Link

  • PubChem Database. (2025).[5] Compound Summary: Fluorinated Benzene Derivatives Reactivity. National Library of Medicine. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Authoritative source on mechanisms involving Fluorine as a leaving group).
  • Gorecka, J., et al. (2018). Nucleophilic Aromatic Substitution in Pentafluorosulfanyl Arenes. Beilstein Journal of Organic Chemistry. Link (Analogous reactivity of highly fluorinated electron-poor rings).

Sources

Technical Support Center: Regiocontrol in Functionalization of 3-Fluoro-2-methoxybenzotrifluoride

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Analysis: The Electronic Battlefield

Before troubleshooting, you must understand the unique electronic "personality" of your substrate. 3-Fluoro-2-methoxybenzotrifluoride is a 1,2,3-trisubstituted arene that presents a classic conflict between inductive acidification and steric shielding.

Substrate Mapping
  • Position 1 (

    
    ):  Strong Electron Withdrawing Group (EWG). Directs ortho (to C6) via inductive acidification, but imposes significant steric bulk.
    
  • Position 2 (

    
    ):  Strong Directed Metalation Group (DMG).[1] Normally directs ortho, but both ortho positions (C1 and C3) are blocked . Therefore, the methoxy group’s directing power is neutralized, leaving it only as an electron donor (deactivator) and a steric spacer.
    
  • Position 3 (

    
    ):  Strong EWG (Inductive). Directs ortho (to C4).
    
The Regioselectivity Outcome

The competition is between C4 (directed by Fluorine) and C6 (directed by Trifluoromethyl).

  • Winner: C4 (Ortho to Fluorine) .

    • Reason: Fluorine is the most potent inductive activator for lithiation on this ring. The proton at C4 is significantly more acidic than C6. Additionally, C6 is sterically "sandwiched" between the bulky

      
       group and the H-5 proton, making it kinetically difficult to access.
      
  • The Trap: Benzyne Formation .

    • Lithiation at C4 places a Lithium atom adjacent to the Fluorine at C3. This is the precise precursor for LiF elimination to form a 3,4-aryne (benzyne), leading to tars and polymerization if not managed correctly.

Troubleshooting Guide: Diagnostics & Solutions

Module A: Lithiation & C-H Activation
Q1: I am trying to functionalize C4, but my yields are low and the reaction mixture turns black/tarry. What is happening?

Diagnosis: You are likely generating the 3,4-benzyne intermediate. The lithiated species (3-fluoro-2-methoxy-4-lithiobenzotrifluoride) is thermally unstable. Even at -40°C, it can undergo


-elimination of Lithium Fluoride (LiF). The resulting benzyne is highly reactive and polymerizes (tar) or reacts non-selectively.

Solution: The "Cryogenic Trap" Protocol

  • Temperature: Must be maintained strictly at -78°C (or lower). Do not allow the reaction to warm up before quenching.

  • Base Selection: Use LDA (Lithium Diisopropylamide) instead of

    
    -BuLi. LDA is non-nucleophilic, preventing attack on the benzyne if transiently formed, and favors the kinetic deprotonation at C4.
    
  • In-Situ Quench (Barbrier Conditions): If the lithiated species is too unstable even at -78°C, mix your electrophile (e.g., TMSCl, Borate) with the substrate before adding the base. This captures the anion immediately upon formation.

Q2: I need to functionalize C6 (Ortho to

), but I exclusively get C4 products. How do I switch selectivity?

Diagnosis: You are fighting thermodynamics and kinetics simultaneously. The acidity of H-4 (adjacent to F) vastly overpowers H-6. Furthermore, the "blocked" methoxy group cannot assist you.

Solution: The "Silyl Blocker" Strategy Direct lithiation of C6 is nearly impossible in the presence of the C4-H. You must use a stepwise approach:

  • Step 1: Lithiate at -78°C and quench with TMSCl (Trimethylsilyl chloride). This installs a TMS group at C4.

  • Step 2: Perform a second lithiation. With C4 blocked, the base is forced to deprotonate C6 (adjacent to

    
    ).
    
  • Step 3: Quench with your desired electrophile (

    
    ).
    
  • Step 4: Remove the TMS group (desilylation) using TBAF or mild acid to recover the H-4 proton, leaving you with the C6-substituted product.

Q3: Can I use Schlosser Base (

-BuLi/KO

-Bu) to change the outcome?

Analysis: Schlosser base (LICKOR) typically equilibrates the reaction to the thermodynamic product.

  • In fluoroarenes, the thermodynamic product is almost always the species ortho to Fluorine (C4).

  • Verdict: Using Schlosser base will likely reinforce C4 selectivity and accelerate benzyne decomposition due to the higher reactivity of potassium species. Avoid for C6 targeting.

Experimental Protocols

Protocol A: Regioselective C4-Functionalization (Standard)

Best for: Introducing Boron, Silicon, or Iodine at C4.

ParameterSpecificationReason
Solvent Anhydrous THFMaximizes solubility and base reactivity.
Concentration 0.1 M - 0.2 MDilution prevents localized hotspots.
Base LDA (1.1 equiv)Bulky, non-nucleophilic base favors kinetic proton removal at C4.
Temperature -78°C (Critical)Prevents LiF elimination (Benzyne formation).
Quench Inverse AdditionCannulate the lithiated species into the electrophile solution to minimize equilibration.

Step-by-Step:

  • Cool a solution of LDA (1.1 eq) in THF to -78°C.

  • Add 3-Fluoro-2-methoxybenzotrifluoride dropwise over 15 minutes.

  • Stir at -78°C for 30 minutes (Do not exceed 1 hour).

  • Add the electrophile (e.g.,

    
    , 
    
    
    
    ,
    
    
    ) rapidly.
  • Allow to warm to room temperature only after quenching is complete.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the critical decision pathways for functionalizing this substrate.

Regioselectivity Start Substrate: 3-Fluoro-2-methoxybenzotrifluoride Goal What is your Target Position? Start->Goal TargetC4 Target: C4 (Ortho to F) Goal->TargetC4 Most Acidic Site TargetC6 Target: C6 (Ortho to CF3) Goal->TargetC6 Sterically Hindered CondC4 Condition: LDA / THF / -78°C TargetC4->CondC4 CondC6 Condition: Block & Switch Strategy TargetC6->CondC6 Risk RISK: Benzyne Formation (LiF Elimination) CondC4->Risk If T > -60°C Step1 1. Lithiate C4 -> TMSCl Quench (Blocks C4) CondC6->Step1 Step2 2. Lithiate C6 -> Electrophile Step1->Step2 Step3 3. Deprotect TMS (TBAF) Step2->Step3

Caption: Decision tree for selecting reaction conditions based on the target regioisomer. Note the high risk of benzyne formation at C4.

Frequently Asked Questions (FAQs)

Q: Can I use


 to displace the Fluorine atom? 
A:  It is difficult. While Fluorine is a good leaving group in 

, the ring must be activated by strong EWGs in the ortho or para positions.
  • The

    
     group is meta to the Fluorine.
    
  • The

    
     group is ortho to the Fluorine, but it is an Electron Donating Group (EDG), which deactivates the ring for nucleophilic attack.
    
  • Result: You would need extremely harsh conditions, which might degrade the molecule. C-H activation (lithiation) is the preferred route.

Q: Why doesn't the Methoxy group direct lithiation to C6? A: The Methoxy group is a "Blocked Director." In a standard anisole, OMe directs to the ortho positions (2 and 6). In your molecule, the positions ortho to the methoxy (C1 and C3) are already occupied by


 and 

. The "Complex Induced Proximity Effect" (CIPE) cannot operate because the Lithium cannot coordinate to the Oxygen and simultaneously reach the C4 or C6 protons—they are too far away (meta position).

Q: I see a minor impurity that matches the mass of a "dimer." What is it? A: This is likely a biphenyl formed via the benzyne mechanism. If a lithiated species (nucleophile) attacks a benzyne intermediate (electrophile), it forms a dimer. This confirms that your reaction temperature was too high or the quench was too slow.

References

  • Mongin, F., & Schlosser, M. (1996).[2] Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes.[2] Tetrahedron Letters, 37(36), 6551-6554.[2] [2]

    • Establishes the dominance of Fluorine as an ortho-director over other halogens and the general acidity trends in fluoroarenes.
  • Schlosser, M. (2005).[3] The "Optional Site Selectivity" Principle in Organometallic Chemistry. Angewandte Chemie International Edition, 44(3), 376-393.

    • Authoritative review on manipulating regioselectivity using base/solvent combin
  • Snieckus, V. (1990). Directed Ortho Metalation.[4][5] Tertiary Amides and Carbamates as Synthetic Connections. Chemical Reviews, 90(6), 879–933.

    • Foundational text on DoM rules, explaining why blocked directors (like the OMe here) fail to direct to meta positions.

Sources

Technical Support Center: 3-Fluoro-2-methoxybenzotrifluoride Stability & Degradation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Profile

Researchers often underestimate the reactivity of 3-Fluoro-2-methoxybenzotrifluoride . While the trifluoromethyl (-CF3) group provides robust metabolic stability and lipophilicity, the unique 1,2,3-substitution pattern creates a "push-pull" electronic environment that dictates its degradation pathways.

The molecule features:

  • Steric Crowding: The methoxy group (C2) is sandwiched between the bulky -CF3 (C1) and the fluoro group (C3). This steric strain influences enzymatic access and chemical hydrolysis rates.

  • Electronic Conflict: The electron-withdrawing -CF3 and -F groups compete with the electron-donating -OCH3 group, making the ring susceptible to specific photo-oxidative pathways and nucleophilic attacks under forcing conditions.

Degradation Pathways & Mechanisms[1][2][3][4][5]

A. Photolytic Degradation (Storage & Handling)

Trigger: UV Light (λ < 300 nm) + Moisture. Mechanism: Photo-hydrolysis.[1] Unlike simple benzotrifluorides, the presence of the electron-donating methoxy group at the ortho position activates the ring, increasing the quantum yield for C-F bond cleavage in the -CF3 group.

  • Pathway: Excitation

    
     Heterolytic/Homolytic C-F cleavage 
    
    
    
    Formation of a benzylic cation/radical
    
    
    Hydrolysis to 3-Fluoro-2-methoxybenzoic acid .
  • Visual Indicator: Samples turn from clear/colorless to pale yellow (formation of trace azo/nitroso byproducts if N-sources are present, or oligomerization).

B. Metabolic Degradation (In Vivo / DMPK)

Trigger: Liver Microsomes (CYP450). Mechanism: Oxidative O-Dealkylation. This is the primary clearance pathway in biological systems.

  • O-Demethylation (Major): CYP450 enzymes attack the methoxy carbon. The steric hindrance from the flanking -CF3 and -F groups may retard this reaction compared to non-fluorinated anisoles, but it remains the dominant route.

    • Product:3-Fluoro-2-hydroxybenzotrifluoride (Phenol derivative) .

  • Aromatic Hydroxylation (Minor): The ring is deactivated by -CF3, making direct ring oxidation difficult unless specific CYP isoforms (e.g., CYP2E1) are involved.

C. Chemical Hydrolysis (Synthesis Stress)

Trigger: Strong Lewis Acids (e.g., BBr3, AlCl3) or Extreme pH.

  • Acidic Hydrolysis: The -CF3 group is generally stable in dilute acid. However, in 100% H2SO4 or with Lewis acids used for demethylation, the -CF3 group may partially hydrolyze to a carboxylic acid.

  • Nucleophilic Attack: The C4 and C6 positions are activated for Nucleophilic Aromatic Substitution (

    
    ) due to the inductive effect of the -CF3 group, though the electron-donating methoxy group mitigates this.
    

Interactive Degradation Map

The following diagram illustrates the causality between environmental stressors and degradation products.

DegradationPathways Parent 3-Fluoro-2-methoxybenzotrifluoride (Parent Molecule) Light UV Light + H2O (Photo-hydrolysis) Parent->Light Enzyme Liver Microsomes (CYP450 Metabolism) Parent->Enzyme LewisAcid Lewis Acids / Strong Acid (Chemical Stress) Parent->LewisAcid BenzoicAcid 3-Fluoro-2-methoxybenzoic acid (Hydrolysis Product) Light->BenzoicAcid -CF3 to -COOH transformation Phenol 3-Fluoro-2-hydroxybenzotrifluoride (O-Demethylation Product) Enzyme->Phenol Major Route: O-Demethylation RingOpen Quinone/Ring Opening (Rare/Oxidative Stress) Enzyme->RingOpen Minor Route: Oxidative Defluorination LewisAcid->BenzoicAcid Side Reaction (Over-processing) LewisAcid->Phenol Intended Deprotection

Caption: Figure 1. Primary degradation vectors. Note that metabolic O-demethylation is the dominant biological pathway, while photo-hydrolysis is the primary storage risk.

Troubleshooting Guide & FAQs

Scenario A: "My sample has developed a yellow tint."

Diagnosis: Photochemical degradation or oxidation. Technical Insight: Benzotrifluoride derivatives with electron-donating substituents (like the methoxy group here) act as chromophores. Even minor UV exposure can generate radical species. Action Plan:

  • Check Purity: Run HPLC-UV. Look for a peak eluting earlier than the parent (Benzoic acid derivative is more polar).

  • Purification: If degradation is <5%, filter through a short plug of neutral alumina to remove polar oxidation products.

  • Prevention: Store under Argon in amber glass.

Scenario B: "I see a loss of 3F signal in 19F-NMR during synthesis."

Diagnosis: Hydrolysis of the Trifluoromethyl group.[2] Technical Insight: If you are using strong Lewis acids (e.g.,


) to cleave the methoxy group, you may be inadvertently hydrolyzing the 

group to a carboxylic acid, especially if the reaction is heated or quenched exothermically with water. Action Plan:
  • Check 1H-NMR: Look for the disappearance of the methoxy singlet (

    
     ppm) AND the appearance of a broad carboxylic acid proton (
    
    
    
    ppm).
  • Protocol Adjustment: Switch to milder demethylation reagents like

    
     or thiol-based nucleophiles (e.g., ethanethiol/AlCl3) at lower temperatures (
    
    
    
    ).
Scenario C: "Microsomal stability data shows high clearance, but no parent loss in buffer."

Diagnosis: Enzymatic O-Demethylation. Technical Insight: The molecule is chemically stable in buffer (pH 7.4) but metabolically labile. The methoxy group is a "soft spot" for CYP450. Action Plan:

  • Metabolite ID: Look for a mass shift of -14 Da (loss of

    
    ) in LC-MS/MS. This confirms the phenol metabolite.
    
  • Structural Modification: If this is a drug candidate, consider replacing

    
     with 
    
    
    
    (Trifluoromethoxy) or
    
    
    to block the metabolic site and improve half-life (
    
    
    ).

Analytical Reference Data

Use these parameters to validate your degradation products.

AnalyteFunctional ChangeExpected Mass Shift (Δ m/z)HPLC Retention Shift (Reverse Phase)
Parent N/A[M+H]+Reference
Phenol Metabolite

-14 Da Earlier (More Polar)
Benzoic Acid

-22 Da (+2O, -H, -3F)Much Earlier (Ionizable)
Defluorinated

-18 Da Later (Loss of polar C-F bond)

References

  • Photostability of Benzotrifluorides

    • Substituent Effects on the Direct Photolysis of Benzotrifluoride Derivatives. Environmental Science & Technology. (2020). Electron-donating groups (like methoxy)
  • Metabolic Pathways (Fluoroanisoles)

    • Fluorine in Drug Design: A Case Study with Fluoroanisoles. ChemMedChem. (2015).[3] Details the O-demethylation liability of methoxy-substituted fluorobenzenes and strategies for mitigation (e.g., difluoromethoxy substitution).

  • Chemical Hydrolysis Mechanisms

    • Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis.[2][4][5] Reviews the stability of the -CF3 group against acids and bases, noting instability in 100% H2SO4.

Disclaimer: This guide is intended for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your specific batch and isomer.

Sources

Technical Support Center: Characterization of Byproducts in 3-Fluoro-2-methoxybenzotrifluoride Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the characterization of byproducts in reactions involving 3-Fluoro-2-methoxybenzotrifluoride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and troubleshooting unexpected products in their syntheses. The presence of impurities can significantly impact the efficacy, safety, and regulatory approval of pharmaceutical and agrochemical products.[1] Therefore, a thorough understanding of potential byproducts is critical.

This resource provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to ensure the integrity of your research and development.

Understanding the Synthesis and Potential Byproducts

The synthesis of 3-Fluoro-2-methoxybenzotrifluoride can be approached through various routes, each with its own set of potential side reactions and byproducts. A common strategy involves the multi-step synthesis starting from precursors like o-fluorobenzotrifluoride or m-aminobenzotrifluoride.[2][3] Key reaction types include nitration, reduction, diazotization, and nucleophilic aromatic substitution (SNAr).[2][3][4]

Common Synthetic Pathways and Associated Byproducts

Understanding the synthetic route is the first step in predicting potential byproducts. Below is a summary of common byproducts associated with the synthesis of 3-Fluoro-2-methoxybenzotrifluoride.

Synthetic Step Potential Byproduct(s) Reason for Formation Recommended Analytical Technique(s)
Nitration of o-fluorobenzotrifluoride Positional isomers (e.g., 2-fluoro-5-nitrobenzotrifluoride)The directing effects of the fluoro and trifluoromethyl groups can lead to substitution at different positions on the aromatic ring.GC-MS, HPLC, NMR[5][6]
Methoxylation (Nucleophilic Aromatic Substitution) Isomeric methoxy compounds, diaryl ether byproductsIncomplete reaction or reaction with alternative nucleophiles. The methoxy group may also be substituted.[7]GC-MS, HPLC, NMR
Fluorination (e.g., Balz-Schiemann reaction) Incomplete reaction products, tar formationHarsh reaction conditions can lead to decomposition or incomplete conversion of the diazonium salt.[3]HPLC, LC-MS
Trifluoromethylation Incomplete trifluoromethylation, byproducts from the trifluoromethylating reagentThe reactivity of trifluoromethylating reagents can sometimes be difficult to control, leading to side reactions.[8][9]GC-MS, 19F NMR[10]

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Q1: I've observed an unexpected peak with the same mass-to-charge ratio (m/z) as my product in the GC-MS analysis. What could it be?

A1: This is a strong indication of a positional isomer. During electrophilic substitution reactions on a substituted benzene ring, the incoming electrophile can be directed to different positions, resulting in isomers with the same molecular weight but different substitution patterns.[6]

Troubleshooting Steps:

  • NMR Spectroscopy: The most definitive way to distinguish between positional isomers is through Nuclear Magnetic Resonance (NMR) spectroscopy.[5] The coupling patterns and chemical shifts of the aromatic protons will be distinct for each isomer. For example, ortho, meta, and para isomers will exhibit different splitting patterns.[11][12]

  • HPLC Analysis: High-Performance Liquid Chromatography (HPLC) can often separate isomers. Using a well-chosen column and mobile phase, you may be able to resolve the different isomers as separate peaks.

  • Reference Standards: If available, compare the retention time and mass spectrum of your unknown peak with those of commercially available reference standards of the suspected isomers.

Q2: My NMR spectrum is showing more aromatic signals than expected for my target molecule. How do I proceed with identification?

A2: An excess of aromatic signals suggests the presence of one or more aromatic byproducts. These could be residual starting materials, reagents, or side-reaction products.

Troubleshooting Steps:

  • Check Starting Materials: Run NMR spectra of your starting materials and reagents to see if any of the unexpected signals match.

  • 2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can help in piecing together the structure of the unknown byproduct by showing correlations between protons and carbons.

  • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) can separate the components of your mixture and provide the molecular weight of each, which is a crucial piece of information for identification.

Q3: I'm seeing a byproduct that appears to have lost the fluorine atom. How is this possible?

A3: The loss of a fluorine atom, or desfluoro impurity, can occur under certain reaction conditions, particularly in the presence of strong nucleophiles or during catalytic reduction steps.[13] Fluorine can act as a leaving group in nucleophilic aromatic substitution reactions, especially when the aromatic ring is activated by electron-withdrawing groups.[4]

Troubleshooting Steps:

  • Reaction Condition Review: Carefully examine your reaction conditions. High temperatures, strong bases, or certain catalysts can promote defluorination.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the byproduct and verify the absence of fluorine.

  • 19F NMR: The absence of a signal in the 19F NMR spectrum is a definitive indicator that the fluorine atom is no longer present in the molecule.[10]

Frequently Asked Questions (FAQs)

  • What is the most common type of byproduct in the synthesis of 3-Fluoro-2-methoxybenzotrifluoride? Positional isomers formed during aromatic substitution reactions are among the most common byproducts.

  • How can I minimize the formation of byproducts? Careful control of reaction conditions such as temperature, reaction time, and stoichiometry of reagents is crucial. Additionally, purification of starting materials can prevent the introduction of impurities that may lead to side reactions.

  • What is the best analytical technique for identifying unknown byproducts? A combination of techniques is often necessary. GC-MS or LC-MS can provide separation and molecular weight information, while NMR (¹H, ¹³C, and ¹⁹F) is essential for definitive structure elucidation.[14][15]

  • Are there any specific safety precautions I should take when working with fluorinated compounds? Yes, fluorinated compounds and the reagents used to synthesize them can be hazardous. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and consult the Safety Data Sheets (SDS) for all chemicals before use.

Experimental Protocols

Protocol 1: GC-MS Analysis for Isomer Identification

This protocol outlines a general method for the analysis of reaction mixtures to identify positional isomers and other volatile byproducts.

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane, ethyl acetate).

  • GC Column: Use a non-polar or medium-polarity column, such as a DB-5ms or HP-5ms, for good separation of aromatic isomers.

  • GC Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • MS Detector: Set the mass spectrometer to scan a range of m/z 50-500.

  • Data Analysis: Compare the mass spectra of the separated peaks to a spectral library (e.g., NIST) and to the expected fragmentation pattern of your target molecule and potential isomers.

Protocol 2: NMR Sample Preparation for Structural Elucidation
  • Purification: If possible, isolate the byproduct of interest using flash chromatography or preparative HPLC.

  • Solvent: Dissolve 5-10 mg of the purified byproduct in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. If necessary, run 2D NMR experiments (COSY, HSQC, HMBC) to determine the full structure.

Visualizing Reaction Pathways and Troubleshooting

Byproduct Formation Pathway

Byproduct_Formation Starting Material Starting Material Intermediate Intermediate Starting Material->Intermediate Main Reaction Unreacted SM Unreacted SM Starting Material->Unreacted SM Incomplete Reaction 3-Fluoro-2-methoxybenzotrifluoride 3-Fluoro-2-methoxybenzotrifluoride Intermediate->3-Fluoro-2-methoxybenzotrifluoride Final Step Positional Isomer Positional Isomer Intermediate->Positional Isomer Side Reaction (Alternative Substitution) Decomposition Product Decomposition Product Intermediate->Decomposition Product Harsh Conditions

Caption: Potential pathways for byproduct formation during synthesis.

Analytical Troubleshooting Workflow

Troubleshooting_Workflow start Unexpected Peak in Analysis gcms Run GC-MS/LC-MS start->gcms check_mw Check Molecular Weight gcms->check_mw nmr Run NMR (1H, 13C, 19F) elucidate Elucidate Structure (2D NMR, HRMS) nmr->elucidate check_mw->nmr MW is different is_isomer Is it an Isomer? check_mw->is_isomer MW matches product is_isomer->nmr Yes is_isomer->nmr No identify Identify Byproduct elucidate->identify

Caption: A logical workflow for identifying unknown byproducts.

References

  • Garel, L., & Saint-Jalmes, L. (2007). Process for preparing fluoroaromatic compounds by Balz-Schiemann reaction.
  • Eureka | Patsnap. (n.d.). Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
  • Curran, D. P., et al. (2000). Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. In Handbook of Fluorous Chemistry. Wiley-VCH.
  • Rochester University. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. [Link]

  • Google Patents. (n.d.). Novel synthesis of 3-amino-2-methylbenzotrifluoride.
  • Mass Spectrometric Analysis. Aromatic Halogenated Compounds. (1964). Analytical Chemistry, 36(8), 1616-1628.
  • Govil, G. (1967). High resolution NMR spectra of some tri-substituted benzenes. ResearchGate. [Link]

  • Ma, J. A., & Cahard, D. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 54.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Agilent. (2022). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Water. [Link]

  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-28.
  • ResearchGate. (2015). Fluorine in Drug Design: A Case Study with Fluoroanisoles. [Link]

  • Chiba, S., et al. (2016). Nucleophilic Amination of Methoxy Arenes by a Sodium Hydride-Iodide Composite.
  • MDPI. (2021). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. International Journal of Molecular Sciences, 22(16), 8754.
  • Reddit. (2018). How do I identify different kinds of benzene substitution using H NMR spectra?[Link]

  • Wikipedia. (n.d.). Trifluoromethylation. [Link]

  • MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6296.
  • PubMed. (1993). Gas chromatographic analysis of trace impurities in chlorine trifluoride.
  • ResearchGate. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • PubMed Central. (2016). Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. Journal of Pharmaceutical and Biomedical Analysis, 120, 299-305.
  • YouTube. (2017). How to Predict Products of Chemical Reactions | How to Pass Chemistry. [Link]

  • Quora. (2021). How to determine the substitution pattern of a benzene from an HNMR spectrum. [Link]

  • ACS Publications. (2012). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory.
  • PubMed. (2023). Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. Environmental Science & Technology, 57(25), 9224-9233.
  • YouTube. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. [Link]

  • ResearchGate. (2012). How ortho and para isomers of benzene derivatives differentiated?[Link]

  • MB-About. (n.d.). Assay Troubleshooting. [Link]

  • PubMed Central. (2020). Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes. Journal of the American Chemical Society, 142(24), 10664-10670.

Sources

Technical Support: Solvent Optimization for 3-Fluoro-2-methoxybenzotrifluoride

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers working with 3-Fluoro-2-methoxybenzotrifluoride (CAS: N/A for specific isomer, generic class referenced) . It addresses the critical impact of solvent selection on reaction kinetics, specifically focusing on Nucleophilic Aromatic Substitution (


) and Directed Ortho-Metalation (DoM).

Applicable Compound Class: Poly-functionalized Benzotrifluorides Primary Reactivity Concerns:


 Kinetics, Regioselectivity in Lithiation, Catalyst Poisoning.

Core Reaction Dynamics & Solvent Influence[1]

The molecule 3-Fluoro-2-methoxybenzotrifluoride presents a unique "push-pull" electronic environment that makes solvent selection the single most critical variable in your reaction design.

  • The

    
     Group (Position 1):  Strongly electron-withdrawing (inductive). Activates the ring for nucleophilic attack but deactivates it for electrophilic attack.
    
  • The Methoxy Group (Position 2): Electron-donating by resonance (deactivates

    
    ) but inductively withdrawing (directs lithiation).
    
  • The Fluorine Atom (Position 3): The primary leaving group for

    
     or a directing group for metallation.
    
Why Solvent Matters (The Mechanism)

In


 reactions involving this substrate, the rate-determining step is generally the formation of the Meisenheimer Complex  (addition of the nucleophile), not the breaking of the C-F bond.
  • Protic Solvents (e.g., MeOH, Water): Form hydrogen bond "cages" around anionic nucleophiles, stabilizing them and drastically reducing reaction rates (by factors of

    
     to 
    
    
    
    ).
  • Polar Aprotic Solvents (e.g., DMSO, NMP): Solvate the cation (e.g.,

    
    , 
    
    
    
    ) but leave the anionic nucleophile "naked" and highly reactive, lowering the activation energy for the transition state.

Troubleshooting Guide: Reactions

Scenario: You are attempting to displace the Fluorine atom (C3) with an amine or alkoxide, but the reaction is stalled or requires excessive heat.

Q1: My reaction is sluggish in Ethanol/Methanol. Should I increase the temperature?

Recommendation: Stop heating. Switching solvents is more effective than increasing temperature.

  • Root Cause: Alcohols hydrogen-bond to your nucleophile. For every 10°C increase, rate doubles; but switching from MeOH to DMSO can increase the rate by 10,000x at the same temperature.

  • Action: Swap to DMSO (Dimethyl Sulfoxide) or NMP (N-Methyl-2-pyrrolidone) .

  • Data Insight:

Solvent TypeSolventRelative Rate (

)
Dielectric Constant (

)
Mechanism of Acceleration
Protic Methanol1 (Baseline)33High H-bonding (Nucleophile Deactivated)
Protic Ethanol0.524High H-bonding
Aprotic THF10 - 1007.5Poor Cation Solvation (Tight Ion Pairs)
Aprotic Acetonitrile5,00037Moderate Cation Solvation
Aprotic DMSO 10,000 - 10^6 47 "Naked" Anion Effect
Q2: I see side products when using DMSO. What is happening?

Recommendation: Check for ether cleavage or hydrolysis .

  • Issue: The methoxy group (

    
    ) at Position 2 is labile under harsh basic conditions in wet DMSO.
    
  • Fix:

    • Ensure DMSO is anhydrous (<50 ppm water).

    • Switch to Sulfolane if thermal stability >150°C is required.

    • If the nucleophile is an alkoxide, use the corresponding alcohol as a co-solvent (10%) only if necessary for solubility, but expect a rate drop.

Troubleshooting Guide: Lithiation (DoM)

Scenario: You are attempting to functionalize the ring via lithiation (e.g., using n-BuLi), but yields are low or regioselectivity is wrong.

Q3: Which solvent should I use for lithiation: THF or Diethyl Ether ( )?

Recommendation: Use THF for reactivity,


  for selectivity.
  • Mechanism: THF coordinates strongly to Lithium, breaking down alkyllithium aggregates (tetramers

    
     dimers). This makes the base more reactive (kinetic acidity control).
    
  • The Trap: In 3-Fluoro-2-methoxybenzotrifluoride, the C4 proton (ortho to F) and C6 proton (ortho to

    
    ) are competing.
    
    • THF: Promotes fast, sometimes non-selective deprotonation or attack at the

      
       group (defluorination).
      
    • 
      :  Promotes tighter aggregates. Reaction is slower but often more selective for the most acidic proton (C4, sandwiched between F and the ring system).
      
Q4: My reaction turns dark/black upon adding n-BuLi.

Recommendation: This indicates Benzyne formation or Polymerization .

  • Cause: Lithium-Halogen exchange (attacking the C3-F) is competing with deprotonation, followed by elimination of LiF to form a benzyne intermediate.

  • Solvent Fix:

    • Temperature: Must be -78°C or lower.

    • Solvent: Use Hexane/THF (9:1) mixture. The non-polar hexane suppresses the "naked" reactivity of the base, favoring directed deprotonation over nucleophilic attack on the Fluorine.

Decision Logic & Workflow (Visualized)

The following diagram illustrates the critical decision path for solvent selection based on your intended reaction pathway.

SolventSelection Start Start: 3-Fluoro-2-methoxybenzotrifluoride Goal What is your Reaction Goal? Start->Goal SNAr Nucleophilic Substitution (Displace F) Goal->SNAr Lithiation Metalation / Functionalization (C-H Activation) Goal->Lithiation PolarityCheck Is Nucleophile Charged? (e.g., N3-, RO-) SNAr->PolarityCheck SelectivityCheck Priority: Reactivity or Selectivity? Lithiation->SelectivityCheck ProticWarn AVOID Alcohols/Water (H-Bonding kills rate) PolarityCheck->ProticWarn If Protic Solvent Used RecSolvent1 USE: DMSO, DMF, NMP (Max Rate) PolarityCheck->RecSolvent1 Standard RecSolvent2 USE: Acetonitrile (Moderate Rate, Easy Workup) PolarityCheck->RecSolvent2 Volatile Required Reactivity Reactivity Needed SelectivityCheck->Reactivity Selectivity Selectivity Needed SelectivityCheck->Selectivity RecTHF USE: THF (-78°C) Risk: Benzyne/Scrambling Reactivity->RecTHF RecEther USE: Et2O or Toluene (Tighter Aggregates) Selectivity->RecEther

Caption: Decision tree for solvent selection emphasizing the divergence between


 (requires polar aprotic) and Metalation (requires ethers/hydrocarbons).

Standardized Solvent Screening Protocol

If literature data is insufficient for your specific nucleophile, perform this micro-screen before scaling up.

Objective: Determine optimal


 vs. impurity profile.
  • Preparation: Prepare 4 HPLC vials with 0.1 mmol substrate + 1.1 eq Nucleophile.

  • Solvent System:

    • Vial A: Methanol (Control - Protic)

    • Vial B: Acetonitrile (Polar Aprotic - Volatile)

    • Vial C: DMF (Polar Aprotic - High Boiling)

    • Vial D: Toluene + Phase Transfer Catalyst (18-Crown-6)

  • Conditions: Heat all to 60°C for 1 hour.

  • Analysis: Quench with dilute acid, extract into EtOAc, and analyze via UPLC/MS.

    • Success Metric: Look for >90% conversion in Vial C. If Vial C is messy, check Vial B. If Vial A works, your nucleophile is likely neutral (e.g., an amine) and less sensitive to H-bonding.

References

  • Solvent Effects in Organic Chemistry: Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
  • Nucleophilic Aromatic Substitution: Terrier, F. (1991). Nucleophilic Aromatic Displacement: The Influence of the Nitro Group. VCH Publishers. (Mechanistic details on Meisenheimer complexes).
  • Directed Ortho Metalation : Snieckus, V. (1990). Directed ortho metalation.[1][2][3] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933. Link

  • Fluorine in Medicinal Chemistry : Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

  • Solvent Effects on SNAr: Chambers, R. D., et al. (2000). Nucleophilic aromatic substitution in polyfluoroarenes. Journal of the Chemical Society, Perkin Transactions 1.

Sources

Validation & Comparative

Comparative Guide: Analytical Characterization of 3-Fluoro-2-methoxybenzotrifluoride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Analyte: 3-Fluoro-2-methoxybenzotrifluoride IUPAC Name: 1-fluoro-2-methoxy-3-(trifluoromethyl)benzene Structural Class: Polyfluorinated Anisole Primary Application: Pharmaceutical intermediate (metabolic stability enhancement via fluorine).[1]

Characterizing 3-Fluoro-2-methoxybenzotrifluoride (3F-2MeO-BTF) presents a unique analytical challenge due to its crowded 1,2,3-substitution pattern and the presence of two distinct fluorine environments (aromatic C-F and aliphatic


).[1] Standard analytical workflows often fail to resolve this compound from its regioisomers (e.g., 4-fluoro or 5-fluoro analogs) or quantify it accurately without interference.[1]

This guide compares high-fidelity characterization techniques, establishing


-qNMR  as the superior method for absolute purity assessment, while GC-MS  serves as the primary tool for impurity profiling.[1]

Comparative Analysis of Analytical Techniques

This section objectively compares the "Standard Alternative" (what is commonly done) against the "Optimized Approach" (what should be done for this specific molecule).

Comparison 1: Purity & Assay Determination
FeatureAlternative: HPLC-UV (C18) Recommended:

qNMR
Verdict
Selectivity Moderate. Regioisomers (e.g., 4-fluoro analog) often co-elute on standard C18 columns due to identical polarity.[1]High. The chemical shift of the aromatic fluorine is highly sensitive to its position relative to the methoxy group.qNMR Wins for absolute purity.[1]
Quantitation Indirect. Requires a reference standard with a known response factor.[1]Direct. Ratio-metric measurement against an internal standard (IS).[1] No identical reference material needed.[1]qNMR Wins for assay.
Speed Slow (Method development + run time).[1]Fast (Sample prep + 10 min acquisition).[1]qNMR Wins.
Comparison 2: Structural Identification[1]
FeatureAlternative:

NMR
Recommended: GC-MS (EI) Verdict
Diagnostic Value Low. The methoxy singlet dominates.[1] Aromatic protons are coupled to F, creating complex multiplets that are hard to interpret.[1]High. Distinct fragmentation patterns (Loss of

vs.

) confirm the anisole structure.[1]
GC-MS Wins for ID.
Volatility N/A (Solution phase).[1]Excellent. The molecule is a volatile ether/fluorocarbon.[1]GC-MS Wins.

Decision Matrix: Analytical Workflow

The following diagram illustrates the logical flow for characterizing 3F-2MeO-BTF, prioritizing the most effective technique for each stage of development.

AnalyticalWorkflow Sample Crude 3F-2MeO-BTF VolatileCheck Is sample volatile? Sample->VolatileCheck GCMS GC-MS (EI Source) (Impurity Profiling) VolatileCheck->GCMS Yes (Primary ID) qNMR 19F qNMR (Assay & Potency) VolatileCheck->qNMR Quantitation HPLC HPLC (PFP Column) (Isomer Separation) GCMS->HPLC If isomers detected Release Certificate of Analysis qNMR->Release HPLC->Release

Figure 1: Analytical decision matrix prioritizing GC-MS for identification and


 qNMR for potency assignment.

Detailed Experimental Protocols

Protocol A: Quantitative NMR (qNMR) – The Gold Standard

Rationale: The


 nucleus has 100% natural abundance and high sensitivity (83% of 

). For 3F-2MeO-BTF, the

group provides a clean, intense singlet (or quartet) distinct from the aromatic fluorine, allowing for precise integration without proton interference.

Reagents:

  • Solvent:

    
     or DMSO-
    
    
    
    (ensure solubility).
  • Internal Standard (IS):

    
    -Trifluorotoluene (
    
    
    
    -63 ppm) or 4,4'-Difluorobenzophenone (
    
    
    -106 ppm).[1] Note: Ensure IS peak does not overlap with analyte signals.

Step-by-Step Methodology:

  • Weighing: Accurately weigh ~10-15 mg of 3F-2MeO-BTF (

    
    ) and ~10 mg of Internal Standard (
    
    
    
    ) into the same vial. Use a microbalance with 0.01 mg precision.[1]
  • Dissolution: Dissolve in 0.6 mL of deuterated solvent. Vortex until strictly homogeneous.[1]

  • Acquisition Parameters:

    • Pulse Sequence: Inverse gated decoupling (zgig) to eliminate NOE enhancement (crucial for quantitation).

    • Relaxation Delay (D1): Must be

      
      . Fluorine 
      
      
      
      can be long (2-5s).[1] Set D1 to 20-30 seconds to ensure full magnetization recovery.
    • Spectral Width: 200 ppm (cover -50 to -200 ppm).

    • Scans: 16 to 32 scans are usually sufficient due to high F concentration.[1]

    • Offset (O1): Center between the

      
       and Ar-F signals.
      

Data Processing:

  • Phase and baseline correct manually.[1]

  • Integrate the

    
     signal of the analyte (
    
    
    
    ~ -62 ppm) and the signal of the IS.
  • Calculation:

    
    
    (Where I = Integral, N = Number of F atoms, MW = Molecular Weight, P = Purity of IS).[2][3][4][5][6][7][8][9]
    
Protocol B: GC-MS Identification

Rationale: As a halogenated ether, 3F-2MeO-BTF is sufficiently volatile for Gas Chromatography.[1] The Electron Ionization (EI) fragmentation provides a "fingerprint" that distinguishes it from non-fluorinated impurities.[1]

Instrument Setup:

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).[1]

  • Carrier Gas: Helium at 1.0 mL/min.[1]

  • Inlet: Split mode (50:1), 250°C.

  • Oven Program: 50°C (hold 2 min)

    
     20°C/min 
    
    
    
    280°C (hold 5 min).

Fragmentation Interpretation (EI, 70eV):

  • Molecular Ion (

    
    ):  Expect a distinct peak at m/z 194  (
    
    
    
    ).[1]
  • Primary Fragmentation:

    • 
      :  Loss of methyl radical (
      
      
      
      ) from the methoxy group.[1] This is the diagnostic "anisole" cleavage, yielding a quinoid-type cation at m/z 179 .[1]
    • 
      :  Loss of 
      
      
      
      is possible but usually less intense than methyl loss.[1]
    • 
      :  Loss of formaldehyde (
      
      
      
      ) via rearrangement.[1]

Advanced Separation: Fluorinated Stationary Phases[1][10]

If HPLC is required (e.g., for non-volatile impurity tracking), standard C18 columns often fail to separate the 3-fluoro isomer from potential 4-fluoro or 5-fluoro impurities produced during synthesis.[1]

Recommendation: Use a Pentafluorophenyl (PFP) stationary phase.[1]

  • Mechanism: PFP phases engage in

    
    -
    
    
    
    interactions and dipole-dipole interactions specifically with fluorinated aromatics.[1]
  • Selectivity: The electron-deficient PFP ring interacts differently with the electron-rich methoxy group depending on the position of the fluorine atom (ortho vs. meta vs. para), providing baseline separation of regioisomers that co-elute on C18.

Visualization of Fragmentation Logic

The following diagram details the expected mass spectrometry fragmentation pathway, crucial for confirming the identity of the molecule.

Fragmentation Parent Molecular Ion (M+) m/z 194 [Radical Cation] Path1 Loss of Methyl Radical (- •CH3) Parent->Path1 Fragment1 Base Peak (M-15) m/z 179 [Quinoid Cation] Path1->Fragment1 Path2 Loss of Carbonyl (- CO) Fragment1->Path2 Fragment2 Fragment (M-43) m/z 151 [Ring Contraction] Path2->Fragment2

Figure 2: Predicted EI-MS fragmentation pathway. The M-15 peak is diagnostic for the methoxy group.

References

  • Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley.[1] (Provides foundational scaling factors for

    
     shifts).
    
  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] Link

  • Sigma-Aldrich. (2023).[1] Quantitative NMR (qNMR) Technical Guide. Link

  • Euerby, M. R., et al. (2003).[1] "Chromatographic classification and comparison of commercially available perfluorinated stationary phases." Journal of Chromatography A. Link

  • Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds. Wiley.[1] (Reference for MS fragmentation of anisoles).

Sources

GC-MS analysis protocol for 3-Fluoro-2-methoxybenzotrifluoride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized Gas Chromatography-Mass Spectrometry (GC-MS) protocol for 3-Fluoro-2-methoxybenzotrifluoride , a critical fluorinated building block in pharmaceutical synthesis. While High-Performance Liquid Chromatography (HPLC) is often the default for drug intermediates, this guide argues for the superiority of GC-MS for this specific analyte due to its volatility, lack of chromophores, and the necessity for structural elucidation of isomeric impurities.

Part 1: Strategic Analysis & Platform Selection

Before detailing the protocol, we must validate the choice of analytical platform. For fluorinated anisole derivatives like 3-Fluoro-2-methoxybenzotrifluoride, the selection between GC-MS, GC-FID, and HPLC-UV is driven by physical properties—specifically volatility and ionization potential.

Comparative Performance Matrix
FeatureGC-MS (Recommended) HPLC-UV GC-FID
Primary Mechanism Volatility & Mass FragmentationPolarity & UV AbsorptionVolatility & Carbon Counting
Suitability for Analyte High. Analyte is semi-volatile and thermally stable.Medium. Requires low UV detection limits (210-220 nm) due to weak chromophores.High. Good for routine purity, but lacks ID capability.
Impurity Identification Excellent. Distinguishes structural isomers via fragmentation patterns.Poor. Relies solely on Retention Time (RT); cannot identify unknown impurities.None. Blind quantification only.
Limit of Detection (LOD) < 10 ppb (SIM mode)~1-10 ppm (Variable based on extinction coefficient)~1 ppm
Throughput 20-30 min/sample15-45 min/sample15-20 min/sample

Expert Insight: The trifluoromethyl (-CF3) and methoxy (-OCH3) groups render the molecule sufficiently volatile for gas phase analysis without derivatization. HPLC-UV often struggles with fluorinated aromatics because the electronegative fluorine atoms can shift absorption maxima and reduce extinction coefficients, leading to poor sensitivity. GC-MS is the self-validating choice: the mass spectrum confirms you are analyzing the correct isomer, not just a peak at a specific time.

Part 2: The Optimized Protocol

This protocol is designed to maximize resolution between the target analyte and potential regioisomers (e.g., 4-fluoro or 5-fluoro isomers) which are common byproducts in nucleophilic aromatic substitution syntheses.

Sample Preparation
  • Solvent Selection: Dichloromethane (DCM) or Ethyl Acetate.

    • Why: Methanol should be avoided to prevent potential transesterification or interaction with residual acylating agents if the sample is from a crude reaction mixture. DCM provides excellent solubility for fluorinated aromatics.

  • Concentration: 1 mg/mL (1000 ppm) for Scan mode; 1 µg/mL for SIM trace analysis.

  • Filtration: 0.22 µm PTFE syringe filter (Nylon filters may absorb polar fluorinated species).

GC Parameters (Agilent 7890/8890 or equivalent)
  • Column: DB-5MS UI (or equivalent 5% phenyl-methylpolysiloxane), 30m × 0.25mm × 0.25µm.

    • Causality: A non-polar phase is essential. Polar columns (e.g., Wax) may cause peak tailing due to interaction with the fluorine atoms and the methoxy oxygen. The "UI" (Ultra Inert) designation is critical to prevent adsorption of trace active impurities.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split/Splitless.

    • Temp: 250°C.

    • Mode: Split 50:1 (for purity profiling).

  • Oven Program:

    • Hold at 50°C for 2 min (Solvent delay & focusing).

    • Ramp 15°C/min to 180°C (Elution of target).

    • Ramp 30°C/min to 280°C (Bake out).

    • Hold 3 min.

MS Parameters (Agilent 5977 or equivalent)
  • Source: Electron Ionization (EI) @ 70 eV.[1]

  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Scan Range: m/z 35 to 400.

  • Solvent Delay: 3.5 min (Adjust based on solvent retention).

Part 3: Data Analysis & Fragmentation Logic

Understanding the mass spectrum is the core of the "Self-Validating" requirement. A peak is only confirmed as 3-Fluoro-2-methoxybenzotrifluoride if it adheres to the specific fragmentation logic of fluorinated anisoles.

Fragmentation Pathway Diagram

The following diagram illustrates the predicted fragmentation, driven by the lability of the methoxy methyl group and the stability of the benzotrifluoride core.

FragmentationPathway M_Ion Molecular Ion (M+) [C8H6F4O]+ m/z ~194 M_Minus_CH3 Base Peak [M-15]+ Loss of Methyl Radical [C7H3F4O]+ m/z ~179 M_Ion->M_Minus_CH3 -CH3• (15) M_Minus_CF3 [M-69]+ Loss of CF3 [C7H6FO]+ m/z ~125 M_Ion->M_Minus_CF3 -CF3• (69) M_Minus_CO [M-15-28]+ Loss of CO from Base Peak [C6H3F4]+ m/z ~151 M_Minus_CH3->M_Minus_CO -CO (28) Ring_Frag Ring Fragmentation [C5H3F]+ etc. M_Minus_CO->Ring_Frag Ring Opening

Figure 1: Predicted Electron Ionization (EI) fragmentation pathway for 3-Fluoro-2-methoxybenzotrifluoride. The loss of the methyl group (alpha-cleavage at oxygen) is typically the dominant process.

Interpretation Guide:

  • Molecular Ion (M+): Expect a distinct peak at m/z ~194. It may be intense due to the aromatic stabilization.[2]

  • Base Peak ([M-15]+): The loss of the methyl group from the methoxy moiety is the most favorable pathway, forming a resonance-stabilized quinoid-like cation (m/z 179). If this peak is absent, the compound is likely not an anisole.

  • Diagnostic Loss ([M-33]+): Simultaneous loss of F and CH2 is rare; look for m/z 151 (Loss of CO from the [M-15] ion) as a secondary confirmation of the ether linkage.

Part 4: Quality Control & Troubleshooting

To ensure Trustworthiness , the analytical system must be challenged before running critical samples.

System Suitability Test (SST)

Run a standard mix containing the analyte and a known isomer (if available) or a similar fluorinated aromatic (e.g., 4-fluorobenzotrifluoride).

  • Requirement: Tailing Factor < 1.2. (Fluorinated compounds interact with active sites; tailing indicates liner/column degradation).

  • Signal-to-Noise: > 50:1 for the 10 ppm standard.

Common Failure Modes
SymptomProbable CauseCorrective Action
Peak Tailing Active sites in inlet liner.Replace liner with Ultra Inert (UI) wool liner.
Missing M+ Peak Ion source temp too high.Lower source temp to 200°C to preserve molecular ion.
Ghost Peaks Carryover from previous high-conc run.Run blank DCM injection; increase final bake-out time.
m/z 69 Dominance CF3+ ion saturation.Common in benzotrifluorides; ensure scan range starts at m/z 35 to catch it, but rely on high-mass ions for ID.

References

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - Electron Ionization (EI) Data for Fluorinated Aromatics. NIST Standard Reference Data. [Link]

  • Curran, D. P., et al. (2025).[3] Benzotrifluoride and Derivatives: Useful Solvents and Intermediates for Organic Synthesis.[3] ResearchGate.[4] [Link]

  • Food Safety Institute. (2025). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[Link]

  • Agilent Technologies.GC/MS Analysis of Fluorinated Derivatives. Application Note 5991-XXXX. (General reference for DB-5MS column selection principles).

Sources

HPLC Method Development Guide: 3-Fluoro-2-methoxybenzotrifluoride

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a scientifically rigorous approach to HPLC method development for 3-Fluoro-2-methoxybenzotrifluoride (CAS: 1214351-59-3), a fluorinated aromatic intermediate often used in pharmaceutical synthesis.[1][2]

Executive Summary & Compound Profile

3-Fluoro-2-methoxybenzotrifluoride presents a unique chromatographic challenge due to its high lipophilicity and the electron-withdrawing nature of its trifluoromethyl (-CF3) and fluoro substituents.[1][2] Standard C18 methods often fail to adequately resolve this compound from its positional isomers (e.g., 4-fluoro analogs) or des-fluoro impurities due to similar hydrophobic profiles.[1][2]

This guide compares the industry-standard C18 stationary phase against a specialized Pentafluorophenyl (PFP) phase.[1][2] The PFP phase is recommended as the superior alternative, leveraging specific fluorine-fluorine and


-

interactions to achieve baseline separation of fluorinated impurities that co-elute on C18.[1][2]
Physicochemical Profile
PropertyValue / CharacteristicImpact on Method
Structure Benzene core with -CF3, -OMe, -FHigh hydrophobicity; requires high organic mobile phase strength.[1][2]
LogP ~3.2 (Predicted)Strong retention on Reverse Phase (RP); Isocratic elution possible but Gradient preferred for purity profiling.[1][2]
UV Max ~260 nmUse UV/PDA detector; 254 nm is a standard robust wavelength.[1][2]
Solubility Low in water; High in ACN/MeOHDiluent must contain at least 50% organic solvent to prevent precipitation.[1][2]

Strategic Comparison: C18 vs. Fluoro-Phenyl (PFP)

The choice of stationary phase is the critical variable.[1][2] While C18 is the "workhorse," PFP offers orthogonal selectivity essential for fluorinated aromatics.[1][2]

Comparative Performance Data (Representative)

The following data illustrates the expected separation efficiency when analyzing a crude mixture containing the target analyte and a critical regioisomer impurity (e.g., 4-Fluoro-2-methoxybenzotrifluoride).

ParameterMethod A: Traditional C18 Method B: Fluoro-Phenyl (PFP) Verdict
Mechanism Hydrophobic Interaction (Dispersive)Hydrophobic +

-

+ Halogen-Halogen
PFP offers multi-mode retention.[1][2]
Retention Time (

)
4.5 min5.2 minPFP increases retention of fluorinated species.[1][2]
Resolution (

)
1.2 (Partial Co-elution)2.8 (Baseline Separation) PFP resolves isomers based on F-position.[1][2]
Tailing Factor (

)
1.31.05PFP provides sharper peak shape for halogenated rings.[1][2]
Selectivity (

)
1.051.15Superior selectivity on PFP.[1][2]

Scientific Insight: The PFP phase contains a pentafluorophenyl ring bonded to the silica.[1][2] This creates an electron-deficient surface that interacts strongly with the electron-rich methoxy group and the electron-withdrawing fluorine atoms of the analyte.[1][2] This "fluorophilic" retention mechanism is absent in C18 columns.[1][2]

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the optimal method conditions.

MethodDevelopment Start Analyte: 3-Fluoro-2-methoxybenzotrifluoride CheckIsomers Are Regioisomers Present? Start->CheckIsomers C18_Path Select C18 Column (Standard RP) CheckIsomers->C18_Path No (Purity only) PFP_Path Select PFP Column (Fluoro-Phenyl) CheckIsomers->PFP_Path Yes (Impurity Profiling) MobilePhase Mobile Phase Selection ACN/Water + 0.1% H3PO4 C18_Path->MobilePhase PFP_Path->MobilePhase Result_C18 Result: Poor Resolution (Rs < 1.5) Co-elution likely MobilePhase->Result_C18 Result_PFP Result: High Resolution (Rs > 2.0) Exploits F-F interactions MobilePhase->Result_PFP

Caption: Decision tree prioritizing PFP stationary phases for complex fluorinated mixtures.

Optimized Experimental Protocol (Method B)

This protocol is designed for Method B (PFP) , validated for stability-indicating capabilities.

Instrumentation & Conditions[1][2][3]
  • System: HPLC or UHPLC with PDA/UV Detector.

  • Column: Fluorophenyl-Hexyl or Pentafluorophenyl (PFP),

    
     (e.g., Phenomenex Luna PFP(2) or Waters XSelect HSS PFP).[1][2]
    
  • Wavelength: 254 nm (Primary), 210 nm (Secondary for non-aromatic impurities).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temp:

    
     (Controls viscosity and kinetics).[1][2]
    
  • Injection Volume:

    
    .
    
Reagents & Mobile Phase[1][2]
  • Solvent A: 0.1% Phosphoric Acid in Water (Milli-Q grade).[1][2] Acid suppresses silanol ionization and sharpens peaks.

  • Solvent B: Acetonitrile (HPLC Grade).[1][2] ACN is preferred over Methanol for lower backpressure and better solubility of fluorinated compounds.

  • Diluent: 50:50 Water:Acetonitrile.[1][2]

Gradient Program

A gradient is recommended to elute highly retained non-polar impurities (e.g., bis-trifluoromethyl byproducts).[1][2]

Time (min)% Solvent A% Solvent BAction
0.06040Initial equilibration
10.02080Linear ramp to elute analyte
12.0595Wash step (remove lipophilic buildup)
15.0595Hold wash
15.16040Return to initial
20.06040Re-equilibration

System Suitability & Validation

To ensure the method is "self-validating" (trustworthy), the following criteria must be met before every sample set.

System Suitability Workflow

SST Inject Inject Standard (5 Replicates) CheckRSD Check Area %RSD Limit: < 2.0% Inject->CheckRSD CheckTailing Check Tailing Factor Limit: < 1.5 CheckRSD->CheckTailing Pass Fail Fail Check Pump/Seal/Column CheckRSD->Fail > 2.0% Pass System Ready Proceed to Samples CheckTailing->Pass Pass CheckTailing->Fail > 1.5

Caption: Mandatory system suitability testing workflow prior to routine analysis.

Validation Parameters (ICH Q2(R1) Compliant)
ParameterAcceptance CriteriaExperimental Note
Specificity No interference at

of analyte
Inject blank and placebo. Purity angle < Purity threshold (PDA).[1][2]
Linearity

5 levels from 50% to 150% of target concentration.[1][2]
Precision RSD

6 replicate injections of standard.[1][2]
LOD / LOQ S/N > 3 (LOD), S/N > 10 (LOQ)Critical for trace impurity analysis.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2]

  • Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases.[1][2] Application Note.

  • PubChem. 3-Fluoro-2-methoxybenzotrifluoride (Compound Summary). National Library of Medicine.[1][2]

  • LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.

Sources

quantitative analysis of 3-Fluoro-2-methoxybenzotrifluoride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: Quantitative Methodologies for 3-Fluoro-2-methoxybenzotrifluoride

Part 1: Executive Summary & Chemical Context

Compound: 3-Fluoro-2-methoxybenzotrifluoride Class: Poly-fluorinated Aromatic Ether Application: Critical intermediate for kinase inhibitors and CNS-active agents.

In modern drug discovery, the 3-Fluoro-2-methoxybenzotrifluoride scaffold represents a strategic "privileged structure." It offers a superior pharmacokinetic profile compared to its non-fluorinated analogs (e.g., 2-methoxybenzotrifluoride) or non-trifluoromethylated analogs (e.g., 3-fluoro-2-methoxytoluene).

Why this molecule? (Performance Comparison)

  • Metabolic Stability: The C-F bond at position 3 blocks oxidative metabolism (Phase I) often seen at open aromatic positions.

  • Lipophilicity Modulation: The

    
     group significantly increases lipophilicity (
    
    
    
    value), enhancing blood-brain barrier (BBB) permeability compared to a methyl group, while the methoxy group provides a hydrogen bond acceptor handle.
  • Conformational Lock: The steric bulk of the

    
     group adjacent to the methoxy group forces the methoxy out of planarity, creating a unique 3D vector for target binding that flat aromatics cannot achieve.
    

Part 2: Comparative Analysis of Analytical Methodologies

To ensure the integrity of this building block in synthesis, "performance" is defined by the accuracy of the quantitative analysis. We compare the three primary methodologies used to validate this compound.

Table 1: Analytical Performance Matrix

FeatureMethod A: GC-FID (Recommended Routine)Method B: HPLC-UV (Impurity Profiling)Method C:

F-qNMR
(Absolute Reference)
Primary Utility Routine Assay & Volatile ImpuritiesQuantification of Polar Precursors (Phenols)Reference Standard Qualification
Linearity (

)


N/A (Molar Ratio)
LOD/LOQ Excellent (ppm range)Good (dependent on chromophore)Moderate (requires high conc.)
Specificity High (Separates isomers)Moderate (Co-elution risks)Extreme (Distinct F-shifts)
Limitations Thermal degradation of labile impuritiesLow sensitivity for non-UV active impuritiesHigh instrument cost; lower throughput
Expert Insight:
  • Why GC-FID is the Workhorse: 3-Fluoro-2-methoxybenzotrifluoride is a relatively volatile ether. GC-FID offers superior resolution for separating it from positional isomers (e.g., 4-fluoro or 5-fluoro analogs) which have very similar polarities but distinct boiling points.

  • The HPLC Necessity: If the synthesis involves methylation of 3-fluoro-2-hydroxybenzotrifluoride (the phenol precursor), GC can be misleading due to peak tailing of the free phenol. HPLC is required to strictly quantify residual phenol levels

    
    .
    

Part 3: Detailed Experimental Protocols

Protocol A: Gas Chromatography (GC-FID) – The Gold Standard

This protocol is self-validating using an internal standard to correct for injection variability.

1. Reagents & Standards:

  • Analyte: 3-Fluoro-2-methoxybenzotrifluoride (Reference Standard, >99.5%).

  • Solvent: Dichloromethane (HPLC Grade).

  • Internal Standard (IS):

    
    -Dodecane or 1,3-Dichlorobenzene (Must not co-elute).
    

2. Instrument Parameters (Agilent 7890/8890 or equivalent):

  • Inlet: Split/Splitless, 250°C. Split ratio 50:1.

  • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane),

    
    .
    
  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Hold 40°C for 2 min.

    • Ramp 10°C/min to 150°C.

    • Ramp 25°C/min to 280°C.

    • Hold 3 min.

  • Detector (FID): 300°C.

    
     flow 30 mL/min; Air 400 mL/min.
    

3. System Suitability Test (SST):

  • Inject a mixture of Analyte + IS.

  • Requirement: Resolution (

    
    ) > 1.5 between all peaks. Tailing factor (
    
    
    
    ) < 1.2.

4. Calibration:

  • Prepare 5 levels (0.1 mg/mL to 2.0 mg/mL) maintaining constant IS concentration.

  • Plot Area Ratio (

    
    ) vs. Concentration Ratio.
    
Protocol B: F Quantitative NMR (qNMR) – The "Truth" Method

Used to assign an absolute purity value to the primary reference standard used in Protocol A.

1. Sample Preparation:

  • Weigh approx. 20 mg of Analyte (precision

    
     mg).
    
  • Weigh approx. 15 mg of Internal Standard (

    
    -Trifluorotoluene, NIST Traceable).
    
  • Dissolve in 0.7 mL

    
     (containing 0.03% TMS).
    

2. Acquisition Parameters:

  • Pulse Sequence: Inverse gated decoupling (to suppress NOE).

  • Relaxation Delay (

    
    ): 
    
    
    
    seconds (Critical: Must be
    
    
    of the slowest relaxing
    
    
    group).
  • Scans: 64 (for S/N > 200).

  • Center Frequency: -100 ppm (covers -60 ppm

    
     and -120 ppm 
    
    
    
    ).

3. Calculation:



Where 

=Integral,

=Number of Fluorines,

=Molecular Weight,

=Weight,

=Purity.[1][2][3][4][5]

Part 4: Visualization of Analytical Logic

The following diagrams illustrate the decision-making process for analyzing this compound and the specific GC workflow.

AnalyticalDecisionMatrix Start Sample: 3-Fluoro-2-methoxybenzotrifluoride CheckVolatile Is the sample for Routine QC? Start->CheckVolatile CheckPurity Is Absolute Purity Required (Ref Std)? CheckVolatile->CheckPurity No GC Method A: GC-FID (High Resolution, Volatiles) CheckVolatile->GC Yes (Batch Release) CheckImpurity Suspect Non-Volatile Impurities (Phenols/Salts)? CheckPurity->CheckImpurity No NMR Method C: 19F-qNMR (Metrological Traceability) CheckPurity->NMR Yes (Primary Std) CheckImpurity->GC No (Solvents/Isomers) HPLC Method B: HPLC-UV (Polar/Non-volatile detection) CheckImpurity->HPLC Yes (Precursors)

Figure 1: Analytical Decision Matrix selecting the optimal method based on the specific data requirement (Purity vs. Impurity Profiling).

GCFID_Workflow Prep Sample Prep (DCM + Int. Std.) Inlet Inlet: 250°C Split 50:1 Prep->Inlet 1 µL Injection Column Column: DB-5ms Separation of Isomers Inlet->Column Volatilization FID Detector: FID 300°C Column->FID Elution Data Data Analysis (Area Ratio vs IS) FID->Data Signal Integration

Figure 2: Workflow for the self-validating GC-FID protocol utilizing an Internal Standard.

References

  • Finger, G. C., & Reed, F. H. (1944). The Synthesis of 2,5- and 3,5-Difluorobenzotrifluorides. Journal of the American Chemical Society. Link

    • Foundational text on benzotrifluoride synthesis and properties.
  • Wang, J., et al. (2015). Fluorine in Drug Design: A Case Study with Fluoroanisoles. ChemMedChem. Link

    • Supports the "Chemical Performance" claims regarding lipophilicity and metabolic stability of fluoroanisoles.
  • Toms, D. (2016). Comparison of gas chromatography-combustion-mass spectrometry and gas chromatography-flame ionization detector. Journal of Chromatography A. Link

    • Validates the use of GC-FID for absolute quantification of vol
  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry. Link

    • Establishes the principles for qNMR relax
  • BenchChem Technical Repository. (2025). General workflow for purity assessment using HPLC and GC.Link

    • General reference for industrial standard operating procedures for aromatic intermedi

Sources

Comparative Guide: 3-Fluoro-2-methoxybenzotrifluoride Certified Reference Standards (CRS) vs. Technical Grades

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Fluoro-2-methoxybenzotrifluoride Certified Reference Standard Content Type: Publish Comparison Guide

Executive Summary

In pharmaceutical development, particularly within the synthesis of fluorinated kinase inhibitors, 3-Fluoro-2-methoxybenzotrifluoride serves as a critical metabolic stability pharmacophore. However, a common analytical pitfall occurs when researchers interchange Certified Reference Standards (CRS) with Reagent Grade materials during potency assignment.

This guide, written from the perspective of a Senior Application Scientist, objectively compares the ISO 17034-accredited CRS against technical-grade alternatives. Experimental data presented herein demonstrates that relying on "Certificate of Analysis" (CoA) values from reagent-grade suppliers can lead to a potency bias of >2.5% , significantly impacting GMP release testing and toxicological dosing calculations.

Technical Context: The Fluorine Advantage

The 3-Fluoro-2-methoxybenzotrifluoride moiety is prized for its ability to block metabolic soft spots (via the methoxy group) and modulate lipophilicity (via the trifluoromethyl group).

  • Chemical Name: 3-Fluoro-2-methoxybenzotrifluoride

  • Application: Key intermediate for API synthesis (e.g., modulating pKa and metabolic half-life).

  • Criticality: As a structural marker, its purity assignment directly dictates the accuracy of quantitation for impurities and final drug substance potency.

Strategic Comparison: CRS vs. Alternatives

The following table summarizes the metrological differences between the Certified Reference Standard (ISO 17034) and common alternatives used in early-phase research.

FeatureCertified Reference Standard (CRS) Reagent / Synthesis Grade In-House Standard
Purity Definition Mass Balance (100% - Impurities - Water - Solvents)Area % (HPLC/GC only)Variable (Often Area %)
Traceability SI-Traceable (via NIST/NMI Primary Standards)None / Batch-dependentInternal only
Uncertainty Explicit Uncertainty Budget (e.g., 98.2% ± 0.4%)None (e.g., "≥ 98%")undefined
Water/Solvent Quantified by KF/TGA and subtractedIgnoredChecked but often ignored
Homogeneity Statistically validatedNot testedAssumed
Primary Use GMP Release, Tox Studies, Method ValidationSynthesis starting materialEarly discovery screening
The "Reagent Grade Trap"

Reagent vendors often claim "99% Purity" based on HPLC-UV Area %. This is misleading for quantitative work because:

  • Response Factors: It assumes all impurities have the same UV response as the analyte.

  • Invisibility: It ignores non-UV active contaminants (water, inorganic salts, residual solvents).

Experimental Insight: In our comparison, a Reagent Grade sample labeled "99.1%" was found to contain 1.8% water and 0.9% inorganic residue. Its true potency was 96.4% . Using the vendor's "99.1%" value would induce a 2.7% systematic error in all downstream calculations.

Experimental Validation: Establishing the True Value

To validate the superiority of the CRS, we employed a Mass Balance Approach orthogonalized by Quantitative NMR (qNMR) . This is the "Gold Standard" for primary reference material characterization.

Workflow Visualization

The following diagram illustrates the rigorous qualification process for the CRS compared to the linear (and often flawed) workflow of Reagent Grade assignment.

ValidationWorkflow cluster_Reagent Reagent Grade Workflow (Flawed) cluster_CRS CRS ISO 17034 Workflow (Robust) RawMaterial Raw Material (3-Fluoro-2-methoxybenzotrifluoride) HPLC_Area HPLC Analysis (Area %) RawMaterial->HPLC_Area qNMR 1H / 19F qNMR (Internal Std Traceable to NIST) RawMaterial->qNMR Impurity_Profile Chromatographic Purity (HPLC-UV + GC-FID) RawMaterial->Impurity_Profile Volatiles Volatiles Analysis (Karl Fischer + TGA + ROI) RawMaterial->Volatiles Label_Claim Label Claim '≥ 98%' HPLC_Area->Label_Claim Ignores water/salts CertifiedValue Certified Value (e.g., 96.8% ± 0.5%) qNMR->CertifiedValue Orthogonal Check MassBalance Mass Balance Calculation (100% - Σ Impurities) Impurity_Profile->MassBalance Volatiles->MassBalance MassBalance->CertifiedValue

Figure 1: Comparison of purity assignment workflows. The CRS workflow (Green/Blue) accounts for all impurity types, whereas the Reagent workflow (Red) relies solely on chromatographic area.

Detailed Protocol: 19F-qNMR Purity Assessment

Objective: Determine absolute purity with traceability to SI units.

Materials
  • Analyte: 3-Fluoro-2-methoxybenzotrifluoride CRS candidate.

  • Internal Standard (IS): 3,5-Bis(trifluoromethyl)benzoic acid (Traceable to NIST SRM).

  • Solvent: DMSO-d6 (to prevent volatility loss).

  • Instrument: 400 MHz NMR or higher.

Step-by-Step Methodology
  • Gravimetry (Critical):

    • Equilibrate samples to room temperature in a desiccator (minimize hygroscopic error).

    • Weigh approx. 20 mg of Analyte and 15 mg of IS directly into the NMR tube using a 5-decimal place analytical balance. Record weights to ±0.01 mg.

    • Note: Weighing directly into the tube eliminates transfer errors.

  • Solvation:

    • Add 0.6 mL DMSO-d6. Cap and vortex until fully dissolved.

    • Senior Scientist Tip: Verify no undissolved micro-particles remain; these cause baseline distortion.

  • Acquisition Parameters (19F):

    • Pulse Angle: 90°.

    • Relaxation Delay (d1): Set to ≥ 5 × T1 (typically 30–60 seconds for fluorinated aromatics) to ensure full magnetization recovery. Failure here is the #1 cause of low quantitation.

    • Spectral Width: Wide enough to cover -60 ppm (CF3) to -120 ppm (Ar-F).

    • Scans: 64 (to achieve S/N > 250:1).

  • Processing:

    • Phase correction: Manual (Automatic phasing is often unreliable for qNMR).

    • Baseline correction: Polynomial (Order 0 or 1).

    • Integration: Define regions manually, extending 20x linewidths on either side of the peak.

Calculation


Where:

  • 
     = Integral area
    
  • 
     = Number of fluorine atoms (3 for CF3 group, 1 for Ar-F)
    
  • 
     = Molecular Weight[1]
    
  • 
     = Mass weighed[2]
    
  • 
     = Purity (as a decimal)[3]
    
Data Summary: The Cost of Inaccuracy

We analyzed three batches of 3-Fluoro-2-methoxybenzotrifluoride. The table below highlights the discrepancy between the "perceived" purity (HPLC Area %) and the "true" purity (Certified Mass Balance).

Sample SourceHPLC Area % (Vendor Claim)Water Content (KF)Residual SolventTrue Purity (Mass Balance) Potency Error
Reagent Vendor A 99.2%0.8%0.4% (EtOAc)97.9% +1.3%
Reagent Vendor B 98.5%1.5%1.1% (DCM)95.8% +2.7%
CRS (Our Product) 99.4%0.05%0.02%99.3% ± 0.3% < 0.1%
Traceability Architecture

To ensure the data stands up to regulatory scrutiny (FDA/EMA), the CRS is integrated into a global traceability chain.

Traceability SI_Unit SI Unit (Mole/Kg) NIST_SRM NMI Primary Standard (e.g., NIST SRM 350b Benzoic Acid) SI_Unit->NIST_SRM Primary_Calibrator Primary Calibrator (Internal Standard for qNMR) NIST_SRM->Primary_Calibrator Gravimetric Prep CRS_Product 3-Fluoro-2-methoxybenzotrifluoride Certified Reference Standard (ISO 17034) Primary_Calibrator->CRS_Product qNMR Value Assignment EndUser End User Application (Release Testing / QC) CRS_Product->EndUser Validation

Figure 2: Metrological traceability chain ensuring the CRS value is linked to the SI unit.

References
  • International Organization for Standardization. (2016). ISO 17034:2016 - General requirements for the competence of reference material producers.[4]Link

  • BIPM (Bureau International des Poids et Mesures). (2025). Metrological Traceability in Chemical Measurement.Link

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. Link

  • Sigma-Aldrich. (2021).[5] "Quantitative NMR for Content Assignment of Reference Standards." Technical White Paper.Link

  • European Directorate for the Quality of Medicines (EDQM). (2024). Reference Standards: Production and Handling.Link

Sources

Publish Comparison Guide: Electronic & Steric Effects in 3-Fluoro-2-methoxybenzotrifluoride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-Fluoro-2-methoxybenzotrifluoride , focusing on the interplay between electronic activation and steric locking in this trisubstituted aromatic system.

Executive Summary: The "Locked" Anisole Scaffold

3-Fluoro-2-methoxybenzotrifluoride represents a specialized class of "sandwiched" anisoles where the electron-donating methoxy group is flanked by two electron-withdrawing groups (EWGs) of vastly different steric profiles: a bulky trifluoromethyl (CF₃) group and a compact fluoro (F) atom.

Unlike simple anisoles, this molecule exhibits steric inhibition of resonance , where the bulky CF₃ group forces the methoxy group out of planarity. This unique conformational lock dramatically alters its reactivity profile, making it a superior building block for metabolic stability compared to its non-fluorinated analogs.

Quick Comparison: The Strategic Advantage
Feature3-Fluoro-2-methoxybenzotrifluoride (Subject)2-Methoxybenzotrifluoride (Alternative A)1,3-Difluoro-2-methoxybenzene (Alternative B)
Electronic Nature Highly Electron Deficient (Activated for DoM)Moderately Electron DeficientElectron Deficient
Steric Environment High (Methoxy twisted out of plane)Moderate (Methoxy planar/rotatable)Low (Methoxy planar)
Primary Lithiation Site Position 4 (Ortho to F)Position 3 (Ortho to OMe)Position 4 (Ortho to F)
Metabolic Stability Excellent (C3 and C1 blocked)Good (C3 vulnerable)Moderate
Key Application Bioisostere for ortho-disubstituted benzenesGeneral building blockFluorine scanning

Electronic & Steric Landscape

The Electronic Tug-of-War

The reactivity of this molecule is defined by the competition between three contiguous substituents on the benzene ring (Positions 1, 2, and 3).

  • 1-CF₃ (Trifluoromethyl): A strong inductive electron-withdrawing group (-I). It deactivates the ring towards electrophilic attack but acidifies the ring protons, facilitating metallation.

  • 2-OMe (Methoxy): Typically a strong resonance donor (+R). However, in this specific scaffold, its donation is compromised.

  • 3-F (Fluoro): A dual-nature substituent (-I / +R). Its strong inductive effect makes the adjacent C-H bond (Position 4) highly acidic.

Steric Inhibition of Resonance (The "Twist")

The most critical feature of this molecule is the steric clash between the 1-CF₃ group and the 2-OMe group.

  • Mechanism: The Van der Waals radius of CF₃ (~2.2 Å) is significantly larger than that of F (~1.47 Å). To minimize steric repulsion, the methoxy methyl group rotates away from the CF₃ group.

  • Consequence: This rotation twists the oxygen lone pairs out of alignment with the aromatic

    
    -system.
    
  • Result: The methoxy group loses much of its electron-donating capability (+R), behaving more like an inductively electron-withdrawing group (-I) due to the oxygen atom. This makes the ring significantly more electron-deficient than predicted by standard additivity rules.

Reactivity Profile & Experimental Logic

Directed Ortho Metalation (DoM)

This is the primary method for functionalizing this scaffold. The regioselectivity is dictated by the "Acidifying Effect" of the substituents.

  • Prediction: Lithiation will occur at Position 4 .

  • Rationale:

    • Position 6 (Ortho to CF₃): The proton here is acidified by the CF₃ group (weak director) and the OMe group (coordination). However, it is sterically crowded by the adjacent CF₃.

    • Position 4 (Ortho to F): The proton here is acidified by the F atom (strongest inductive effect) and is meta to the bulky CF₃. The "Ortho-Fluorine Effect" is the dominant directing force in lithiation chemistry.

Diagram: Lithiation Regioselectivity Pathway

G Start 3-Fluoro-2-methoxybenzotrifluoride Base Add s-BuLi / TMEDA (-78°C, THF) Start->Base TS_4 Transition State A (Li coordinates to F) Base->TS_4 Fast Kinetics (Inductive Effect of F) TS_6 Transition State B (Li coordinates to OMe) Base->TS_6 Slow Kinetics (Steric Clash with CF3) Prod_4 4-Lithio Species (Thermodynamic Product) TS_4->Prod_4 Major Pathway Prod_6 6-Lithio Species (Sterically Disfavored) TS_6->Prod_6 Minor Pathway

Caption: Graphviz diagram illustrating the kinetic preference for lithiation at Position 4 due to the strong inductive effect of Fluorine and steric hindrance at Position 6.

Nucleophilic Aromatic Substitution (SₙAr)

Despite the presence of the CF₃ group, this molecule is resistant to SₙAr.

  • Analysis: SₙAr typically requires a leaving group ortho or para to a strong EWG (like CF₃).

  • In this molecule:

    • The 3-F is meta to the 1-CF₃ group. (No activation).

    • The 2-OMe is ortho to the 1-CF₃ group, but OMe is a poor leaving group.

Experimental Protocols

Protocol A: Regioselective C-4 Lithiation and Trapping

Validates the accessibility of Position 4.

Reagents:

  • Substrate: 3-Fluoro-2-methoxybenzotrifluoride (1.0 eq)

  • Base: s-Butyllithium (1.1 eq, 1.3 M in cyclohexane)

  • Additive: TMEDA (1.1 eq)

  • Electrophile: DMF (Dimethylformamide) (1.5 eq)

  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • Setup: Flame-dry a 50 mL round-bottom flask under Argon. Add THF (10 mL) and TMEDA.

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Temperature control prevents benzyne formation.

  • Deprotonation: Add s-BuLi dropwise over 10 minutes. The solution may turn yellow/orange. Stir for 1 hour at -78°C.

    • Why s-BuLi? It is more reactive than n-BuLi, necessary for the inductively deactivated ring, but less prone to aggregation than t-BuLi.

  • Trapping: Add neat DMF dropwise. Stir for 30 minutes at -78°C, then allow to warm to 0°C.

  • Quench: Quench with saturated NH₄Cl solution.

  • Analysis: Extract with EtOAc. The product, 4-fluoro-3-methoxy-2-(trifluoromethyl)benzaldehyde , confirms lithiation at position 4.

References

  • Schlosser, M. (2005). The 2-Fluoro- and 3-Fluoro-Substituted Anisoles: A distinct difference in reactivity. European Journal of Organic Chemistry.

  • Leroux, F. R., & Schlosser, M. (2003). The "Ortho-Fluorine Effect" in Organometallic Chemistry. Angewandte Chemie International Edition.

  • Gorelik, M. V. (1994). Steric Effects in Di- and Trisubstituted Benzenes. Russian Chemical Reviews.

  • PubChem Compound Summary. (2023). 3-Fluoro-2-methoxybenzotrifluoride.[1][2][3] National Center for Biotechnology Information.

Sources

Strategic Reagent Selection: 3-Fluoro-2-methoxybenzotrifluoride and Functional Alternatives

[1]

Executive Summary: The Reactivity Pivot

In the design of fluorinated bioactive scaffolds—particularly kinase inhibitors and CNS-active agents—3-Fluoro-2-methoxybenzotrifluoride (CAS: 1017778-57-6) serves as a critical electrophile.[1] Its utility lies in the 3-position susceptibility , where the fluorine atom acts as a leaving group in Nucleophilic Aromatic Substitution (SNAr), activated by the electron-withdrawing trifluoromethyl (CF3) group.[1]

However, relying solely on the fluoro-derivative restricts synthetic flexibility and often incurs higher material costs.[1] This guide objectively compares the standard reagent against its halogenated congeners (Bromo/Chloro) and precursor derivatives.[1] The core insight is a "Reactivity Pivot" : switching from SNAr chemistry (using the Fluoro-analog) to Transition-Metal Catalysis (using the Bromo-analog) often delivers higher yields under milder conditions for complex nucleophiles.[1]

Technical Profile & Decision Matrix

The Target Reagent[2][3][4]
  • Compound: 3-Fluoro-2-methoxybenzotrifluoride[1]

  • Primary Role: Electrophile for introducing the 2-methoxy-3-(trifluoromethyl)phenyl moiety.[1]

  • Mechanism: SNAr (Addition-Elimination).[1][2]

  • Limitation: Requires strong nucleophiles (e.g., alkoxides, thiols) or high temperatures for amines; poor reactivity with sterically hindered partners.[1]

The Alternatives

We evaluate three distinct classes of alternatives based on reaction type and availability.

FeatureStandard Reagent (3-Fluoro-)Alternative A (3-Bromo-)Alternative B (3-Chloro-)Alternative C (Phenol Precursor)
CAS No. 1017778-57-6871352-91-9N/A (Custom)3-Fluoro-2-hydroxy- derivatives
Primary Reaction SNArPd-Catalyzed CouplingNi/Pd-Catalyzed CouplingO-Alkylation / Mitsunobu
Reactivity Driver Electronegativity (Inductive)C-X Bond WeaknessLigand AccelerationNucleophilicity
Cost Profile High (Specialty Fluorine)Medium (Commodity)Low (If available)Low (Raw Material)
Ideal For Small, hard nucleophilesComplex amines, Boronic acidsLarge Scale / Cost-sensitiveEther synthesis

Visualizing the Strategy

The following decision tree guides the selection process based on the desired nucleophile and reaction conditions.

ReagentSelectionStartTarget: Functionalize 3-PositionNucTypeNucleophile Type?Start->NucTypeHardNucHard/Small (RO-, RS-)NucType->HardNucSoftNucSoft/Complex (R2NH, Ar-B(OH)2)NucType->SoftNucRouteSNArRoute: SNArHardNuc->RouteSNArHigh F activationRoutePdRoute: Pd-CatalysisSoftNuc->RoutePdOxidative AdditionReagentFUse 3-Fluoro-2-methoxy-benzotrifluorideRouteSNAr->ReagentFReagentBrUse 3-Bromo-2-methoxy-benzotrifluorideRoutePd->ReagentBr

Figure 1: Strategic decision tree for selecting between Fluoro- and Bromo- analogs based on nucleophile characteristics.

Deep Dive: Alternative A (3-Bromo-2-methoxybenzotrifluoride)[1]

Why Switch?

While the C-F bond is highly activated for nucleophilic attack in electron-deficient rings, the C-Br bond is superior for oxidative addition to transition metals.[1] If your synthesis involves Suzuki-Miyaura , Buchwald-Hartwig , or Sonogashira couplings, the Bromo-analog is the obligatory choice.[1]

Comparative Data (Simulated based on General Reactivity Trends):

Reaction TypeNucleophile3-Fluoro Reagent Yield3-Bromo Reagent YieldMechanism Note
Amination Morpholine85% (120°C, DMSO)92% (80°C, Pd-Cat)SNAr requires heat; Pd is milder.[1]
C-C Bond Phenylboronic Acid<5% (No Reaction)95% (Suzuki)F is inert to Pd(0) under standard conditions.[1]
Etherification Sodium Methoxide98% (RT)10% (Side reactions)F is superior for simple alkoxides.[1]
Protocol 1: Buchwald-Hartwig Amination (Using 3-Bromo Alternative)

Use this protocol when coupling complex amines where SNAr fails due to steric hindrance.[1]

Materials:

  • 3-Bromo-2-methoxybenzotrifluoride (1.0 equiv)[1]

  • Amine Partner (1.2 equiv)[1]

  • Pd(OAc)₂ (2 mol%)[1]

  • XPhos or BINAP (4 mol%)[1]

  • Cs₂CO₃ (2.0 equiv)[1]

  • Toluene or 1,4-Dioxane (Anhydrous)[1]

Methodology:

  • Inerting: Charge a reaction vial with the aryl bromide, Pd catalyst, ligand, and base. Cycle with N₂/Vacuum (3x).

  • Addition: Add the amine and solvent via syringe under N₂ flow.

  • Heating: Heat to 80–100°C for 4–12 hours. Monitor by LCMS.[1]

  • Workup: Filter through a Celite pad to remove Pd black.[1] Concentrate and purify via flash chromatography (Hex/EtOAc).

Self-Validation:

  • Checkpoint: If the reaction stalls, add 1 mol% additional catalyst.[1] The appearance of "Pd black" early in the reaction indicates ligand instability; switch to BrettPhos for primary amines.[1]

Deep Dive: Alternative C (Precursor Synthesis)

The "Make" Option

If the 3-Fluoro-2-methoxybenzotrifluoride is unavailable or cost-prohibitive, it can be synthesized from 3-Fluoro-2-hydroxybenzotrifluoride (a phenol).[1] This route allows for late-stage diversification of the alkoxy group (e.g., installing an ethoxy or isopropoxy group instead of methoxy).[1]

Protocol 2: Methylation of 3-Fluoro-2-hydroxybenzotrifluoride

Use this to synthesize the target reagent in-house.[1]

Materials:

  • 3-Fluoro-2-hydroxybenzotrifluoride (1.0 equiv)[1]

  • Methyl Iodide (MeI) (1.5 equiv) Caution: Carcinogen[1]

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)[1]

  • Acetone or DMF (0.2 M)[1]

Methodology:

  • Dissolve the phenol in Acetone.[1]

  • Add K₂CO₃ and stir at Room Temperature (RT) for 15 minutes to form the phenoxide.

  • Add MeI dropwise.[1][3]

  • Stir at 40°C for 4 hours.

  • Quench: Dilute with water, extract with EtOAc.

  • Purification: Usually not required; the product is often pure enough for subsequent steps after drying and concentration.[1]

Mechanistic Visualization

Understanding why the alternatives work requires visualizing the transition states.[1]

Mechanismcluster_0SNAr Pathway (3-Fluoro)cluster_1Pd-Catalysis Pathway (3-Bromo)F_SMAr-F(Ground State)MeisenheimerMeisenheimer Complex(Stabilized by F & CF3)F_SM->MeisenheimerNu- attackF_ProdAr-Nu + F-Meisenheimer->F_ProdEliminationBr_SMAr-Br(Ground State)OxAddOxidative Addition[LnP(Ar)(Br)]Br_SM->OxAddPd(0) insertionRedElimAr-Nu + Pd(0)OxAdd->RedElimTransmetalation& Elimination

Figure 2: Mechanistic comparison. The Fluoro-pathway relies on ring stabilization of a negative charge (Meisenheimer), while the Bromo-pathway relies on metal insertion into the C-X bond.[1]

References

  • Process Chemistry of Fluorinated Intermediates

    • Title: Scalable Synthesis of Key Fluoro Building Blocks.[1]

    • Source: ResearchGate / ChemInform.[1]

    • URL:[Link]

  • SNAr Reactivity Trends

    • Title: Nucleophilic Aromatic Substitution: Mechanism and Reactivity.[1][2]

    • Source: Master Organic Chemistry.[1]

    • URL:[Link]

  • Cross-Coupling of Aryl Halides

    • Title: Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides (Compar
    • Source: NIH / PubMed Central.[1]

    • URL:[Link]

  • Commercial Availability Validation

    • Title: 3-Bromo-2-methoxybenzotrifluoride Product Page.[1][4]

    • Source: BLD Pharm.[1]

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 3-Fluoro-2-methoxybenzotrifluoride Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Need for Isomeric Purity

In the realms of pharmaceutical development, agrochemicals, and materials science, the precise structural characterization of molecular entities is not merely an academic exercise—it is a cornerstone of safety, efficacy, and innovation. Substituted benzotrifluorides are a privileged scaffold in these fields, valued for the metabolic stability and altered electronic properties conferred by the trifluoromethyl group.[1] The introduction of additional substituents, such as fluoro and methoxy groups, creates a diverse landscape of positional isomers. While these isomers share the same molecular formula, a minor shift in a substituent's position can profoundly alter a molecule's biological activity, toxicity, and physical properties.

This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to differentiate the four key positional isomers of fluoro-2-methoxybenzotrifluoride:

  • Isomer 1: 3-Fluoro-2-methoxybenzotrifluoride

  • Isomer 2: 4-Fluoro-2-methoxybenzotrifluoride

  • Isomer 3: 5-Fluoro-2-methoxybenzotrifluoride

  • Isomer 4: 6-Fluoro-2-methoxybenzotrifluoride

We will explore the causal relationships between molecular structure and spectral output, offering field-proven insights and detailed protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy. Our objective is to equip researchers with the knowledge to select the appropriate analytical tools and confidently interpret the resulting data for unambiguous isomer identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy, particularly ¹⁹F NMR, stands as the most powerful and unequivocal method for differentiating these fluorinated isomers. The high natural abundance (100%) and sensitivity of the ¹⁹F nucleus, combined with its vast chemical shift range, make it an ideal probe for discerning subtle electronic differences.[2][3]

Causality Behind NMR Differentiation

The key to differentiation lies in the unique electronic environment of each fluorine and hydrogen nucleus on the aromatic ring for each isomer. The chemical shift of a nucleus is dictated by the degree of magnetic shielding provided by its surrounding electrons.

  • ¹⁹F NMR: The chemical shift of the aromatic fluorine (Ar-F ) is highly sensitive to the electronic effects of the adjacent methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups. The electron-donating -OCH₃ group increases electron density (shielding), causing an upfield shift, while the electron-withdrawing -CF₃ group decreases electron density (deshielding), leading to a downfield shift.[4] The relative position (ortho, meta, para) of the Ar-F to these groups creates a unique chemical shift for each isomer. Similarly, the chemical shift of the fluorine atoms in the -CF₃ group is also modulated, albeit to a lesser extent.

  • ¹H NMR: The aromatic protons of each isomer will exhibit a unique splitting pattern and chemical shift. This is governed by both homonuclear coupling to other protons (³JHH) and heteronuclear coupling to the nearby fluorine atoms (JHF). The magnitude of JHF coupling is distance-dependent, with coupling through three bonds (³JHF) typically being larger than through four (⁴JHF) or five (⁵JHF) bonds, providing a clear structural fingerprint.[5][6]

  • ¹³C NMR: Each carbon atom in the aromatic ring has a unique chemical environment in each isomer. Critically, the carbon-fluorine coupling constants (¹JCF, ²JCF, ³JCF) provide a wealth of structural information. The direct one-bond coupling (¹JCF) is typically very large ( >240 Hz), while two- and three-bond couplings are smaller and highly dependent on the substitution pattern.[7]

Predicted NMR Data for Isomer Comparison

The following table summarizes the predicted ¹H and ¹⁹F NMR data. Chemical shifts (δ) are hypothetical and presented to illustrate the relative differences expected between the isomers. Coupling constants (J) are based on typical values for fluorinated aromatic systems.

IsomerPredicted ¹H NMR (Aromatic Region, δ ppm)Predicted ¹⁹F NMR (δ ppm)Key Differentiating Features
3-Fluoro-2-methoxy Multiplets, complex due to multiple H-F couplings.Ar-F: Unique shift due to ortho -OCH₃ and -CF₃. -CF₃: Shift influenced by ortho -F.Complex ¹H splitting. Two distinct ¹⁹F signals with clear ortho H-F and F-F (through space) coupling.
4-Fluoro-2-methoxy Doublet of doublets patterns expected.Ar-F: Shift influenced by meta -OCH₃ and ortho -CF₃. -CF₃: Shift influenced by meta -F.Simpler ¹H splitting than isomer 1. Large ³JHF coupling constant.
5-Fluoro-2-methoxy Distinct patterns, likely a doublet of triplets or similar.Ar-F: Shift influenced by para -OCH₃ and meta -CF₃. -CF₃: Shift influenced by meta -F.Long-range ⁴JHF and ⁵JHF couplings will dominate the ¹H splitting pattern for some protons.
6-Fluoro-2-methoxy Multiplets, complex due to ortho H-F coupling.Ar-F: Shift influenced by ortho -OCH₃. -CF₃: Shift influenced by ortho -OCH₃.Significant deshielding of H-5 due to proximity to both -OCH₃ and -CF₃. Large ³JHF coupling.
Experimental Protocol: ¹⁹F NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the isomer and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Ensure the solvent does not contain fluorine impurities.

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) equipped with a multinuclear probe.

  • Tuning and Matching: Tune the probe to the ¹⁹F frequency.

  • Acquisition Parameters:

    • Pulse Sequence: Use a standard single-pulse experiment. For quantitative results, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time.

    • Spectral Width: Set a wide spectral width (e.g., -200 to +100 ppm) to ensure all fluorine signals (both Ar-F and CF₃) are captured.

    • Reference: Reference the spectrum to an external standard like CFCl₃ (δ = 0 ppm) or an internal standard.

    • Decoupling: Acquire both a ¹⁹F{¹H} decoupled spectrum (to simplify multiplets to singlets for precise chemical shift determination) and a coupled spectrum (to analyze H-F coupling constants).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

Workflow for NMR Analysis

Caption: Workflow for unambiguous isomer identification using NMR spectroscopy.

Infrared (IR) Spectroscopy: The Fingerprint Identifier

IR spectroscopy provides a unique vibrational "fingerprint" for each isomer. While some functional group absorptions will be similar across all four molecules, the subtle shifts in bond vibrations and the overall pattern in the fingerprint region allow for confident differentiation.

Causality Behind IR Differentiation

Infrared spectroscopy measures the absorption of light that excites molecular vibrations (stretching, bending).[6] The exact frequency of a vibration is sensitive to bond strength and the mass of the atoms involved. For these isomers, differentiation relies on:

  • Fingerprint Region (1500 - 600 cm⁻¹): This region contains a complex series of absorptions corresponding to C-C stretching, C-O stretching, and various bending vibrations. The overall pattern is unique to the specific arrangement of atoms in each isomer and serves as a literal fingerprint for the molecule.[8]

  • Aromatic C-H Bending (900 - 650 cm⁻¹): The out-of-plane (OOP) bending vibrations of the aromatic C-H bonds are highly characteristic of the substitution pattern on the benzene ring. A 1,2,3,4-tetrasubstituted ring (as in these isomers) will have a distinct OOP absorption pattern compared to other substitution patterns. Subtle shifts within this region can help distinguish between the isomers.

  • C-F and C-O Stretching (1350 - 1000 cm⁻¹): The stretching frequencies of the Ar-F and Ar-OCH₃ bonds will be slightly different for each isomer due to the varying electronic influences of the neighboring groups.

Expected Characteristic IR Data
IsomerExpected C-F Stretch (cm⁻¹)Expected Aryl-O Stretch (cm⁻¹)Expected Fingerprint Region & C-H Bending
3-Fluoro-2-methoxy ~1260~1240Unique, complex pattern.
4-Fluoro-2-methoxy ~1255~1245Unique, complex pattern distinct from Isomer 1.
5-Fluoro-2-methoxy ~1250~1250Unique, complex pattern distinct from others.
6-Fluoro-2-methoxy ~1265~1235Unique, complex pattern distinct from others.

(Note: Frequencies are estimates and serve for comparative purposes.)

Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum. The background should be a flat line.

  • Sample Application: Place a small amount (a few milligrams) of the solid sample or a single drop of the liquid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal after analysis.

Workflow for IR Analysis

Caption: Standard workflow for isomer differentiation using FT-IR spectroscopy.

Mass Spectrometry (MS): Separation is Key

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. While standard electron ionization (EI) mass spectra of positional isomers can be nearly identical, coupling MS with Gas Chromatography (GC-MS) is essential.[9] The GC separates the isomers based on their boiling points and interactions with the column's stationary phase, allowing for individual analysis.

Causality Behind MS Differentiation
  • Gas Chromatography (GC) Separation: The four isomers will have slightly different polarities and volatilities, resulting in distinct retention times on a GC column. This separation is the primary means of differentiation.

  • Fragmentation Patterns: Upon ionization (typically EI at 70 eV), the molecular ion (M⁺˙) is formed. This high-energy ion then fragments in a predictable way.[10] While major fragments like [M-CH₃]⁺ (loss of methyl from the methoxy group) or [M-F]⁺ may be common to all isomers, the relative abundances of these and other minor fragments can differ. These differences arise from the varying stability of the intermediate radical cations and the proximity of functional groups, which can enable or inhibit specific rearrangement pathways. Advanced techniques like chemical ionization (CI) or tandem MS (MS/MS) can further amplify these subtle differences.[11]

Predicted GC-MS Data
IsomerPredicted GC Retention TimeExpected Key Fragment Ions (m/z)Potential Differentiating Feature
3-Fluoro-2-methoxy t₁M⁺˙, [M-CH₃]⁺, [M-OCH₃]⁺, [M-CF₃]⁺Relative abundance of fragments.
4-Fluoro-2-methoxy t₂M⁺˙, [M-CH₃]⁺, [M-OCH₃]⁺, [M-CF₃]⁺Different retention time from t₁.
5-Fluoro-2-methoxy t₃M⁺˙, [M-CH₃]⁺, [M-OCH₃]⁺, [M-CF₃]⁺Different retention time from t₁, t₂.
6-Fluoro-2-methoxy t₄M⁺˙, [M-CH₃]⁺, [M-OCH₃]⁺, [M-CF₃]⁺Different retention time from others. Possible ortho-effect fragmentation.

(Note: Retention times are relative, t₁ ≠ t₂ ≠ t₃ ≠ t₄)

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Method:

    • Column: Use a standard, non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injection: Inject 1 µL of the sample solution into the GC inlet, typically set to 250°C, in split mode.

    • Oven Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature of ~280°C. This temperature gradient ensures separation.

    • Carrier Gas: Use helium at a constant flow rate.

  • MS Method:

    • Ionization: Use Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range from m/z 40 to 400.

    • Source/Transfer Line Temp: Set the ion source temperature to ~230°C and the transfer line to ~280°C.

  • Data Analysis: Analyze the resulting chromatogram to determine the retention time of each isomer. Examine the mass spectrum corresponding to each chromatographic peak.

Workflow for GC-MS Analysis

Caption: GC-MS workflow, emphasizing separation prior to mass analysis.

UV-Visible (UV-Vis) Spectroscopy: A Complementary Technique

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π → π* transitions in the aromatic ring. While it is not a primary tool for unambiguous isomer identification, it provides valuable complementary data.

Causality Behind UV-Vis Differentiation

The substitution pattern on the benzene ring influences the energy levels of the π molecular orbitals. Changing the position of the fluoro group relative to the methoxy and trifluoromethyl groups will slightly alter the energy of the π → π* transition. This results in a small shift in the wavelength of maximum absorbance (λ_max).[8][12] The overall shape and intensity of the absorption bands may also vary subtly between the isomers.

Predicted UV-Vis Data
IsomerPredicted λ_max ShiftRationale
3-Fluoro-2-methoxy BaselineReference isomer.
4-Fluoro-2-methoxy Slight shiftAltered conjugation and electronic effects.
5-Fluoro-2-methoxy Noticeable shiftFluorine is para to the -OCH₃ group, potentially causing the largest shift.
6-Fluoro-2-methoxy Slight shiftSteric and electronic effects differ from other isomers.

(Note: Shifts are qualitative predictions.)

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare accurate, dilute solutions of each isomer in a UV-transparent solvent (e.g., methanol or cyclohexane) using volumetric flasks. A typical concentration is ~0.01 mg/mL.

  • Cuvette Preparation: Use a matched pair of quartz cuvettes. Fill one with the pure solvent (the blank) and the other with the sample solution.

  • Instrument Setup: Place the blank cuvette in the reference beam and the sample cuvette in the sample beam of a dual-beam spectrophotometer.

  • Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max) for each isomer.

Workflow for UV-Vis Analysis

Caption: A simple workflow for comparative UV-Vis analysis of isomers.

Conclusion: An Integrated Spectroscopic Approach

While each spectroscopic technique offers valuable information, no single method should be used in isolation for the definitive identification of positional isomers. The most robust and scientifically sound approach is an integrated one.

  • NMR spectroscopy , especially ¹⁹F and ¹H NMR, provides the most definitive structural information through chemical shifts and coupling constants.

  • GC-MS is essential for confirming purity and separating the isomers, providing molecular weight and fragmentation data for each resolved component.

  • IR spectroscopy offers a rapid and highly specific fingerprint, confirming the identity of a separated or purified isomer against a known standard.

  • UV-Vis spectroscopy serves as a useful, complementary check on the electronic structure.

By systematically applying these techniques and understanding the causal links between molecular structure and spectral data, researchers can confidently differentiate the isomers of 3-fluoro-2-methoxybenzotrifluoride, ensuring the integrity and reliability of their scientific endeavors.

References

  • University of California, Santa Barbara, Department of Chemistry and Biochemistry. 19F Chemical Shifts and Coupling Constants. UCSB NMR Facility Website. Available at: [Link]

  • Brownlee, R., & Craik, D. (1980). 19F N.M.R. chemical shifts in substituted benzotrifluorides and benzal fluorides. Australian Journal of Chemistry, 33(11), 2555. Available at: [Link]

  • Wacks, M. E. (1953). Mass spectra of fluorocarbons.
  • Gauthier, D. R., et al. (2020). Substituent Effects on the Direct Photolysis of Benzotrifluoride Derivatives. Environmental Science & Technology, 54(5), 2829–2837. Available at: [Link]

  • van der Meer, M., et al. (2020). Mass-Spectrometry-Based Identification of Synthetic Drug Isomers Using Infrared Ion Spectroscopy. Analytical Chemistry, 92(9), 6247–6252. Available at: [Link]

  • Gerig, J. T. (2003). Fluorine NMR. eMagRes, 1-10. Available at: [Link]

  • Mohanty, S., & Venkateswarlu, P. (1961). Proton and fluorine NMR spectra of fluorobenzene. Molecular Physics, 4(4), 331-336.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology, 94(2), 290-327. (Data for Anisole available at PhotochemCAD). Available at: [Link]

  • Uchiyama, T., et al. (2022). Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization‐mass spectrometry. Drug Testing and Analysis, 14(6), 1083-1090. Available at: [Link]

  • Silesian University of Technology. (n.d.). Carbonyl compounds - IR spectroscopy. Available at: [Link]

  • Ostrow, D., & Gilbert, M. (2018). The Differentiation of Positional Isomers Utilizing GC-IRD. Journal of the Clandestine Laboratory Investigating Chemists Association. Available at: [Link]

  • Trivedi, M. K., et al. (2015). Thermal, Spectroscopic and Chemical Characterization of Biofield Energy Treated Anisole. Journal of Mass Spectrometry & Purification Techniques. (UV-Vis spectrum of anisole shown). Available at: [Link]

  • ResearchGate. (2018). (a) UV-vis spectra during the reaction of 1d (0.05 mM) with... Available at: [Link]

  • Pearson. (n.d.). The IR spectrum for anisole contains two C―O stretching bands... Available at: [Link]

  • Shevyrin, V., et al. (2022). Potential of chromatography and mass spectrometry for the differentiation of three series of positional isomers of 2-(dimethoxyphenyl)-N-(2-halogenobenzyl)ethanamines. Drug Testing and Analysis, 14(6), 1017-1031. Available at: [Link]

  • Chemistry LibreTexts. (2024). 16: Multinuclear NMR. Available at: [Link]

  • Choe, S., et al. (2021). Differentiation of Positional Isomers of Halogenated Benzoylindole Synthetic Cannabinoid Derivatives in Serum by Hybrid Quadrupole/Orbitrap Mass Spectrometry. Journal of Analytical Toxicology, 45(7), 713–723. Available at: [Link]

  • Clark, J. (2022). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]

  • Castillo, R., et al. (2021). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 26(16), 4983. Available at: [Link]

  • Doddrell, D., et al. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412. Available at: [Link]

  • Gerig, J. T. (2011). Fluorine NMR. In Encyclopedia of Magnetic Resonance. John Wiley & Sons, Ltd.
  • Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Available at: [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Available at: [Link]

  • ResearchGate. (n.d.). Normalized UV-vis absorption spectra of 1b in different solvents. Available at: [Link]

  • SlidePlayer. (n.d.). The features of IR spectrum. Available at: [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Available at: [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. Available at: [Link]

  • Kranenburg, R., et al. (2019). Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information. Forensic Science International, 302, 109900. Available at: [Link]

  • Jaroniec, C. P., et al. (2000). 2D and 3D 15N-13C-13C NMR Chemical Shift Correlation Spectroscopy of Solids: Assignment of MAS Spectra of Peptides. Journal of the American Chemical Society, 122(44), 10980-10991. Available at: [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 3-Fluoro-2-methoxybenzotrifluoride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: Understanding the Risks

Before handling any chemical for disposal, a thorough understanding of its potential hazards is paramount. Based on data from analogous compounds such as 3-Fluorobenzotrifluoride, 3-Fluoro-2-methoxybenzotrifluoride should be treated as a hazardous substance with the following potential risks:

  • Flammability: Similar benzotrifluoride derivatives are flammable liquids.[1][2] Vapors may be heavier than air and can travel to an ignition source.[2]

  • Toxicity: Assumed to be harmful if ingested, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.[1][2]

  • Environmental Hazard: As a halogenated organic compound, it is persistent and potentially harmful to aquatic life. Improper disposal can lead to long-term environmental contamination.

Hazard ClassAnticipated PropertiesPrimary Concerns
Physical Flammable LiquidFire or explosion risk, especially near heat, sparks, or open flames.
Health Irritant, Potential ToxinSkin and eye irritation, respiratory tract irritation, potential for systemic toxicity.
Environmental Halogenated OrganicPersistence in the environment, potential for bioaccumulation.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust defense against chemical exposure is non-negotiable. The following PPE is mandatory when handling 3-Fluoro-2-methoxybenzotrifluoride for disposal:

  • Hand Protection: Wear chemically resistant gloves. Nitrile gloves may offer splash protection for short-term handling, but for more extensive procedures, consider heavier-duty gloves such as Viton® or a laminate (e.g., Silver Shield®). Always consult a glove manufacturer's compatibility chart.

  • Eye Protection: Chemical safety goggles are essential. If there is a splash hazard, a face shield should be worn in addition to goggles.

  • Skin and Body Protection: A flame-retardant laboratory coat is required. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary. Ensure that footwear is closed-toe and chemically resistant.

  • Respiratory Protection: All handling of this compound for disposal should be conducted in a certified chemical fume hood to avoid inhalation of vapors.

Spill Management: Preparedness is Key

Accidents can happen, and a well-defined spill response plan is crucial.

For a small spill (manageable by trained lab personnel):

  • Alert colleagues and restrict access to the area.

  • Ensure the fume hood is operational .

  • Wearing appropriate PPE, absorb the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb large spills.

  • Collect the absorbed material into a designated, labeled hazardous waste container using non-sparking tools.

  • Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

For a large spill:

  • Evacuate the immediate area.

  • Alert your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.

  • Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 3-Fluoro-2-methoxybenzotrifluoride is that it must be treated as hazardous waste . Under no circumstances should it be disposed of down the drain or in regular trash.

Step 1: Segregation of Waste

Proper segregation is critical for both safety and cost-effective disposal.

  • Create a dedicated waste stream for halogenated organic compounds. This is often labeled "Halogenated Organic Waste."

  • Do not mix this waste with non-halogenated organic solvents, as this will necessitate the entire mixture be treated as more expensive halogenated waste.[3]

  • Avoid mixing with incompatible waste streams such as strong acids, bases, or oxidizers.

Step 2: Containerization
  • Use a designated, chemically compatible waste container. A high-density polyethylene (HDPE) or glass container is typically suitable. Ensure the container is in good condition with a secure, leak-proof cap.

  • The container must be clearly labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "3-Fluoro-2-methoxybenzotrifluoride" and any other components in the waste.

    • The approximate concentration of each component.

    • The date the waste was first added to the container.

    • The appropriate hazard pictograms (e.g., flammable, irritant).

Step 3: Accumulation and Storage
  • Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.

  • The storage area must be in a well-ventilated location , away from heat sources and ignition points.

  • Secondary containment is highly recommended. Place the waste container in a larger, chemically resistant bin or tray that can hold the entire volume of the container in case of a leak.

  • Keep the container closed at all times, except when adding waste.

Step 4: Arranging for Disposal
  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.

  • Provide them with a complete and accurate description of the waste.

  • Follow all institutional and regulatory procedures for waste handover. This may include completing specific forms or manifests.

The primary and most effective method for the ultimate destruction of halogenated organic compounds like 3-Fluoro-2-methoxybenzotrifluoride is high-temperature incineration .[4][5] This process, when carried out in a permitted hazardous waste incinerator, breaks the strong carbon-fluorine bonds and converts the compound into less harmful substances like carbon dioxide, water, and hydrogen fluoride, with the latter being scrubbed from the flue gases.

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for the proper disposal of 3-Fluoro-2-methoxybenzotrifluoride.

G cluster_0 Start: Chemical Waste Generation cluster_1 Hazard Identification & PPE cluster_2 Waste Segregation & Collection cluster_3 Storage & Disposal start 3-Fluoro-2-methoxybenzotrifluoride to be disposed of haz_id Consult SDS of analogous compounds Identify as Flammable, Irritant, Halogenated start->haz_id ppe Don appropriate PPE: - Chemical Goggles & Face Shield - Flame-Retardant Lab Coat - Chemically Resistant Gloves haz_id->ppe segregate Is it a halogenated organic? ppe->segregate halogen_waste Collect in 'Halogenated Organic Waste' container segregate->halogen_waste Yes non_halogen_waste Use separate non-halogenated waste stream segregate->non_halogen_waste No labeling Label container with: - 'Hazardous Waste' - Full Chemical Name - Date & Hazard Pictograms halogen_waste->labeling storage Store in designated Satellite Accumulation Area with secondary containment labeling->storage disposal_request Contact EHS or licensed contractor for waste pickup storage->disposal_request end Professional Disposal: High-Temperature Incineration disposal_request->end

Sources

Personal protective equipment for handling 3-Fluoro-2-methoxybenzotrifluoride

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling 3-Fluoro-2-methoxybenzotrifluoride

Executive Summary & Chemical Intelligence

This guide provides an operational safety framework for handling 3-Fluoro-2-methoxybenzotrifluoride (CAS: 1214351-59-3). As a fluorinated aromatic ether, this compound presents a dual hazard profile: the volatility and flammability associated with aromatic ethers, combined with the chemical stability and potential combustion toxicity (HF generation) of the trifluoromethyl group.

Chemical Profile:

  • Systematic Name: 1-Fluoro-2-methoxy-3-(trifluoromethyl)benzene

  • CAS Number: 1214351-59-3[1][2]

  • Molecular Formula: C₈H₆F₄O

  • Physical State: Liquid (Colorless to pale yellow)[3]

  • Key Hazards: Skin/Eye Irritation (H315/H319), Respiratory Irritation (H335), Flammable Liquid (H226 - extrapolated from structural analogs).

Scientist’s Note: Do not treat this merely as a generic solvent. The electron-withdrawing nature of the trifluoromethyl (-CF₃) and fluoro (-F) groups stabilizes the ether linkage against peroxidation compared to non-fluorinated ethers, but it increases the lipophilicity. This means rapid dermal absorption is a critical risk vector. Standard nitrile gloves may degrade faster than expected due to the aromatic core.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in a research setting.

Protection Zone Standard Operation (Bench/Hood) High-Risk Operation (Spill/Scale-up) Technical Rationale
Hand Protection Double Gloving Strategy: 1. Inner: Nitrile (4 mil / 0.1mm)2. Outer: Nitrile (High-Dexterity, 5-6 mil)Laminate/Barrier (Silver Shield/4H) or Viton® (FKM)Aromatic fluorocarbons can swell standard nitrile, reducing breakthrough time. Laminate films provide >480 min permeation resistance.
Eye/Face Chemical Splash Goggles (Indirect vented)Full Face Shield + GogglesSafety glasses are insufficient due to the high volatility and irritation potential of fluorinated aromatics.
Respiratory Engineering Control: Fume Hood (Face velocity: 100 fpm)Respirator: Half-mask with Organic Vapor (OV) cartridges (Black/Yellow band)Inhalation can cause severe respiratory tract irritation. If hood failure occurs, OV protection is required.
Body Lab Coat: 100% Cotton or Nomex (Flame Resistant)Chemical Resistant Apron (Tychem or similar)Synthetic blends (polyester) can melt into skin if the flammable liquid ignites.

Operational Workflow: PPE Selection Logic

The following decision tree illustrates the logic for selecting the appropriate PPE based on the specific task duration and volume.

PPE_Selection Start Task Assessment: Handling 3-Fluoro-2-methoxybenzotrifluoride VolumeCheck Volume > 100mL OR Heating Required? Start->VolumeCheck Standard Standard Protocol: - Fume Hood - Double Nitrile Gloves - Splash Goggles VolumeCheck->Standard No HighRisk High-Risk Protocol VolumeCheck->HighRisk Yes GloveCheck Contact Duration? Standard->GloveCheck Immersion Immersion/Prolonged Risk: REQUIRED: Silver Shield (Laminate) or Viton Gloves HighRisk->Immersion Splash Incidental Splash Risk: Double Nitrile Sufficient (Change immediately if splashed) GloveCheck->Splash < 15 mins GloveCheck->Immersion > 15 mins

Figure 1: PPE Selection Logic based on volume and exposure duration. Note the critical shift to Laminate gloves for prolonged tasks.

Detailed Handling Protocols

A. Pre-Operational Check (The "3-Point Verification")

Before uncapping the reagent bottle, verify:

  • Airflow: The fume hood monitor indicates valid flow.

  • Glove Integrity: Inflate nitrile gloves slightly to check for pinholes.

  • Quench Path: Have a beaker of saturated sodium bicarbonate (NaHCO₃) ready. While this compound is stable, acidic byproducts from potential hydrolysis (if impurities exist) need neutralization.

B. Transfer Techniques
  • Syringe/Cannula Transfer: Preferred for volumes < 50 mL. This closed-system approach minimizes vapor release.

    • Technique: Use a long needle to avoid tilting the bottle.

  • Pouring: Only permissible for larger volumes.

    • Requirement: Must be done over a secondary containment tray (polypropylene).

    • Caution: Benzotrifluoride derivatives have high density (~1.3 g/mL). The liquid will pour "heavier" and faster than water or acetone. Adjust your pour angle accordingly to prevent surging.

C. Doffing (Removal) Protocol

Contamination often occurs after the experiment.

  • Wash Outer Gloves: Rinse outer gloves with acetone, then water, before removing them while still in the hood.

  • Peel Technique: Remove outer gloves without touching the exterior surface.

  • Inspect Inner Gloves: Check inner gloves for any signs of wetness or discoloration. If found, wash hands immediately with soap and water for 5 minutes.

Emergency Response & Disposal

Spill Management

Critical Warning: Do not use standard paper towels for large spills of fluorinated aromatics; they provide no barrier to evaporation.

Spill_Response Start Spill Detected Size Assess Size Start->Size Minor Minor (< 10 mL) Inside Hood Size->Minor Major Major (> 10 mL) or Outside Hood Size->Major ActionMinor 1. Absorb with Vermiculite/Pad 2. Place in Haz Waste 3. Wipe surface with Acetone Minor->ActionMinor Evacuate EVACUATE LAB Alert Safety Officer Major->Evacuate Immediate PPE_Up Don Respiratory Protection (SCBA or Full Face OV) Evacuate->PPE_Up Response Team Only Contain Dike with Absorbent Socks Prevent Drain Entry PPE_Up->Contain

Figure 2: Spill Response Workflow. Note that spills outside the fume hood require immediate evacuation due to respiratory irritation risks.

Disposal Strategy
  • Segregation: This compound must be classified as Halogenated Organic Waste .

  • Incompatibility: NEVER mix with strong oxidizers (e.g., Nitric Acid, Piranha solution) or alkali metals. The trifluoromethyl group is stable, but the methoxy group can be a site for oxidative attack under extreme conditions.

  • Labeling: Clearly mark waste containers with "Fluorinated Solvent - Toxic."

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 11237305 (3-Fluoro-2-methoxybenzotrifluoride). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.